Product packaging for JH-Lph-33(Cat. No.:)

JH-Lph-33

Cat. No.: B10856846
M. Wt: 487.9 g/mol
InChI Key: PDEIRNVIXFZSSJ-UHFFFAOYSA-N
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Description

JH-Lph-33 is a useful research compound. Its molecular formula is C21H21ClF3N3O3S and its molecular weight is 487.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21ClF3N3O3S B10856846 JH-Lph-33

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21ClF3N3O3S

Molecular Weight

487.9 g/mol

IUPAC Name

1-[5-[4-[3-chloro-5-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C21H21ClF3N3O3S/c1-14(29)28-5-4-15-10-19(2-3-20(15)28)32(30,31)27-8-6-26(7-9-27)18-12-16(21(23,24)25)11-17(22)13-18/h2-3,10-13H,4-9H2,1H3

InChI Key

PDEIRNVIXFZSSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of JH-Lph-33: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves to elucidate the core mechanism of action of JH-Lph-33, a novel antibiotic candidate. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its biochemical interactions, antimicrobial activity, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound is a potent, synthetic organic compound belonging to the sulfonyl piperazine class of molecules.[1][2] Its primary mechanism of action is the targeted inhibition of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a crucial enzyme in the biosynthetic pathway of lipid A.[1][2] Lipid A is an essential component of the outer membrane of most Gram-negative bacteria, and its synthesis is vital for their survival.[3][4]

The LpxH enzyme is an attractive target for novel antibiotics as it is conserved across a wide range of Gram-negative bacteria but is absent in humans, suggesting a lower likelihood of host toxicity.[2] this compound functions by competitively binding to LpxH, specifically occupying the hydrophobic substrate chamber that accommodates the 2-N-acyl chain of the natural substrate, UDP-2,3-diacylglucosamine (UDP-DAGn).[3] This occupation physically blocks the substrate from entering the active site, thereby halting the lipid A synthesis cascade. The inhibition of LpxH not only disrupts the formation of the outer membrane but also leads to the accumulation of toxic lipid A intermediates within the bacterial inner membrane, contributing to its potent antibiotic effect.[3]

The Raetz Pathway of Lipid A Biosynthesis and Inhibition by this compound

The synthesis of lipid A, known as the Raetz pathway, is a multi-step enzymatic process. This compound specifically targets the fourth step of this pathway, which is catalyzed by LpxH. The diagram below illustrates the Raetz pathway and the point of inhibition by this compound.

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Product1 UDP-3-monoacyl-GlcNAc LpxA->Product1 Acyl_ACP Acyl-ACP Acyl_ACP->LpxA LpxC LpxC Product1->LpxC Product2 UDP-3-monoacyl-GlcNAc (deacetylated) LpxC->Product2 LpxD LpxD Product2->LpxD Product3 UDP-2,3-diacyl-GlcN (UDP-DAGn) LpxD->Product3 Acyl_ACP2 Acyl-ACP Acyl_ACP2->LpxD LpxH LpxH Product3->LpxH LpxB LpxB Product3->LpxB Product4 Lipid X LpxH->Product4 JH_Lph_33 This compound JH_Lph_33->LpxH Product4->LpxB Product5 Disaccharide-1-P LpxB->Product5 LpxK LpxK Product5->LpxK Product6 Lipid IVA LpxK->Product6 WaaA WaaA Product6->WaaA Product7 Kdo2-Lipid IVA WaaA->Product7 LpxL LpxL Product7->LpxL Product8 Kdo2-Lipid A LpxL->Product8

Raetz Pathway Inhibition by this compound
Developmental Workflow of this compound

This compound was developed as an optimized analog of a parent compound, AZ1. Through structural and dynamic analysis of the interaction between AZ1 and LpxH, researchers were able to rationally design this compound with significantly improved potency.[3] This development process highlights a successful application of structure-based drug design. Further modifications based on the this compound scaffold have led to the creation of even more potent inhibitors that chelate the di-manganese cluster in the active site of LpxH.[3]

Development_Workflow AZ1 Parent Compound (AZ1) Weak antibiotic activity Analysis Structure-Activity Relationship (SAR) Analysis X-ray Crystallography & NMR AZ1->Analysis Design Rational Design Exploiting Ligand Dynamics Analysis->Design JH_Lph_33 This compound Significantly enhanced potency Design->JH_Lph_33 Further_Dev Further Development Acyl Chain Extension JH_Lph_33->Further_Dev Chelating_Inhibitors Di-manganese Chelating Inhibitors (e.g., JH-LPH-45, JH-LPH-50) Improved Potency Further_Dev->Chelating_Inhibitors

This compound Development Workflow

Quantitative Data

The potency and efficacy of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound and its parent compound, AZ1.

Table 1: In Vitro Inhibitory Activity against LpxH
CompoundTarget OrganismIC50 (µM)
This compoundK. pneumoniae0.026
This compoundE. coli0.046

Data sourced from MedChemExpress.[1]

Table 2: Antibiotic Activity (Minimum Inhibitory Concentration - MIC)
CompoundTarget OrganismMIC (µg/mL)
This compoundK. pneumoniae 100311.6
This compoundE. coli>64
AZ1 (parent compound)K. pneumoniae 10031>64

Data sourced from MedChemExpress and JACS Au.[1][5]

Experimental Protocols

The characterization of this compound involved several key experimental procedures. Below are detailed methodologies for the primary assays used to determine its mechanism of action and potency. These represent standard protocols and may have been adapted for the specific studies cited.

LpxH Enzymatic Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against LpxH.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against LpxH.

Materials:

  • Purified LpxH enzyme from E. coli or K. pneumoniae

  • Substrate: UDP-2,3-diacylglucosamine (UDP-DAGn)

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0)

  • 0.5 mg/mL Bovine Serum Albumin (BSA)

  • 0.02% Triton X-100

  • 1 mM MnCl2

  • 1 mM Dithiothreitol (DTT)

  • This compound stock solution in DMSO

  • 96-well plates

  • Incubator at 37°C

  • Detection system (e.g., for a coupled-enzyme assay or radiometric assay)

Procedure:

  • Preparation of Reagents: Prepare the assay buffer and all other reagents. Dilute the this compound stock solution to various concentrations in the assay buffer containing 10% DMSO.

  • Reaction Setup: In a 96-well plate, prepare two sets of reaction mixtures.

    • Substrate Mixture: Contains assay buffer and 100 µM UDP-DAGn.

    • Enzyme Mixture: Contains assay buffer, LpxH enzyme (e.g., 10 ng/mL for K. pneumoniae LpxH), and the desired concentration of this compound.

  • Pre-incubation: Pre-incubate both mixtures separately at 37°C for 10 minutes.

  • Initiation of Reaction: To start the reaction, add an equal volume of the enzyme mixture to the substrate mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of product formed. The detection method can vary, for example:

    • LpxE-coupled assay: The product of the LpxH reaction is further processed by LpxE, and the final product is detected.

    • Radiometric assay: Using radiolabeled UDP-DAGn, the radioactive product is separated and quantified.

  • Data Analysis: Calculate the initial velocity (v) of the reaction at different inhibitor concentrations. The IC50 value is determined by fitting the dose-response curve of v/v₀ = 1 / (1 + [I]/IC50), where v₀ is the velocity without inhibitor and [I] is the inhibitor concentration.[2]

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of this compound against Gram-negative bacteria.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Bacterial strains (e.g., E. coli, K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution in DMSO

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring OD600)

  • Incubator at 37°C

Procedure:

  • Bacterial Inoculum Preparation:

    • From an overnight culture plate, pick a few colonies and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of 0.4-0.6).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution:

    • In a 96-well plate, perform a serial two-fold dilution of this compound in CAMHB to obtain a range of concentrations. The final volume in each well should be 50 µL. Ensure that the DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the diluted compound, bringing the final volume to 100 µL.

    • Include a positive control (bacteria in CAMHB with DMSO, no compound) and a negative control (CAMHB only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

X-ray Crystallography of LpxH-Inhibitor Complex

This protocol provides a general workflow for determining the three-dimensional structure of LpxH in complex with an inhibitor like this compound.

Objective: To elucidate the binding mode of this compound to the LpxH enzyme at an atomic level.

Workflow:

  • Protein Expression and Purification:

    • Overexpress the target LpxH protein (e.g., from K. pneumoniae) in a suitable expression system (e.g., E. coli).

    • Purify the protein to homogeneity using chromatographic techniques (e.g., affinity chromatography, size-exclusion chromatography).

  • Crystallization:

    • Concentrate the purified LpxH protein.

    • Incubate the protein with a molar excess of this compound to form the LpxH-inhibitor complex.

    • Screen for crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion. This involves mixing the protein-inhibitor complex with a variety of precipitant solutions.

    • Optimize the initial crystallization "hits" to obtain well-diffracting single crystals.

  • X-ray Diffraction Data Collection:

    • Mount a suitable crystal and cryo-cool it in liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).

    • Collect the diffraction pattern as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the "phase problem" using methods like molecular replacement (if a similar structure is known) or experimental phasing.

    • Build an atomic model of the LpxH-inhibitor complex into the resulting electron density map.

    • Refine the model to improve its fit to the experimental data and to ensure it has good stereochemistry.

  • Structural Analysis:

    • Analyze the final structure to identify the specific amino acid residues in LpxH that interact with this compound.

    • This provides a detailed understanding of the binding mode and the basis for the inhibitor's potency and selectivity.

Xray_Workflow cluster_protein_prep Protein Preparation cluster_crystallography Crystallography Expression Overexpression of LpxH Purification Purification of LpxH Expression->Purification Complex Formation of LpxH-Inhibitor Complex Purification->Complex Crystallization Crystallization Screening Complex->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Structural Analysis of Binding Mode Structure_Solution->Analysis

X-ray Crystallography Workflow

References

JH-Lph-33 as a UDP-2,3-diacylglucosamine pyrophosphate hydrolase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JH-Lph-33, a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH is a critical enzyme in the lipid A biosynthetic pathway of many Gram-negative bacteria, making it a promising target for novel antibiotics. This document details the mechanism of action of this compound, presents its inhibitory and antibacterial activity, outlines relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to LpxH and the Raetz Pathway

Gram-negative bacteria are characterized by an outer membrane that serves as a protective barrier. A key component of this membrane is lipopolysaccharide (LPS), with its hydrophobic anchor, lipid A, being essential for bacterial viability. The biosynthesis of lipid A occurs via the Raetz pathway, a series of enzymatic steps that are highly conserved among many pathogenic Gram-negative bacteria.

LpxH, a UDP-2,3-diacylglucosamine pyrophosphate hydrolase, catalyzes the fourth step in this pathway: the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (Lipid X) and uridine monophosphate (UMP). The inhibition of LpxH disrupts the synthesis of lipid A, leading to the accumulation of toxic intermediates and ultimately, bacterial cell death. This makes LpxH a compelling target for the development of new antibiotics to combat multidrug-resistant Gram-negative infections.

This compound: A Potent Sulfonyl Piperazine LpxH Inhibitor

This compound is a sulfonyl piperazine analog that has been identified as a potent inhibitor of LpxH.[1][2] It was developed through a rational design approach based on a preceding compound, AZ1.[3][4] Nuclear Magnetic Resonance (NMR) studies of AZ1 bound to LpxH revealed two distinct conformations, suggesting the presence of an additional binding pocket.[4] This insight led to the design of this compound, which incorporates a chloro-substitution at the meta-position of the trifluoromethyl-substituted phenyl ring of AZ1.[4] This modification resulted in a significant enhancement of its inhibitory potency against LpxH.[3][4]

Mechanism of Action

This compound acts as a competitive inhibitor of LpxH.[5] It binds to the enzyme and blocks the active site, preventing the hydrolysis of the substrate UDP-DAGn.[3] Crystal structure analysis has confirmed the binding mode of this compound within a hydrophobic pocket of LpxH.[4][6] By inhibiting LpxH, this compound effectively halts the Raetz pathway, disrupting the formation of the bacterial outer membrane.

Signaling Pathway

The following diagram illustrates the Raetz pathway for lipid A biosynthesis and the point of inhibition by this compound.

Raetz_Pathway Raetz Pathway of Lipid A Biosynthesis and LpxH Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O- ((R)-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC CDP_3_acyl_GlcNAc 3-O-((R)-3-hydroxymyristoyl)-GlcNAc LpxC->CDP_3_acyl_GlcNAc LpxD LpxD CDP_3_acyl_GlcNAc->LpxD UDP_2_acyl_3_acyl_GlcNAc UDP-2,3-diacyl-GlcN LpxD->UDP_2_acyl_3_acyl_GlcNAc LpxH LpxH UDP_2_acyl_3_acyl_GlcNAc->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB Disaccharide_1_P Disaccharide-1-P LpxB->Disaccharide_1_P LpxK LpxK Disaccharide_1_P->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA Inhibitor This compound Inhibitor->LpxH

Caption: Inhibition of LpxH by this compound in the Raetz Pathway.

Quantitative Data

The inhibitory and antibacterial activities of this compound have been quantified through various assays. The following table summarizes the key data points and provides a comparison with its precursor, AZ1, and other more recently developed analogs.

CompoundTarget Enzyme/BacteriumAssay TypeValueReference
This compound K. pneumoniae LpxHIC500.026 µM[1]
This compound E. coli LpxHIC500.046 µM[1]
This compound K. pneumoniaeMIC0.66 µg/mL[1]
This compound E. coliMIC>64 µg/mL[1]
AZ1K. pneumoniae LpxHIC50~0.360 µM (360 nM)[6]
AZ1K. pneumoniaeMIC>64 µg/mL[6]
JH-Lph-92K. pneumoniae LpxHIC500.0046 µM (4.6 nM)[6]
JH-Lph-97K. pneumoniae LpxHIC500.0076 µM (7.6 nM)[6]
JH-Lph-106K. pneumoniae LpxHIC500.000044 µM (0.044 nM)[6]
JH-Lph-106E. coli LpxHIC500.000058 µM (0.058 nM)[6]
JH-Lph-107K. pneumoniae & E. coli LpxHIC500.00013 µM (0.13 nM)[6]

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

LpxH Inhibition Assay (LpxE-Coupled Malachite Green Assay)

This assay determines the inhibitory activity of compounds against LpxH by measuring the release of phosphate.

Principle: LpxH hydrolyzes UDP-DAGn to Lipid X and UMP. A coupling enzyme, LpxE, then dephosphorylates Lipid X, releasing inorganic phosphate, which is detected colorimetrically using a malachite green-based reagent.

Materials:

  • Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)

  • Purified LpxE enzyme

  • Substrate: UDP-2,3-diacylglucosamine (UDP-DAGn)

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT

  • This compound and other test inhibitors dissolved in DMSO

  • Malachite Green Reagent

  • 96-well microplates

Procedure:

  • Prepare two reaction mixtures.

    • Mixture 1 (Substrate Mix): Assay buffer containing 100 µM UDP-DAGn.

    • Mixture 2 (Enzyme/Inhibitor Mix): Assay buffer containing LpxH (e.g., 10 ng/mL for K. pneumoniae LpxH) and the desired concentration of the inhibitor (e.g., this compound).

  • Pre-incubate both mixtures separately at 37°C for 10 minutes.

  • To initiate the reaction, add an equal volume of Mixture 2 to Mixture 1 in the wells of a 96-well plate.

  • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding the Malachite Green Reagent.

  • After a color development period (e.g., 15 minutes), measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

  • The IC50 value is determined by fitting the dose-response curve of the percentage of inhibition versus the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: Bacteria are cultured in the presence of serial dilutions of the inhibitor. The MIC is the lowest concentration at which no visible growth is observed.

Materials:

  • Bacterial strains (e.g., K. pneumoniae, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • This compound and other test inhibitors dissolved in DMSO

  • 96-well microplates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (optional, for viability confirmation)

Procedure:

  • Prepare a bacterial inoculum from an overnight culture, diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare serial dilutions of this compound in the 96-well plates.

  • Add the bacterial inoculum to each well containing the inhibitor dilutions. Include positive (no inhibitor) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection of turbidity. The MIC is the lowest concentration of the compound that completely inhibits bacterial growth.

  • (Optional) Add MTT solution to the wells and incubate further to assess bacterial viability. A color change indicates viable bacteria.

Cytotoxicity Assay

While a specific protocol for this compound cytotoxicity has not been detailed in the reviewed literature, a general protocol for assessing the cytotoxicity of related compounds against human cell lines such as HEK293 (human embryonic kidney) and HepG2 (human liver cancer) is described below. A derivative, JH-LPH-107, has been reported to have no significant cytotoxicity against these cell lines at concentrations greater than 100-fold its MIC.

Principle: The viability of human cell lines is measured after exposure to various concentrations of the test compound. Common readouts include metabolic activity (e.g., MTT or resazurin reduction) or membrane integrity (e.g., LDH release).

Materials:

  • HEK293 or HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound dissolved in DMSO

  • 96-well cell culture plates

  • MTT or other viability assay reagent

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • Perform the viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then measure absorbance).

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the CC50 (50% cytotoxic concentration) value.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for screening LpxH inhibitors and the logical relationship of this compound's design and mechanism.

Experimental_Workflow Experimental Workflow for LpxH Inhibitor Screening cluster_in_vitro In Vitro Screening cluster_hit_to_lead Hit-to-Lead Optimization cluster_in_vivo Preclinical Evaluation Compound_Library Compound Library Primary_Screen Primary Screen (LpxH Inhibition Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization (e.g., AZ1 to this compound) SAR_Studies->Lead_Optimization Antibacterial_Activity Antibacterial Activity (MIC Assay) Lead_Optimization->Antibacterial_Activity Cytotoxicity_Assay Cytotoxicity Assay (e.g., HEK293, HepG2) Lead_Optimization->Cytotoxicity_Assay

Caption: Workflow for the discovery and evaluation of LpxH inhibitors.

Mechanism_Logic Logical Relationship of this compound's Design and Action AZ1 Precursor: AZ1 NMR_Study NMR Study Reveals Two Conformations AZ1->NMR_Study Design_Hypothesis Hypothesis: Additional Binding Pocket NMR_Study->Design_Hypothesis JH_Lph_33_Design Design of this compound (meta-chloro substitution) Design_Hypothesis->JH_Lph_33_Design LpxH_Inhibition Potent LpxH Inhibition JH_Lph_33_Design->LpxH_Inhibition Lipid_A_Disruption Disruption of Lipid A Biosynthesis LpxH_Inhibition->Lipid_A_Disruption Antibacterial_Effect Antibacterial Effect Lipid_A_Disruption->Antibacterial_Effect

Caption: Design rationale and mechanism of action for this compound.

Conclusion

This compound represents a significant advancement in the development of LpxH inhibitors as a novel class of antibiotics against Gram-negative bacteria. Its rational design, based on structural and dynamic insights from its precursor, has led to a compound with potent enzymatic inhibition and promising antibacterial activity. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working in this critical area of antimicrobial discovery. Further optimization of the sulfonyl piperazine scaffold, as demonstrated by more recent analogs, continues to highlight the potential of targeting LpxH to address the growing threat of antibiotic resistance.

References

The Critical Role of LpxH in Gram-negative Bacteria Lipid A Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is essential for their viability and a potent elicitor of the host immune response. The biosynthesis of lipid A, known as the Raetz pathway, involves a series of enzymatic steps, each representing a potential target for novel antibiotics. This technical guide provides an in-depth examination of UDP-2,3-diacylglucosamine pyrophosphatase (LpxH), a key enzyme that catalyzes the fourth step in this critical pathway. We will explore its enzymatic function, structure, and significance as a promising target for the development of new therapeutics against multidrug-resistant Gram-negative pathogens. This document details the methodologies for key experimental assays, presents quantitative data on LpxH kinetics and inhibition, and provides visual representations of the pertinent biochemical pathways and experimental workflows.

Introduction: The Significance of Lipid A and the Raetz Pathway

Gram-negative bacteria are characterized by an outer membrane that serves as a formidable barrier against many antibiotics. A major component of this membrane is lipopolysaccharide (LPS), which is anchored by lipid A. The synthesis of lipid A is indispensable for the survival of most Gram-negative bacteria, making the enzymes involved in its production attractive targets for antimicrobial drug development. The biosynthesis of lipid A in Escherichia coli is a well-characterized nine-step process known as the Raetz pathway.

LpxH: A Pivotal Enzyme in Lipid A Synthesis

LpxH, a UDP-2,3-diacylglucosamine hydrolase, is a peripheral membrane protein that plays a crucial role in the Raetz pathway. It catalyzes the fourth step of lipid A biosynthesis, which is the hydrolysis of the pyrophosphate bond of UDP-2,3-diacylglucosamine (UDP-DAGn) to produce 2,3-diacylglucosamine 1-phosphate (lipid X) and uridine monophosphate (UMP). This reaction is considered the first membrane-associating step of the pathway. The essentiality of LpxH for the growth of bacteria like E. coli has been demonstrated, as strains lacking a functional lpxH gene are non-viable.

Enzymatic Mechanism and Structure

LpxH belongs to the calcineurin-like phosphoesterase (CLP) superfamily of metalloenzymes. Its catalytic activity is dependent on a di-manganese (Mn²⁺) cluster located in the active site. The enzyme catalyzes the attack of a water molecule on the alpha-phosphate of UDP-DAGn, leading to the cleavage of the pyrophosphate bond.

Structurally, LpxH features a core CLP architecture with a unique insertion "lid" domain. The active site is situated between this lid and the core domain. The 2-N-linked acyl chain of the substrate is buried within a hydrophobic chamber, while the 3-O-linked acyl chain is more solvent-exposed.

Functional Orthologs: LpxI and LpxG

Interestingly, the hydrolysis of UDP-DAGn is not universally catalyzed by LpxH across all Gram-negative bacteria. In α-proteobacteria, this function is carried out by LpxI, while in Chlamydiae, the enzyme responsible is LpxG. These three enzymes are functional orthologs, meaning they perform the same function but are structurally and mechanistically distinct and do not coexist in the same organism. LpxH is the most prevalent, found in approximately 70% of Gram-negative bacteria, including many clinically significant pathogens.

LpxH as a Novel Antibiotic Target

The essential nature of LpxH and its conservation among a wide range of pathogenic Gram-negative bacteria make it an attractive target for the development of new antibiotics. Inhibition of LpxH not only halts the production of lipid A, which is vital for bacterial survival, but also leads to the accumulation of the toxic intermediate UDP-DAGn in the inner membrane, providing an additional mechanism of bacterial killing.

Several classes of LpxH inhibitors have been investigated, with sulfonyl piperazine compounds showing particular promise. These inhibitors bind to the hydrophobic acyl-chain binding chamber of LpxH, preventing the substrate from accessing the active site. Structure-activity relationship (SAR) studies are ongoing to optimize the potency and pharmacokinetic properties of these compounds.

Quantitative Data on LpxH

The following tables summarize the kinetic parameters of LpxH from different Gram-negative species and the inhibitory constants for selected compounds.

Table 1: Kinetic Parameters of LpxH
Bacterial SpeciesKM (μM) for UDP-DAGnVmax (μmol/min/mg)Reference
Escherichia coli61.7Not explicitly stated
Klebsiella pneumoniae68.1 ± 6.7554.1 ± 51.0
Haemophilus influenzae487 ± 113 (for Mn²⁺)Not explicitly stated
Table 2: Inhibition of LpxH by Sulfonyl Piperazine Compounds
CompoundTarget LpxHKi (nM)IC50 (nM)Reference
AZ1K. pneumoniae~145-
JH-LPH-33 (9)K. pneumoniae~10-
JH-LPH-45 (8)K. pneumoniae7.318
JH-LPH-50 (13)K. pneumoniae3.17.7
JH-LPH-106E. coli & K. pneumoniae0.02 - 0.05-
JH-LPH-107E. coli & K. pneumoniae0.02 - 0.05-
EBL-3647E. coli1.72.2
EBL-3599E. coli2.63.5

Experimental Protocols

Detailed methodologies for the purification of LpxH and the assessment of its enzymatic activity are crucial for research and drug development efforts.

Recombinant LpxH Purification

LpxH is a peripheral membrane protein and its purification often requires detergents to ensure solubility and stability. A common strategy involves the overexpression of a His-tagged LpxH fusion protein in E. coli.

Protocol: Purification of His-tagged LpxH

  • Cell Lysis: Resuspend E. coli cells overexpressing His-tagged LpxH in a lysis buffer (e.g., 50 mM HEPES pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl₂, DNase I, and protease inhibitors). Lyse the cells using a French press or sonication.

  • Solubilization: Add a detergent, such as Triton X-100, to the cell lysate to a final concentration of 1% (w/v) and incubate on ice to solubilize membrane-associated proteins.

  • Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with a buffer containing a low concentration of detergent.

  • Washing: Wash the column extensively with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged LpxH protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Tag Cleavage (Optional): If a cleavable His-tag is used, the tag can be removed by incubation with a specific protease (e.g., TEV protease).

  • Further Purification (Optional): Additional purification steps, such as ion-exchange chromatography or size-exclusion chromatography, can be performed to achieve higher purity.

  • Protein Concentration and Storage: Concentrate the purified protein and store it in a suitable buffer containing a cryoprotectant (e.g., glycerol) at -80°C.

LpxH Enzymatic Assays

The activity of LpxH can be measured using either a traditional radiolabel-based assay or a more modern, non-radioactive coupled enzyme assay.

This assay relies on a radiolabeled substrate, [β-³²P]UDP-DAGn, to monitor the formation of the product, lipid X.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing HEPES buffer (pH 8.0), BSA, Triton X-100, MnCl₂, UDP-DAGn, and [β-³²P]UDP-DAGn.

  • Enzyme Addition: Initiate the reaction by adding the purified LpxH enzyme.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Quenching: Stop the reaction by adding a solution like acidic methanol.

  • TLC Separation: Spot the reaction mixture onto a silica TLC plate and develop the plate in a chloroform/methanol/water/acetic acid solvent system.

  • Autoradiography: Expose the dried TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled substrate and product.

  • Quantification: Quantify the conversion of substrate to product using densitometry.

This is a safer and more high-throughput friendly colorimetric assay. It couples the LpxH reaction to a second enzymatic reaction catalyzed by the lipid A 1-phosphatase LpxE. LpxE removes the 1-phosphate from the LpxH product, lipid X, releasing inorganic phosphate (Pi), which is then detected using the malachite green reagent.

Protocol:

  • LpxH Reaction:

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), BSA, Triton X-100, MnCl₂, DTT, and the LpxH inhibitor (if screening).

    • Add the substrate, UDP-DAGn, to the mixture.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding purified LpxH enzyme.

    • Incubate at 37°C for a specific time.

  • LpxH Quenching and LpxE Reaction:

    • Stop the LpxH reaction by adding EDTA to chelate the Mn²⁺ ions.

    • Add purified Aquifex aeolicus LpxE to the quenched reaction mixture.

    • Incubate at 37°C to allow for the complete hydrolysis of lipid X to release inorganic phosphate.

  • Colorimetric Detection:

    • Stop the LpxE reaction by adding formic acid.

    • Add the malachite green reagent.

    • Incubate at room temperature for color development.

    • Measure the absorbance at 620 nm using a plate reader.

    • The amount of inorganic phosphate released is proportional to the LpxH activity and can be quantified using a phosphate standard curve.

Visualizations

The following diagrams illustrate the lipid A synthesis pathway and the workflow of the LpxE-coupled malachite green assay.

LipidA_Pathway cluster_products Products UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC UDP_DAGn UDP-2,3-diacyl-GlcN (UDP-DAGn) UDP_3_O_acyl_GlcN->UDP_DAGn LpxD Lipid_X 2,3-diacyl-GlcN-1-P (Lipid X) UDP_DAGn->Lipid_X UMP UMP Disaccharide_1_P Disaccharide-1-P Lipid_X->Disaccharide_1_P LpxB Lipid_IVA Lipid IVA Disaccharide_1_P->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA KdtA Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM LpxH_Assay_Workflow cluster_LpxH_Reaction Step 1: LpxH Reaction cluster_Quench_LpxE Step 2: Quenching and LpxE Reaction cluster_Detection Step 3: Colorimetric Detection start Prepare Reaction Mix (Buffer, BSA, Triton X-100, MnCl2, DTT, Inhibitor) add_substrate Add UDP-DAGn start->add_substrate pre_incubate Pre-incubate at 37°C add_substrate->pre_incubate add_lpxh Add LpxH to start reaction pre_incubate->add_lpxh incubate_lpxh Incubate at 37°C add_lpxh->incubate_lpxh quench_lpxh Quench LpxH with EDTA incubate_lpxh->quench_lpxh Transfer aliquot add_lpxe Add LpxE quench_lpxh->add_lpxe incubate_lpxe Incubate at 37°C add_lpxe->incubate_lpxe quench_lpxe Quench LpxE with Formic Acid incubate_lpxe->quench_lpxe add_malachite Add Malachite Green Reagent quench_lpxe->add_malachite incubate_color Incubate at Room Temperature add_malachite->incubate_color read_absorbance Read Absorbance at 620 nm incubate_color->read_absorbance

An In-depth Technical Guide to JH-Lph-33: A Potent LpxH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of JH-Lph-33, a novel antibiotic candidate. The information is intended for researchers, scientists, and drug development professionals working on novel antibacterial agents.

Core Chemical Structure and Properties

This compound is a sulfonyl piperazine analog that has demonstrated significant promise as a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH).[1] This enzyme is a critical component in the lipid A biosynthesis pathway in many Gram-negative bacteria.[2][3][4][5] The chemical structure of this compound represents an advancement from its parent compound, AZ1, achieved through strategic chemical modifications to enhance its inhibitory activity.[2][6] Specifically, the design of this compound involved the addition of a chloro-substitution at the meta-position, a modification that dramatically improved its potency compared to AZ1.[3][6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, calculated using the Chemistry Development Kit (CDK).[7] These properties are crucial for assessing the compound's "drug-likeness" according to Lipinski's Rule of Five.

PropertyValueReference
Molecular Weight487.92[7]
XLogP1.89[7]
Hydrogen Bond Acceptors6[7]
Hydrogen Bond Donors0[7]
Rotatable Bonds5[7]
Topological Polar Surface Area69.31 Ų[7]
Lipinski's Rules Broken0[7]

Mechanism of Action and Biological Activity

This compound exerts its antibiotic effect by targeting LpxH, an essential enzyme in the Raetz pathway of lipid A biosynthesis.[3][6] Lipid A is a crucial component of the outer membrane of Gram-negative bacteria, and its synthesis is vital for their survival.[3][8] By inhibiting LpxH, this compound disrupts this pathway, leading to the accumulation of toxic intermediates and ultimately bacterial cell death.[2]

The diagram below illustrates the Raetz pathway and the specific point of inhibition by this compound.

Raetz_Pathway cluster_pathway Raetz Pathway of Lipid A Biosynthesis cluster_inhibitor Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_Acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_Acyl_GlcNAc LpxC LpxC UDP_Acyl_GlcNAc->LpxC UDP_Acyl_GlcNAc_deacetyl UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->UDP_Acyl_GlcNAc_deacetyl LpxD LpxD UDP_Acyl_GlcNAc_deacetyl->LpxD UDP_DAGn UDP-2,3-diacylglucosamine LpxD->UDP_DAGn LpxH LpxH UDP_DAGn->LpxH LpxB LpxB UDP_DAGn->LpxB Lipid_X Lipid X LpxH->Lipid_X Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA JH_Lph_33 This compound JH_Lph_33->LpxH Inhibits

Raetz Pathway Inhibition by this compound
In Vitro Activity

This compound has demonstrated potent inhibitory activity against LpxH from key Gram-negative pathogens and significant antibiotic activity.

TargetMetricValueReference
Klebsiella pneumoniae LpxHIC₅₀0.026 µM[1]
Escherichia coli LpxHIC₅₀0.046 µM[1]
Klebsiella pneumoniae 10031MIC1.6 µg/mL[3][6]
Escherichia coliMIC>64 µg/mL[1]

Experimental Protocols

Detailed experimental procedures are essential for the evaluation of novel antibiotic candidates. The following sections outline the general methodologies for the synthesis and biological evaluation of this compound, based on published literature.[4][5]

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, building upon the sulfonyl piperazine scaffold of its precursor, AZ1.[3][6] Key steps involve the strategic introduction of a chloro-substitution at the meta-position of the phenyl ring to enhance potency.[3] For a detailed, step-by-step synthesis protocol, readers are directed to the primary literature.[4][5]

LpxH Inhibition Assay

The inhibitory activity of this compound against LpxH is typically determined using a biochemical assay that measures the enzymatic hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn).

LpxH_Inhibition_Assay cluster_workflow LpxH Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents (LpxH enzyme, UDP-DAGn substrate, assay buffer, this compound) start->prepare_reagents incubate Incubate LpxH with varying concentrations of this compound prepare_reagents->incubate add_substrate Initiate reaction by adding UDP-DAGn incubate->add_substrate reaction Allow enzymatic reaction to proceed add_substrate->reaction quench Quench the reaction reaction->quench detect_product Detect product formation (e.g., Lipid X or UMP) quench->detect_product calculate_ic50 Calculate IC₅₀ values detect_product->calculate_ic50 end End calculate_ic50->end

Workflow for LpxH Inhibition Assay
Minimum Inhibitory Concentration (MIC) Determination

The antibiotic activity of this compound against whole bacterial cells is quantified by determining the Minimum Inhibitory Concentration (MIC). This is typically performed using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Conclusion and Future Directions

This compound is a potent inhibitor of LpxH with significant antibiotic activity against clinically relevant Gram-negative pathogens like Klebsiella pneumoniae.[1][6] Its development from the parent compound AZ1 demonstrates the success of a structure-guided design approach.[2] Further research and development of this compound and its analogs could lead to a new class of antibiotics to combat multidrug-resistant Gram-negative infections.[4][5][8] The favorable physicochemical properties and potent in vitro activity make this compound an excellent lead compound for further preclinical and clinical development.[7][8]

References

The Discovery and Development of the LpxH Inhibitor JH-Lph-33 from AZ1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Gram-negative bacteria presents a significant global health challenge, necessitating the discovery of novel antibiotics targeting unexploited bacterial pathways. The lipid A biosynthesis pathway, essential for the integrity of the Gram-negative outer membrane, offers a promising source of new drug targets. LpxH, a conserved enzyme in this pathway, has been identified as a key target. This technical guide provides an in-depth overview of the discovery and development of JH-Lph-33, a potent LpxH inhibitor, from its predecessor, AZ1. This document details the quantitative improvements in inhibitory activity, the experimental protocols utilized in its development, and the underlying molecular interactions that guided its design.

Introduction: Targeting the Lipid A Biosynthesis Pathway

Gram-negative bacteria are characterized by an outer membrane that serves as a formidable barrier to many antibiotics. A critical component of this membrane is lipopolysaccharide (LPS), which is anchored by lipid A. The biosynthesis of lipid A occurs via the Raetz pathway, a series of enzymatic steps essential for bacterial viability.[1][2][3] Inhibition of this pathway not only halts the production of a vital structural component but can also lead to the accumulation of toxic intermediates, resulting in bacterial cell death.

The enzyme UDP-2,3-diacylglucosamine pyrophosphohydrolase (LpxH) catalyzes a crucial step in the Raetz pathway.[1][2] Its conservation across many pathogenic Gram-negative species and the absence of a human homolog make it an attractive target for the development of new antibiotics.

From AZ1 to this compound: A Structure-Guided Drug Discovery Approach

The initial lead compound, AZ1, a sulfonyl piperazine derivative, was identified as an inhibitor of LpxH. While showing promise, AZ1 exhibited weak antibiotic activity against wild-type Klebsiella pneumoniae and certain strains of Escherichia coli.[4] To enhance its potency, a structure-guided drug discovery approach was employed, leveraging insights from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR studies of AZ1 in complex with K. pneumoniae LpxH revealed that the inhibitor could adopt two distinct conformations in the enzyme's binding pocket. This dynamic behavior provided a critical insight for the rational design of more potent analogs. It was hypothesized that modifying the structure of AZ1 to favor the more stable and inhibitory conformation would lead to enhanced activity.

This led to the design and synthesis of this compound, an analog of AZ1 featuring an additional chloro-substitution at the meta-position of the phenyl ring. This modification was predicted to stabilize the desired binding conformation and improve interactions within the LpxH active site.[4][5]

Data Presentation: Quantitative Comparison of AZ1 and this compound

The development of this compound resulted in a significant improvement in both enzymatic inhibition and antibacterial activity compared to the parent compound, AZ1. The following tables summarize the key quantitative data.

Table 1: In Vitro LpxH Enzymatic Inhibition

CompoundTarget EnzymeIC50 (µM)
AZ1E. coli LpxH0.147
This compound E. coli LpxH 0.046
AZ1K. pneumoniae LpxH~1.0 (75% inhibition)
This compound K. pneumoniae LpxH 0.026

Table 2: Minimum Inhibitory Concentration (MIC) Against Gram-Negative Bacteria

CompoundBacterial StrainMIC (µg/mL)
AZ1K. pneumoniae (ATCC 10031)>64
This compound K. pneumoniae (ATCC 10031) 1.6
AZ1E. coli (Wild-Type)>64
This compound E. coli (Wild-Type) >64
AZ1E. coli (Efflux-deficient, ΔtolC)Not explicitly stated, but active
This compound E. coli (Efflux-deficient, with PMBN) 0.66

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the coupling of a substituted phenyl piperazine intermediate with 1-acetyl-5-indolinesulfonyl chloride. While the exact, detailed protocol from a specific publication's supplementary materials is not provided here, the general procedure is as follows:

General Procedure:

  • Preparation of 1-(3-chloro-5-(trifluoromethyl)phenyl)piperazine: This intermediate is synthesized from commercially available starting materials.

  • Preparation of 1-acetyl-5-indolinesulfonyl chloride: This reagent is also prepared from commercially available indoline.

  • Coupling Reaction: An equimolar amount of 1-(3-chloro-5-(trifluoromethyl)phenyl)piperazine and 1-acetyl-5-indolinesulfonyl chloride are reacted in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography.

  • Purification: The crude product is purified using column chromatography on silica gel to yield the final compound, 1-(5-((4-(3-chloro-5-(trifluoromethyl)phenyl)piperazin-1-yl)sulfonyl)-2,3-dihydro-1H-indol-1-yl)ethan-1-one (this compound).

  • Characterization: The structure and purity of the final compound are confirmed by 1H NMR, 13C NMR, and mass spectrometry.

LpxH Enzymatic Assay

The inhibitory activity of compounds against LpxH is determined using a coupled-enzyme assay.

Protocol:

  • Reaction Mixtures: Two separate reaction mixtures are prepared.

    • Mixture A (Substrate): Contains 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT, 10% DMSO, and 200 µM of the LpxH substrate, UDP-2,3-diacylglucosamine (UDP-DAGn).

    • Mixture B (Enzyme and Inhibitor): Contains the same buffer components as Mixture A, but with the LpxH enzyme (10-20 ng/mL) and the test inhibitor at various concentrations.

  • Pre-incubation: Both mixtures are pre-incubated separately at 37°C for 10 minutes.

  • Reaction Initiation: The reaction is initiated by adding an equal volume of Mixture B to Mixture A. The final concentration of the substrate is 100 µM.

  • Detection: The production of UMP, a product of the LpxH reaction, is monitored using a coupled assay with the enzyme LpxE, which in turn is coupled to a malachite green-based phosphate detection method. The absorbance is measured at a wavelength of 620 nm.

  • Data Analysis: The initial reaction rates are determined, and the IC50 values are calculated by fitting the dose-response data to a standard sigmoidal curve.

NMR Spectroscopy for Ligand Binding Analysis

Solution NMR spectroscopy was used to investigate the binding mode and dynamics of AZ1 with LpxH.

Protocol:

  • Protein Preparation: Isotopically labeled (e.g., 15N-labeled) K. pneumoniae LpxH is expressed in E. coli grown in minimal media supplemented with 15NH4Cl as the sole nitrogen source. The protein is then purified to homogeneity.

  • Sample Preparation: A solution of the labeled LpxH protein is prepared in a suitable NMR buffer. The inhibitor (AZ1) is then titrated into the protein solution.

  • NMR Data Acquisition: A series of two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectra are recorded at each titration point. These spectra show a peak for each backbone amide proton-nitrogen pair in the protein.

  • Data Analysis: Changes in the chemical shifts and intensities of the peaks in the HSQC spectra upon addition of the inhibitor are monitored. Significant chemical shift perturbations indicate that the corresponding amino acid residues are in or near the inhibitor binding site. The appearance of a second set of peaks for some residues can indicate the presence of a second bound conformation of the ligand.

X-ray Crystallography for Structural Determination

The three-dimensional structure of LpxH in complex with inhibitors is determined by X-ray crystallography.

Protocol:

  • Protein Expression and Purification: A construct of K. pneumoniae LpxH is overexpressed in E. coli and purified to a high degree of purity and homogeneity using affinity and size-exclusion chromatography.

  • Crystallization: The purified LpxH protein is mixed with the inhibitor (e.g., AZ1 or this compound) and set up for crystallization trials using vapor diffusion methods (hanging or sitting drop). Various crystallization screens are tested to find conditions that yield well-diffracting crystals.

  • Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known LpxH structure as a search model. The model is then refined against the experimental data to obtain the final high-resolution structure of the LpxH-inhibitor complex.

Mandatory Visualizations

Signaling Pathway

Raetz_Pathway cluster_inhibition Inhibition UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-C14)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxH Kdo2_Lipid_A Kdo2-Lipid A Lipid_X->Kdo2_Lipid_A LpxB, LpxK, WaaA, LpxL, LpxM LPS Lipopolysaccharide Kdo2_Lipid_A->LPS Core synthesis & Ligation Outer_Membrane Outer Membrane LPS->Outer_Membrane JH_Lph_33 This compound JH_Lph_33->Lipid_X Inhibits LpxH

Caption: The Raetz Pathway for Lipid A Biosynthesis and LpxH Inhibition.

Experimental Workflows

Synthesis_Workflow cluster_synthesis This compound Synthesis Start Starting Materials Coupling Coupling Reaction Start->Coupling Purification Column Chromatography Coupling->Purification Characterization NMR, MS Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: Synthetic Workflow for this compound.

Assay_Workflow cluster_assay LpxH Enzymatic Assay Preparation Prepare Reaction Mixtures Preincubation Pre-incubate at 37°C Preparation->Preincubation Initiation Initiate Reaction Preincubation->Initiation Detection Measure Absorbance Initiation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: LpxH Enzymatic Assay Workflow.

NMR_Workflow cluster_nmr NMR Ligand Binding Workflow Protein_Prep Prepare Labeled LpxH Sample_Prep Titrate Inhibitor Protein_Prep->Sample_Prep Data_Acq Acquire 1H-15N HSQC Spectra Sample_Prep->Data_Acq Data_Analysis Analyze Chemical Shift Perturbations Data_Acq->Data_Analysis Xray_Workflow cluster_xray X-ray Crystallography Workflow Protein_Purification Protein Expression & Purification Crystallization Crystallization Protein_Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Determination Structure Solution & Refinement Data_Collection->Structure_Determination

References

JH-Lph-33 Target Specificity for Bacterial LpxH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity of JH-Lph-33, a potent inhibitor of the bacterial enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH is a crucial enzyme in the Raetz pathway of lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria, making it an attractive target for the development of novel antibiotics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Inhibition Data

This compound demonstrates potent and specific inhibition of LpxH across various Gram-negative bacterial species. Its inhibitory activity has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

CompoundTarget EnzymeBacterial SpeciesIC50 (µM)Ki (nM)Minimum Inhibitory Concentration (MIC) (µg/mL)
This compound LpxHKlebsiella pneumoniae0.026[1]~10[2]1.6[1]
This compound LpxHEscherichia coli0.046[1]>64 (>64 with 10 µg/mL PMBN)[1][2]
AZ1 (precursor)LpxHKlebsiella pneumoniae0.36[1]~145[2]>64[2]
AZ1 (precursor)LpxHEscherichia coli0.14[1]
JH-Lph-28LpxHKlebsiella pneumoniae0.11[1]2.8[1]
JH-Lph-28LpxHEscherichia coli0.083[1]

Mechanism of Action and Binding Mode

This compound acts as a competitive inhibitor of LpxH.[2] Structural studies, including X-ray crystallography and solution NMR, have elucidated its binding mode.[2][3][4] this compound was rationally designed based on the structure of a precursor compound, AZ1.[3][4][5] Analysis of AZ1 bound to LpxH revealed two distinct conformations due to the ring flipping of a trifluoromethyl-substituted phenyl ring.[2][3] This led to the design of this compound, which incorporates a chlorine atom at the meta-position.[2][3] This substitution stabilizes one of the conformations, leading to a significant enhancement in potency.[2][3][4] The chloro group of this compound occupies a hydrophobic pocket that would otherwise be filled by the terminal methyl group of the 2-N-acyl chain of the natural substrate, UDP-2,3-diacylglucosamine (UDP-DAGn).[2][3][4]

Signaling Pathway: The Raetz Pathway of Lipid A Biosynthesis

LpxH is the fourth enzyme in the essential Raetz pathway, which is responsible for the biosynthesis of Lipid A, the hydrophobic anchor of LPS in the outer membrane of Gram-negative bacteria.[2][4] Inhibition of LpxH disrupts this pathway, leading to the accumulation of toxic intermediates and ultimately bacterial cell death.[2][6]

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcNAc_deacetylase UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcNAc_deacetylase LpxD LpxD UDP_3_O_acyl_GlcNAc_deacetylase->LpxD UDP_2_acyl_3_O_acyl_GlcN UDP-2,3-diacyl-GlcN (UDP-DAGn) LpxD->UDP_2_acyl_3_O_acyl_GlcN LpxH LpxH UDP_2_acyl_3_O_acyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA (KdtA) Lipid_IVA->WaaA Kdo2_Lipid_IVA (Kdo)2-Lipid IVA WaaA->Kdo2_Lipid_IVA LpxL LpxL Kdo2_Lipid_IVA->LpxL LpxM LpxM LpxL->LpxM Lipid_A Lipid A LpxM->Lipid_A JH_Lph_33 This compound JH_Lph_33->LpxH

Caption: The Raetz Pathway for Lipid A Biosynthesis and the Site of LpxH Inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies used to characterize the interaction between this compound and bacterial LpxH.

LpxH Enzymatic Activity Assay (LpxE-coupled)

This assay measures the activity of LpxH by coupling its reaction to a subsequent enzymatic step that can be easily monitored.

Principle: LpxH hydrolyzes UDP-DAGn to produce Lipid X and UMP. The production of Lipid X is then detected in a coupled reaction.

Protocol:

  • Reaction Mixture Preparation: Prepare two reaction mixtures.

    • Mixture A (Substrate): 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT, 10% DMSO, and 100 µM UDP-DAGn.[7]

    • Mixture B (Enzyme and Inhibitor): 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT, 10% DMSO, LpxH enzyme (5-50 ng/mL depending on the bacterial source), and the desired concentration of this compound.[7]

  • Pre-incubation: Pre-incubate both mixtures separately at 37°C for 10 minutes.[7]

  • Reaction Initiation: Initiate the reaction by adding an equal volume of Mixture B to Mixture A.[7]

  • Incubation: Incubate the reaction at 37°C.

  • Detection: The product, Lipid X, is then quantified. This can be achieved using various methods, including radiolabeling of the substrate and subsequent detection of the radiolabeled product by thin-layer chromatography and autoradiography.

LpxH_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection MixA Mixture A: Substrate (UDP-DAGn) in buffer Preincubation Pre-incubate both mixtures at 37°C for 10 min MixA->Preincubation MixB Mixture B: Enzyme (LpxH) + Inhibitor (this compound) in buffer MixB->Preincubation Initiation Combine Mixture A and B Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Quantification Quantify Lipid X production Incubation->Quantification

Caption: Workflow for the LpxH Enzymatic Activity Assay.

Colorimetric Malachite Green Assay

This assay provides a non-radioactive method to determine LpxH activity by quantifying the release of inorganic pyrophosphate (PPi), which is subsequently hydrolyzed to phosphate.

Principle: LpxH activity releases UMP and leaves the pyrophosphate group on the sugar. A subsequent enzymatic step is required to release inorganic phosphate, which is then detected colorimetrically using malachite green.

Protocol:

  • Reaction Setup: The initial enzymatic reaction is set up similarly to the LpxE-coupled assay, containing LpxH, UDP-DAGn, and the inhibitor in an appropriate buffer.

  • Phosphate Release: After the LpxH reaction, an inorganic pyrophosphatase is added to hydrolyze the released PPi into two molecules of inorganic phosphate.

  • Color Development: A malachite green reagent is added to the reaction mixture. This reagent forms a colored complex with inorganic phosphate.

  • Measurement: The absorbance of the colored complex is measured using a spectrophotometer, typically around 620-660 nm. The amount of phosphate detected is proportional to the LpxH activity.

Biophysical Characterization of Binding

4.3.1. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[8][9][10]

Principle: ITC measures the heat change that occurs when a ligand (this compound) is titrated into a solution containing the protein (LpxH).

Protocol:

  • Sample Preparation:

    • Dialyze both the LpxH protein and the this compound compound extensively against the same buffer to minimize buffer mismatch effects.[10]

    • Degas the solutions to prevent air bubbles.

    • Accurately determine the concentrations of both protein and ligand.

  • ITC Experiment:

    • Load the LpxH solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

    • Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters.[8][9]

4.3.2. Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand.[11][12][13] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[11][12]

Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, more hydrophobic regions are exposed, leading to an increase in fluorescence. The midpoint of this transition is the Tm.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified LpxH protein, a fluorescent dye (e.g., SYPRO Orange), and either this compound or a vehicle control in a suitable buffer.

  • Thermal Denaturation: Place the samples in a real-time PCR instrument and apply a thermal gradient to gradually increase the temperature.[12]

  • Fluorescence Monitoring: Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The Tm is determined from the midpoint of the unfolding transition. A shift in Tm (ΔTm) in the presence of the ligand indicates binding.

Biophysical_Workflow cluster_itc Isothermal Titration Calorimetry (ITC) cluster_dsf Differential Scanning Fluorimetry (DSF) ITC_Prep Prepare dialyzed and degassed LpxH and this compound solutions ITC_Run Titrate this compound into LpxH and measure heat changes ITC_Prep->ITC_Run ITC_Analysis Analyze binding isotherm to get Kd, n, ΔH, and ΔS ITC_Run->ITC_Analysis DSF_Prep Prepare LpxH, fluorescent dye, and this compound mixture DSF_Run Apply thermal gradient and monitor fluorescence DSF_Prep->DSF_Run DSF_Analysis Determine melting temperature (Tm) and ΔTm upon binding DSF_Run->DSF_Analysis

Caption: Workflow for Biophysical Characterization of this compound Binding to LpxH.

Conclusion

This compound is a potent and specific inhibitor of bacterial LpxH, a key enzyme in the essential Lipid A biosynthesis pathway. Its mechanism of action as a competitive inhibitor has been well-characterized through a combination of enzymatic assays and biophysical techniques. The rational design of this compound, based on structural and dynamic insights from its precursor, highlights a successful strategy for developing novel antibacterial agents. The experimental protocols detailed in this guide provide a framework for the continued investigation of LpxH inhibitors and their potential as next-generation antibiotics against multidrug-resistant Gram-negative pathogens.

References

A Technical Guide to the Raetz Pathway and the Essential Enzyme LpxH: A Target for Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the Raetz pathway for lipid A biosynthesis in Gram-negative bacteria, with a specific focus on the crucial enzyme UDP-2,3-diacylglucosamine hydrolase (LpxH). It covers the foundational biochemistry of the pathway, quantitative data on enzyme kinetics and inhibition, and detailed experimental protocols relevant to research and drug discovery in this area.

Introduction: The Raetz Pathway and Its Significance

Gram-negative bacteria are characterized by an outer membrane, the outer leaflet of which is primarily composed of lipopolysaccharide (LPS).[1] LPS is essential for the viability of most Gram-negative bacteria, providing a protective barrier against harmful detergents and certain antibiotics.[1][2] The hydrophobic anchor of LPS is a phosphorylated glycolipid known as lipid A, which is also the active component of endotoxin, capable of eliciting a strong immune response in humans.[1][3]

The biosynthesis of lipid A occurs through a conserved, nine-enzyme pathway known as the Raetz pathway.[4][5] The enzymes in this pathway are highly conserved and generally essential for bacterial survival, making them excellent targets for the development of new antibiotics to combat the growing threat of multidrug-resistant Gram-negative pathogens.[6][7] Among these, LpxH, the fourth enzyme in the pathway, represents a particularly promising target.[3][8] Inhibition of LpxH not only halts the production of lipid A but also leads to the accumulation of toxic metabolic intermediates, providing a dual mechanism of bacterial killing.[2][7]

The Raetz Pathway: A Step-by-Step Overview

The Raetz pathway synthesizes Kdo₂-lipid A, the minimal LPS structure required for the viability of E. coli. The first six enzymes (LpxA, LpxC, LpxD, LpxH, LpxB, and LpxK) are considered essential in most Gram-negative bacteria.[1][9] The pathway begins in the cytoplasm and proceeds through the inner membrane.

  • Step 1: LpxA : The pathway initiates with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) by the acyltransferase LpxA.[1][10]

  • Step 2: LpxC : The product is deacetylated by the zinc-dependent enzyme LpxC, a crucial, irreversible step that commits the substrate to the lipid A pathway.[5][10]

  • Step 3: LpxD : A second acyl chain is added by LpxD to produce UDP-2,3-diacylglucosamine (UDP-DAGn).[1]

  • Step 4: LpxH : The enzyme LpxH, a peripheral membrane enzyme, hydrolyzes the pyrophosphate bond of UDP-DAGn to yield 2,3-diacylglucosamine 1-phosphate (also known as lipid X) and UMP.[11][12]

  • Step 5: LpxB : The disaccharide synthase LpxB condenses one molecule of UDP-DAGn with one molecule of lipid X to form the lipid A disaccharide 1-phosphate.[1][11]

  • Step 6: LpxK : The kinase LpxK phosphorylates the 4'-position of the disaccharide, producing lipid IVA.[5]

  • Steps 7-9 (WaaA, LpxL, LpxM) : Finally, two 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) residues are added by WaaA, followed by the addition of secondary acyl chains by LpxL and LpxM to complete the synthesis of Kdo₂-lipid A.[1][5][13]

Raetz_Pathway The Raetz Pathway of Lipid A Biosynthesis in E. coli cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(acyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA p1 UDP_GlcNAc->p1 UDP_3_O_acyl_GlcN UDP-3-O-(acyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC p2 UDP_3_O_acyl_GlcNAc->p2 UDP_DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) UDP_3_O_acyl_GlcN->UDP_DAGn LpxD p3 UDP_3_O_acyl_GlcN->p3 Lipid_X Lipid X UDP_DAGn->Lipid_X LpxH p4 UDP_DAGn->p4 Disaccharide_1P Disaccharide-1-P Lipid_X->Disaccharide_1P LpxB p5 Lipid_X->p5 Lipid_IVA Lipid IVA Disaccharide_1P->Lipid_IVA LpxK p6 Disaccharide_1P->p6 Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA WaaA p7 Lipid_IVA->p7 Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM p8 Kdo2_Lipid_IVA->p8 LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxB LpxB LpxK LpxK WaaA WaaA LpxL_M LpxL/M p1->UDP_3_O_acyl_GlcNAc p2->UDP_3_O_acyl_GlcN p3->UDP_DAGn p4->Lipid_X p5->Disaccharide_1P p6->Lipid_IVA p7->Kdo2_Lipid_IVA p8->Kdo2_Lipid_A

Caption: The Raetz pathway for Kdo2-Lipid A biosynthesis in E. coli.

LpxH: A Key Divalent Metal-Dependent Hydrolase

LpxH (UDP-2,3-diacylglucosamine hydrolase) is a peripheral inner membrane enzyme that catalyzes the fourth, essential step in lipid A biosynthesis.[3][12] It belongs to the calcineurin-like phosphoesterase (CLP) superfamily of metalloenzymes.[11][14]

Mechanism and Structure: LpxH catalyzes the hydrolysis of the pyrophosphate bond in UDP-2,3-diacylglucosamine, attacking the alpha-phosphate to produce lipid X and UMP.[2][11][12] Structural and biochemical studies have revealed that LpxH contains a binuclear manganese (Mn²⁺) cluster in its active site, which is crucial for catalysis.[11][14][15] The enzyme features a conserved architecture with a unique insertion lid that contributes to its substrate specificity.[2] While LpxH is the most widespread enzyme for this step, functional orthologs exist, such as LpxI in alpha-proteobacteria and LpxG in Chlamydiae, which are structurally unrelated.[2][3]

Quantitative Analysis of LpxH Activity and Inhibition

Quantitative enzymology is critical for characterizing LpxH function and for evaluating the potency of potential inhibitors. Key parameters include the Michaelis constant (Kₘ), maximal velocity (Vₘₐₓ), and inhibition constants (IC₅₀, Kᵢ).

Table 1: Kinetic Parameters of LpxH This table summarizes the kinetic parameters for LpxH from different Gram-negative species.

Enzyme SourceSubstrateKₘ (μM)Vₘₐₓ (μmol/min/mg)Reference(s)
Klebsiella pneumoniaeUDP-DAGn68.1 ± 6.7554.1 ± 51.0[16]
Escherichia coliUDP-DAGn61.717.2[12]

Table 2: Potency of Representative LpxH Inhibitors This table presents the inhibition constants for several sulfonyl piperazine-based LpxH inhibitors, demonstrating the progression of inhibitor development.

CompoundTarget EnzymeIC₅₀ (nM)Kᵢ (nM)Reference(s)
AZ1K. pneumoniae LpxH18 (at 50 μM substrate)~145[7][16]
JH-LPH-33K. pneumoniae LpxH-~10[7]
JH-LPH-45 (8)K. pneumoniae LpxH187.3[15]
JH-LPH-50 (13)K. pneumoniae LpxH7.73.1[15]
JH-LPH-106E. coli LpxH0.0580.02[17]
JH-LPH-107E. coli LpxH0.130.05[17]

Detailed Experimental Protocols

Reproducible and robust assays are fundamental to studying the Raetz pathway and developing inhibitors. Below are methodologies for key experiments.

5.1 LpxH Enzymatic Activity Assay (LpxE-Coupled Assay) This continuous, fluorescence-based assay is commonly used to measure LpxH activity and inhibition. It couples the production of lipid X to the LpxE-catalyzed dephosphorylation of a fluorescent lipid A analog.

  • Principle: LpxH produces lipid X from UDP-DAGn. In a coupled reaction, a phosphatase (LpxE) removes a phosphate from a fluorescently labeled lipid X analog, causing a change in fluorescence that can be monitored in real-time. A more direct method described in recent literature involves two reaction mixtures.[16]

  • Reaction Mixtures:

    • Mixture 1 (Substrate): 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO, and 200 μM UDP-DAGn substrate.[15][18]

    • Mixture 2 (Enzyme/Inhibitor): The same buffer as Mixture 1, but containing the LpxH enzyme (e.g., 10-20 ng/mL) and 2x the final concentration of the inhibitor.[15][18]

  • Procedure:

    • Pre-incubate both mixtures separately at 37°C for 10 minutes.[16]

    • Initiate the reaction by adding an equal volume of Mixture 2 to Mixture 1.[16]

    • The final reaction will contain 100 μM substrate, 1x inhibitor concentration, and the final enzyme concentration.[15]

    • Monitor the reaction progress by measuring the appropriate output (e.g., phosphate release detected by Malachite Green reagent).

  • Data Analysis: Initial velocities (v₀) are determined from the linear phase of the reaction progress curves. For inhibition studies, IC₅₀ values are calculated by fitting the dose-response curve of vᵢ/v₀ = 1 / (1 + [I]/IC₅₀).[16] The inhibitor constant (Kᵢ) can be determined using the Cheng-Prusoff equation or by analyzing IC₅₀ values at different substrate concentrations to confirm the mode of inhibition.[16]

5.2 Minimum Inhibitory Concentration (MIC) Assay The MIC assay determines the lowest concentration of a compound that prevents visible bacterial growth.

  • Principle: The broth microdilution method is used to assess the antibiotic activity of a compound against a specific bacterial strain.

  • Procedure:

    • Prepare a series of two-fold dilutions of the inhibitor compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth.[16][17]

    • Inoculate each well with a standardized bacterial suspension (e.g., diluted overnight culture to a final OD₆₀₀ of ~0.006).[17][18]

    • Incubate the plates at 37°C for 18-24 hours.[16]

    • The MIC is determined as the lowest compound concentration at which no visible bacterial growth is observed. Growth can be assessed visually or by using a growth indicator like MTT or resazurin.[17][18]

5.3 Recombinant LpxH Expression and Purification Obtaining pure, active LpxH is essential for biochemical and structural studies.

  • Cloning: The gene encoding LpxH from the bacterium of interest (e.g., K. pneumoniae) is cloned into an expression vector, often with an affinity tag (e.g., His₁₀-tag) and a solubility-enhancing fusion partner like GB1 to improve protein stability.[16][18]

  • Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced with IPTG when the culture reaches mid-log phase (OD₆₀₀ ≈ 0.5-0.6).[18]

  • Purification:

    • Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed (e.g., by sonication).

    • The lysate is clarified by centrifugation.

    • The supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the His-tagged LpxH is eluted with an imidazole gradient.

    • If necessary, the affinity tag is cleaved by a specific protease (e.g., TEV protease).

    • Further purification to homogeneity is typically achieved using size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

Experimental_Workflow General Workflow for LpxH Inhibitor Development cluster_target_validation Target Validation & Assay Development cluster_screening Screening & Hit Identification cluster_hit_to_lead Hit-to-Lead Optimization cluster_lead_opt Lead Optimization cloning Cloning & Expression of LpxH purification Protein Purification (e.g., Ni-NTA) cloning->purification assay_dev Enzymatic Assay Development purification->assay_dev hts High-Throughput Screening (HTS) assay_dev->hts hit_confirm Hit Confirmation & Dose-Response hts->hit_confirm ic50 IC50 / Ki Determination hit_confirm->ic50 sar Structure-Activity Relationship (SAR) ic50->sar mic MIC Assays (Antibacterial Activity) mic->sar potency Improve Potency & Spectrum sar->potency Iterative Design structural_bio Structural Biology (Crystallography) structural_bio->sar Structure-Guided Design potency->sar adme ADME/Tox Profiling potency->adme in_vivo In Vivo Efficacy (Animal Models) adme->in_vivo

Caption: A generalized workflow for the discovery and development of LpxH inhibitors.

Conclusion and Future Outlook

The Raetz pathway is a cornerstone of Gram-negative bacterial physiology, and its essential enzymes, particularly LpxH, are validated targets for novel antibacterial agents. The unique dual-killing mechanism associated with LpxH inhibition makes it an especially attractive focus for drug development. Foundational research has provided a deep understanding of the pathway's biochemistry, the enzyme's mechanism, and a clear path for inhibitor design. The development of potent, low-nanomolar inhibitors demonstrates the tractability of this target. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to overcome challenges such as bacterial outer membrane permeability and to develop broad-spectrum antibiotics capable of treating infections caused by priority multidrug-resistant pathogens.

References

JH-Lph-33: A Technical Guide to a Novel LpxH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-Lph-33 is a potent, novel sulfonyl piperazine analog that demonstrates significant promise as an antibacterial agent. It functions as an inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a critical enzyme in the lipid A biosynthesis pathway of many Gram-negative bacteria. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data.

Chemical and Physical Properties

This compound is identified by the CAS Registry Number 2414590-04-6.[1][2][3] Its molecular formula is C21H21ClF3N3O3S, corresponding to a molecular weight of 487.92 g/mol .[1]

PropertyValueSource
CAS Number 2414590-04-6[1][2][3]
Molecular Formula C21H21ClF3N3O3S[1]
Molecular Weight 487.92 g/mol [1]

Mechanism of Action: Targeting the Raetz Pathway

This compound exerts its antibacterial effect by inhibiting LpxH, an essential enzyme in the Raetz pathway, which is responsible for the biosynthesis of lipid A. Lipid A is a crucial component of the outer membrane of most Gram-negative bacteria. By disrupting this pathway, this compound compromises the integrity of the bacterial outer membrane, leading to cell death.

The Raetz pathway is a critical metabolic process for many Gram-negative pathogens. The inhibition of LpxH by this compound is a key step in disrupting this essential pathway.

Raetz_Pathway_Inhibition cluster_raetz Raetz Pathway (Lipid A Biosynthesis) cluster_inhibitor Inhibition UDP-GlcNAc UDP-GlcNAc LpxA LpxA UDP-GlcNAc->LpxA LpxC LpxC LpxA->LpxC LpxD LpxD LpxC->LpxD LpxB LpxB LpxD->LpxB LpxK LpxK LpxB->LpxK LpxH LpxH LpxK->LpxH KdsA KdsA KdsB KdsB Lipid_A Lipid_A LpxH->Lipid_A This compound This compound This compound->LpxH Inhibits

Caption: Inhibition of the Raetz Pathway by this compound.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against LpxH from key Gram-negative pathogens. It is a more potent analog of the parent compound, AZ1.[4][5]

CompoundTargetIC50 (µM)Organism
This compound LpxH0.026Klebsiella pneumoniae
This compound LpxH0.046Escherichia coli
AZ1 (LpxH-IN-AZ1) LpxH0.36Klebsiella pneumoniae
AZ1 (LpxH-IN-AZ1) LpxH0.14Escherichia coli

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.[2][5][6]

Furthermore, this compound exhibits significant antibacterial activity, as demonstrated by its Minimum Inhibitory Concentration (MIC) values.

CompoundOrganismMIC (µg/mL)
This compound Klebsiella pneumoniae0.66
This compound Klebsiella pneumoniae 100311.6
AZ1 Klebsiella pneumoniae 10031>64

MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its analogs has been described in the scientific literature.[8][9] The general strategy involves a multi-step process. A detailed, step-by-step protocol can be found in the supporting information of the cited publications.

A generalized workflow for the synthesis is outlined below.

Synthesis_Workflow Start Start Step1 Preparation of sulfonyl piperazine intermediate Start->Step1 Step2 Coupling with substituted phenyl group Step1->Step2 Step3 Coupling with N-acetyl indoline group Step2->Step3 Purification Purification by chromatography Step3->Purification Characterization Structural characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Generalized synthetic workflow for this compound.

LpxH Inhibition Assay

The inhibitory activity of this compound against LpxH is typically determined using an enzyme-coupled assay. A common method involves monitoring the decrease in NADH concentration, which is coupled to the LpxH-catalyzed reaction.

General Protocol:

  • Enzyme Preparation: Recombinant LpxH from the target organism (e.g., K. pneumoniae, E. coli) is expressed and purified.

  • Reaction Mixture: The assay is performed in a buffer containing the LpxH enzyme, its substrate (UDP-2,3-diacylglucosamine), and the coupling enzymes and substrates required for the detection of UMP release.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Data Acquisition: The rate of the reaction is monitored spectrophotometrically by measuring the change in absorbance at 340 nm.

  • IC50 Determination: The IC50 values are calculated by fitting the dose-response data to a suitable equation.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is determined using standard broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

General Protocol:

  • Bacterial Culture: The test organism is grown to a specific optical density in a suitable broth medium.

  • Serial Dilutions: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a potent inhibitor of LpxH with significant antibacterial activity against Gram-negative pathogens. Its novel mechanism of action, targeting the essential lipid A biosynthetic pathway, makes it a promising candidate for further development in the fight against antibiotic-resistant bacteria. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in this area.

References

JH-Lph-33: A Technical Guide to a Potent LpxH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Lph-33 is a potent, synthetic sulfonyl piperazine analog that has emerged as a significant inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH).[1] This enzyme plays a crucial role in the Raetz pathway of lipid A biosynthesis, an essential process for the formation of the outer membrane of Gram-negative bacteria.[2][3][4] By targeting LpxH, this compound demonstrates promising antibiotic activity, making it a valuable tool for research and a potential lead compound in the development of novel therapeutics against multidrug-resistant Gram-negative pathogens. This guide provides an in-depth overview of the commercial availability, synthesis, mechanism of action, and biological activity of this compound.

Commercial Availability

This compound is available for research purposes from various chemical suppliers. It is typically supplied as a solid with a purity of 98% or higher.

Table 1: Commercial Suppliers of this compound

SupplierPurityNotes
MedchemExpress>98%For research use only.[1]
CymitQuimica≥98%For laboratory purposes only.

Synthesis of this compound

The synthesis of this compound is based on the structural scaffold of its predecessor, AZ1, and involves the coupling of three key fragments: a substituted phenyl group, a sulfonyl piperazine linker, and an N-acetyl indoline moiety.[5] The design of this compound incorporated an additional chloro-substitution at the meta-position of the trifluoromethyl-substituted phenyl ring of AZ1, which was shown to dramatically improve its potency.[6][7]

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, a general synthetic strategy can be inferred from the synthesis of its analogs. The core of the synthesis likely involves the reaction of a substituted phenylpiperazine with an indoline-sulfonyl chloride, followed by N-acetylation.

Inferred Synthetic Protocol:

A plausible synthetic route would involve the following key steps:

  • Synthesis of the Substituted Phenylpiperazine: Commercially available 1-(3-chloro-5-(trifluoromethyl)phenyl)piperazine would serve as a key starting material.

  • Synthesis of the Indoline-sulfonyl Chloride: Indoline can be sulfonylated using chlorosulfonic acid to produce the corresponding indoline-5-sulfonyl chloride.

  • Coupling Reaction: The substituted phenylpiperazine and the indoline-sulfonyl chloride are then coupled under basic conditions to form the sulfonyl piperazine linkage.

  • N-acetylation: The final step involves the acetylation of the indoline nitrogen, typically using acetic anhydride or acetyl chloride, to yield this compound.

Mechanism of Action: Inhibition of the Lipid A Biosynthesis Pathway

This compound exerts its antibiotic effect by inhibiting LpxH, a critical enzyme in the Raetz pathway of lipid A biosynthesis.[2][3][4] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which is a major component of the outer membrane of Gram-negative bacteria and is essential for their survival.[3][8]

The Raetz pathway involves a series of enzymatic steps to construct lipid A. LpxH catalyzes the hydrolysis of UDP-2,3-diacylglucosamine, a key intermediate in the pathway.[1] By inhibiting LpxH, this compound blocks the biosynthesis of lipid A, leading to the disruption of the outer membrane and ultimately, bacterial cell death.[2]

Lipid_A_Biosynthesis_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-C14)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_3_diacyl_GlcN LpxH LpxH UDP_2_3_diacyl_GlcN->LpxH LpxB LpxB UDP_2_3_diacyl_GlcN->LpxB Lipid_X Lipid X LpxH->Lipid_X Lipid_X->LpxB DS_1_P Disaccharide-1-P LpxB->DS_1_P LpxK LpxK DS_1_P->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA KdtA KdtA Lipid_IVA->KdtA Kdo2_Lipid_IVA Kdo2-Lipid IVA KdtA->Kdo2_Lipid_IVA LpxL LpxL Kdo2_Lipid_IVA->LpxL Kdo2_Lipid_A_Lauroyl Kdo2-Lipid A (Lauroyl) LpxL->Kdo2_Lipid_A_Lauroyl LpxM LpxM Kdo2_Lipid_A_Lauroyl->LpxM Kdo2_Lipid_A Kdo2-Lipid A LpxM->Kdo2_Lipid_A Inhibitor This compound Inhibitor->LpxH

Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of this compound on LpxH.

Biological Activity and Quantitative Data

This compound exhibits potent inhibitory activity against LpxH from various Gram-negative bacteria and demonstrates significant antibiotic activity.

Table 2: In Vitro Inhibitory Activity of this compound against LpxH

Target OrganismIC₅₀ (µM)
Klebsiella pneumoniae0.026
Escherichia coli0.046

Data sourced from MedchemExpress.[1]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainMIC (µg/mL)
Klebsiella pneumoniae (ATCC 10031)1.6
Escherichia coli>64

Data sourced from MedchemExpress and a research article.[1][7]

The higher MIC value against E. coli suggests that the outer membrane permeability may be a limiting factor for the activity of this compound against this particular species.[4]

Experimental Protocols

LpxH Inhibition Assay (Malachite Green Assay)

The inhibitory activity of this compound against LpxH can be determined using a nonradioactive, colorimetric malachite green assay.[5] This assay measures the amount of inorganic phosphate released from the hydrolysis of UDP-2,3-diacylglucosamine by LpxH.

General Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the LpxH enzyme, the substrate (UDP-2,3-diacylglucosamine), and varying concentrations of this compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature to allow the enzymatic reaction to proceed.

  • Quenching: Stop the reaction by adding a quenching solution.

  • Color Development: Add the malachite green reagent, which forms a colored complex with the released inorganic phosphate.

  • Measurement: Measure the absorbance of the colored complex using a spectrophotometer.

  • Data Analysis: Calculate the percentage of LpxH inhibition for each concentration of this compound and determine the IC₅₀ value.

Malachite_Green_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme LpxH Enzyme Mix Combine Enzyme, Substrate, and Inhibitor Enzyme->Mix Substrate UDP-2,3-diacylglucosamine Substrate->Mix Inhibitor This compound (Varying Conc.) Inhibitor->Mix Incubate Incubate at Controlled Temp. Mix->Incubate Quench Stop Reaction Incubate->Quench Add_Reagent Add Malachite Green Reagent Quench->Add_Reagent Measure Measure Absorbance Add_Reagent->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: A generalized workflow for determining the inhibitory activity of this compound using the malachite green assay.

Conclusion

This compound is a well-characterized and potent inhibitor of LpxH, a key enzyme in the essential lipid A biosynthesis pathway of Gram-negative bacteria. Its commercial availability and the growing body of research surrounding its activity make it an invaluable tool for scientists working on the development of new antibiotics. Further research into the structure-activity relationships and optimization of its pharmacokinetic properties could lead to the development of clinically effective drugs to combat the growing threat of antibiotic resistance.

References

Methodological & Application

JH-Lph-33 in vitro antibacterial activity assay protocol

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for Determining the In Vitro Antibacterial Activity of JH-Lph-33

Introduction

This compound is a sulfonyl piperazine analog that acts as a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH).[1][2] The LpxH enzyme is a critical component of the Raetz pathway for lipid A biosynthesis, which is essential for the formation of the outer membrane in most Gram-negative bacteria.[2][3][4][5] By inhibiting LpxH, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death. This unique mechanism of action makes LpxH a promising target for developing new antibiotics against multidrug-resistant Gram-negative pathogens.[2]

This application note provides detailed protocols for evaluating the in vitro antibacterial activity of this compound. The primary methods covered are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the time-kill kinetics assay to assess bactericidal or bacteriostatic effects. These protocols are designed for researchers in microbiology, infectious diseases, and drug development.

Mechanism of Action: LpxH Inhibition

This compound targets the LpxH enzyme, which catalyzes a key step in the lipid A biosynthetic pathway. Inhibition of this pathway disrupts the production of lipopolysaccharide (LPS), a crucial component of the Gram-negative outer membrane, and leads to the accumulation of toxic intermediates.[2]

LpxH_Pathway cluster_0 Raetz Pathway (Lipid A Biosynthesis) UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA LpxC LpxC LpxA->LpxC LpxD LpxD LpxC->LpxD UDP_DAGn UDP-2,3-diacylglucosamine LpxD->UDP_DAGn LpxH LpxH UDP_DAGn->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB, LpxK... Lipid_X->LpxB LPS Lipopolysaccharide (LPS) LpxB->LPS Inhibitor This compound Inhibitor->LpxH Inhibition

Caption: Inhibition of the LpxH enzyme by this compound in the Lipid A pathway.

Data Presentation

Quantitative data from the antibacterial assays should be organized for clarity and comparative analysis.

Table 1: Recommended Bacterial Strains for Testing

Strain Gram Stain ATCC Number Relevance
Escherichia coli Gram-Negative 25922 Common pathogen, standard for susceptibility testing.
Klebsiella pneumoniae Gram-Negative 10031 WHO priority pathogen, known for multidrug resistance.
Pseudomonas aeruginosa Gram-Negative 27853 Opportunistic pathogen, high intrinsic resistance.
Acinetobacter baumannii Gram-Negative 19606 Critical priority pathogen, often multidrug-resistant.

| Staphylococcus aureus | Gram-Positive | 29213 | Gram-positive control to assess spectrum of activity. |

Table 2: Example Data Table for Minimum Inhibitory Concentration (MIC) Values

Bacterial Strain This compound MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Meropenem MIC (µg/mL)
E. coli ATCC 25922
K. pneumoniae ATCC 10031
P. aeruginosa ATCC 27853
A. baumannii ATCC 19606

| S. aureus ATCC 29213 | | | |

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed for maximum reproducibility.[6][7]

Protocol 1: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial strains (see Table 1)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

Workflow Diagram:

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prep_drug Prepare Serial Dilutions of this compound in Plate prep_drug->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for the broth microdilution MIC assay.

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using CAMHB. The final volume in each well should be 50 µL or 100 µL, depending on the chosen format. Concentrations should span a clinically relevant range (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from an overnight agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Inoculation: Add an equal volume (50 µL or 100 µL) of the final bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls:

    • Growth Control: A well containing only inoculated broth (no compound).

    • Sterility Control: A well containing uninoculated broth.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) compared to the growth control.

Protocol 2: Time-Kill Kinetics Assay

This assay provides information on the rate of bacterial killing and helps differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[12][13]

Materials:

  • Materials from Protocol 1

  • Sterile culture tubes or flasks

  • Sterile PBS for serial dilutions

  • Agar plates (e.g., Tryptic Soy Agar) for colony counting

  • Shaking incubator

Procedure:

  • Preparation: Prepare tubes containing CAMHB with this compound at various concentrations based on the previously determined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-drug growth control.

  • Inoculation: Inoculate each tube with a mid-log phase bacterial culture to a starting density of ~5 x 10⁵ CFU/mL.[14]

  • Incubation and Sampling: Incubate all tubes in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform 10-fold serial dilutions of each aliquot in sterile PBS.

    • Plate a small volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]

    • Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL, with the bacterial count remaining similar to the initial inoculum.[12][13]

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of JH-Lph-33

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JH-Lph-33 is a potent sulfonyl piperazine analog that functions as an inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a crucial enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1][2] Inhibition of this pathway disrupts the formation of the outer membrane, leading to bacterial cell death.[2] Published studies have demonstrated its antibiotic activity against clinically relevant pathogens such as Klebsiella pneumoniae and Escherichia coli.[3][4] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.[5][6]

Principle of the Method

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[7][8] This is achieved by challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent. The MIC is determined following a specified incubation period, typically 18-24 hours.[7][9]

Data Presentation

The quantitative results of an MIC assay for this compound can be summarized in the following table. The data presented here is illustrative and will vary depending on the bacterial species and strain being tested.

Bacterial StrainThis compound MIC (µg/mL)Quality Control Strain MIC (µg/mL)
Klebsiella pneumoniae ATCC 100311.6[3]E. coli ATCC 25922: 0.5-2.0 (Tetracycline)[10]
Escherichia coli W3110 (with 10 µg/mL PMBN)0.66[4]A. salmonicida ATCC 33658: (Varies by antibiotic)[11]
Escherichia coli (efflux-deficient, ΔtolC)(Requires experimental determination)(Control specific to experiment)

Signaling Pathway Inhibition by this compound

The following diagram illustrates the point of inhibition by this compound in the Lipid A biosynthetic pathway.

LipidA_Pathway cluster_pathway Raetz Pathway of Lipid A Biosynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-acyl-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcNAc_deacetylase LpxD LpxC->UDP_3_acyl_GlcNAc_deacetylase UDP_DAGn UDP-2,3-diacylglucosamine UDP_3_acyl_GlcNAc_deacetylase->UDP_DAGn LpxH LpxH UDP_DAGn->LpxH Lipid_X Lipid X LpxH->Lipid_X UMP UMP LpxH->UMP LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA->Kdo2_Lipid_IVA Late_Acyltransferases Late Acyltransferases Kdo2_Lipid_IVA->Late_Acyltransferases Lipid_A Lipid A Late_Acyltransferases->Lipid_A Inhibitor This compound Inhibitor->LpxH

Caption: Inhibition of LpxH by this compound in the Lipid A biosynthetic pathway.

Experimental Protocols

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Sterile 96-well microtiter plates[12]

  • Bacterial strains (e.g., K. pneumoniae, E. coli)

  • Quality control bacterial strains (e.g., E. coli ATCC 25922)[11]

  • Spectrophotometer

  • Sterile petri dishes, test tubes, and pipettes[12]

  • Incubator (37°C)[12]

  • Accurately weigh a known amount of this compound powder.

  • Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Further dilute the stock solution in CAMHB to create a working stock at twice the highest desired final concentration for the assay. For example, if the highest desired concentration is 128 µg/mL, the working stock should be 256 µg/mL.[12]

  • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube containing sterile saline or CAMHB.

  • Vortex the suspension to ensure homogeneity.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

The following diagram outlines the workflow for the broth microdilution assay.

MIC_Workflow start Start prep_compound Prepare this compound Stock and Working Solutions start->prep_compound prep_inoculum Prepare and Standardize Bacterial Inoculum to 0.5 McFarland start->prep_inoculum serial_dilution Perform 2-fold serial dilutions of this compound across the plate prep_compound->serial_dilution inoculation Inoculate wells with standardized bacterial suspension prep_inoculum->inoculation plate_setup Dispense 100 µL CAMHB into wells of a 96-well plate plate_setup->serial_dilution serial_dilution->inoculation controls Include Growth Control (no drug) and Sterility Control (no bacteria) inoculation->controls incubation Incubate at 37°C for 18-24 hours controls->incubation read_results Read results visually or with a plate reader incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the MIC of this compound via broth microdilution.

  • Plate Setup: Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.[12]

  • Compound Addition: Add 200 µL of the this compound working stock solution (at 2x the highest desired concentration) to the wells in the first column.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of the dilution series.[12]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of this compound. The final bacterial concentration should be approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Include wells containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no drug).

    • Sterility Control: Include wells containing 200 µL of CAMHB only (no bacteria, no drug).

  • Incubation: Seal the plate (e.g., with a plastic bag) to prevent evaporation and incubate at 37°C for 18-24 hours.[13]

  • After incubation, examine the plate for bacterial growth. The sterility control should show no growth (clear), and the growth control should show turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (the well appears clear).[8]

  • Results can be read visually or with a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).

Quality Control

It is essential to include a quality control strain with a known MIC for a standard antibiotic in each assay run to ensure the validity of the results.[11] The MIC value for the quality control strain should fall within the established acceptable range.

Safety Precautions

Standard microbiological safety practices should be followed when handling bacterial cultures. All work should be performed in a biological safety cabinet. All contaminated materials should be decontaminated before disposal. Personal protective equipment (lab coat, gloves, eye protection) should be worn at all times.

References

Application Notes and Protocols for JH-Lph-33 in Lipopolysaccharide Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing JH-Lph-33, a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), for studying the inhibition of lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria.

Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is essential for their viability and serves as a crucial virulence factor. The biosynthesis of LPS occurs via the multi-enzyme Raetz pathway. A key enzyme in this pathway is LpxH, a metalloenzyme that catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to lipid X and UMP. Inhibition of LpxH disrupts the integrity of the bacterial outer membrane, making it an attractive target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens. This compound is a sulfonyl piperazine analog that acts as a potent LpxH inhibitor.[1][2]

Mechanism of Action

This compound exerts its antibacterial effect by specifically targeting and inhibiting the enzymatic activity of LpxH.[1][2] This inhibition blocks the Raetz pathway of lipid A biosynthesis, a critical component of LPS.[3][4][5] The disruption of LPS synthesis leads to a compromised outer membrane, ultimately resulting in bacterial cell death. Structural studies have shown that this compound occupies the hydrophobic substrate chamber of LpxH that normally accommodates the 2-N-acyl chain of the substrate.[3] The chloro-substitution on the phenyl ring of this compound fills a hydrophobic pocket, enhancing its potency compared to its parent compound, AZ1.[5][6][7][8]

Data Presentation

In Vitro Inhibitory Activity of this compound and Comparators against LpxH
CompoundTarget EnzymeIC50 (µM)Reference
This compound K. pneumoniae LpxH0.026[1][7]
This compound E. coli LpxH0.046[1][7]
AZ1K. pneumoniae LpxH0.36[7]
AZ1E. coli LpxH0.14[7]
JH-LPH-28K. pneumoniae LpxH0.11[7]
JH-LPH-28E. coli LpxH0.083[7]
Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds
CompoundBacterial StrainMIC (µg/mL)Reference
This compound K. pneumoniae1.6[1]
This compound E. coli>64[1]
JH-LPH-45 (8)K. pneumoniae (ATCC 10031)18.7[3]
JH-LPH-50 (13)K. pneumoniae (ATCC 10031)3.3[3]
AZ1K. pneumoniae>64[8]
JH-LPH-106E. coli 259220.63[4]
JH-LPH-106K. pneumoniae 100310.04[4]
JH-LPH-107E. coli 259220.31[4]
JH-LPH-107K. pneumoniae 100310.04[4]

Experimental Protocols

Protocol 1: In Vitro LpxH Enzymatic Inhibition Assay

This protocol is adapted from the LpxE-coupled LpxH activity assay.[7]

1. Materials and Reagents:

  • Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)

  • UDP-2,3-diacylglucosamine (UDP-DAGn) substrate

  • This compound (or other test inhibitors) dissolved in DMSO

  • Assay Buffer: 20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT

  • LpxE enzyme (for coupled assay)

  • Malachite green-based phosphate detection reagent

  • 96-well microplates

2. Procedure:

  • Prepare Reagent Mixtures:

    • Substrate Mixture: Prepare a solution containing 100 µM UDP-DAGn in Assay Buffer.

    • Enzyme/Inhibitor Mixture: Prepare a solution containing the LpxH enzyme (e.g., 10 ng/mL of K. pneumoniae LpxH) and the desired concentration of this compound in Assay Buffer with 10% DMSO.

  • Pre-incubation: Pre-incubate both the Substrate Mixture and the Enzyme/Inhibitor Mixture separately at 37°C for 10 minutes.

  • Initiate Reaction: To start the reaction, add an equal volume of the Enzyme/Inhibitor Mixture to the Substrate Mixture in the wells of a 96-well plate.

  • Incubation: Incubate the reaction mixture at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Coupled Reaction (if applicable): If using the LpxE-coupled assay, LpxE is included in the reaction mixture to hydrolyze the product of the LpxH reaction, releasing pyrophosphate.

  • Detection: Stop the reaction and measure the amount of product formed. For the LpxE-coupled assay, the released inorganic phosphate can be quantified using a malachite green-based colorimetric assay. Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the general principles of the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[2][9][10]

1. Materials and Reagents:

  • Gram-negative bacterial strain of interest (e.g., K. pneumoniae, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

2. Procedure:

  • Prepare this compound Dilutions:

    • Prepare a 2-fold serial dilution of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to bracket the expected MIC.

  • Prepare Bacterial Inoculum:

    • From an overnight culture, suspend bacterial colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Visualizations

Raetz_Pathway_Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-myristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-myristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_3_diacyl_GlcN LpxH LpxH UDP_2_3_diacyl_GlcN->LpxH LpxB LpxB UDP_2_3_diacyl_GlcN->LpxB Lipid_X Lipid X LpxH->Lipid_X Lipid_X->LpxB Disaccharide_1_P Disaccharide-1-P LpxB->Disaccharide_1_P LpxK LpxK Disaccharide_1_P->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA Kdo_Lipid_IVA Kdo-Lipid IVA WaaA->Kdo_Lipid_IVA LPS Lipopolysaccharide Kdo_Lipid_IVA->LPS Further modifications JH_Lph_33 This compound JH_Lph_33->LpxH

Caption: Inhibition of the Raetz Pathway by this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Mechanism of Action cluster_2 In Vivo Efficacy Enzymatic_Assay LpxH Enzymatic Assay (Determine IC50) MIC_Assay Broth Microdilution Assay (Determine MIC) Enzymatic_Assay->MIC_Assay Time_Kill Time-Kill Kinetics Assay MIC_Assay->Time_Kill LPS_Quantification LPS Quantification in Treated Bacteria MIC_Assay->LPS_Quantification Animal_Model Murine Infection Model (e.g., sepsis, UTI) Time_Kill->Animal_Model Membrane_Permeability Outer Membrane Permeability Assay LPS_Quantification->Membrane_Permeability PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD JH_Lph_33 This compound (LpxH Inhibitor) JH_Lph_33->Enzymatic_Assay

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols: JH-Lph-33 Enzyme Kinetics Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Lph-33 is a potent, selective, and competitive inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a critical enzyme in the lipid A biosynthetic pathway of many Gram-negative bacteria.[1][2][3] The lipid A pathway, also known as the Raetz pathway, is essential for the formation of the outer membrane of these bacteria, making LpxH a compelling target for the development of novel antibiotics.[2][4] Understanding the kinetics of LpxH inhibition by compounds such as this compound is crucial for advancing drug discovery efforts.

This document provides a detailed experimental protocol for an in vitro enzyme kinetics assay to characterize the inhibitory activity of this compound against LpxH. The described methodology is a non-radioactive, colorimetric assay that is well-suited for inhibitor screening and detailed kinetic analysis.

Signaling Pathway: The Raetz Pathway for Lipid A Biosynthesis

LpxH catalyzes a key step in the Raetz pathway, which is responsible for the synthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. The pathway begins with UDP-N-acetylglucosamine and involves a series of enzymatic reactions to produce Kdo2-lipid A. LpxH is responsible for the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP.[3][4] Inhibition of LpxH disrupts this essential pathway, leading to bacterial cell death.

Raetz_Pathway cluster_cytoplasm Cytoplasm UDP-GlcNAc UDP-GlcNAc LpxA LpxA UDP-GlcNAc->LpxA UDP-3-O-acyl-GlcNAc UDP-3-O-acyl-GlcNAc LpxA->UDP-3-O-acyl-GlcNAc LpxC LpxC UDP-3-O-acyl-GlcNAc->LpxC UDP-3-O-acyl-GlcN UDP-3-O-acyl-GlcN LpxC->UDP-3-O-acyl-GlcN LpxD LpxD UDP-3-O-acyl-GlcN->LpxD UDP-DAGn UDP-2,3-diacylglucosamine (UDP-DAGn) LpxD->UDP-DAGn LpxH LpxH UDP-DAGn->LpxH This compound inhibition LpxB LpxB UDP-DAGn->LpxB Lipid_X 2,3-diacylglucosamine 1-phosphate (Lipid X) LpxH->Lipid_X Lipid_X->LpxB Disaccharide-1-P Disaccharide-1-P LpxB->Disaccharide-1-P LpxK LpxK Disaccharide-1-P->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA

Caption: The Raetz Pathway for Lipid A Biosynthesis.

Quantitative Data Summary

The inhibitory activity of this compound and related compounds against LpxH can be quantified by determining their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ). The following table summarizes representative kinetic parameters for this compound against LpxH from different bacterial species.

CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (nM)Reference
This compoundK. pneumoniae LpxH0.026~10[1][2]
This compoundE. coli LpxH0.046-[1]
AZ1K. pneumoniae LpxH-~145[2]

Experimental Protocol: LpxH Enzyme Kinetics Assay

This protocol is adapted from established methods for measuring LpxH activity using a colorimetric malachite green-based assay to detect the release of inorganic phosphate.[3]

Principle

The LpxH enzyme catalyzes the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn), producing 2,3-diacylglucosamine 1-phosphate (Lipid X) and UMP. The phosphate group of Lipid X is subsequently released and quantified. In this assay, the released inorganic phosphate is detected using a malachite green molybdate solution, which forms a colored complex with a maximum absorbance at approximately 620-660 nm. The rate of color formation is directly proportional to the LpxH enzyme activity.

Materials and Reagents
  • Purified LpxH enzyme (e.g., from K. pneumoniae or E. coli)

  • This compound or other test inhibitors

  • UDP-2,3-diacylglucosamine (UDP-DAGn) substrate

  • Tris-HCl buffer

  • Bovine Serum Albumin (BSA)

  • Triton X-100

  • Manganese Chloride (MnCl₂)

  • Dithiothreitol (DTT)

  • Dimethyl Sulfoxide (DMSO)

  • Malachite Green Phosphate Assay Kit

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Assay Buffers and Solutions
  • Assay Buffer (10X): 200 mM Tris-HCl (pH 8.0), 5 mg/mL BSA, 0.2% Triton X-100, 10 mM MnCl₂, 10 mM DTT. Store at 4°C.

  • Substrate Stock Solution: Prepare a 1 mM stock solution of UDP-DAGn in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 8.0). Store at -20°C.

  • Enzyme Stock Solution: Prepare a stock solution of LpxH at a suitable concentration (e.g., 100 ng/mL) in a buffer containing 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, and 1 mM DTT. Store on ice.

  • Inhibitor Stock Solution: Prepare a stock solution of this compound in 100% DMSO.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_inhibitor Add Inhibitor (this compound) and Enzyme to Wells prep_plate->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add Substrate (UDP-DAGn) to Initiate Reaction pre_incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop Reaction and Add Malachite Green Reagent incubate_reaction->stop_reaction color_development Allow for Color Development stop_reaction->color_development read_absorbance Read Absorbance at 620-660 nm color_development->read_absorbance plot_data Plot Absorbance vs. Time (for kinetic reads) or Endpoint read_absorbance->plot_data calculate_activity Calculate Enzyme Activity (Initial Velocity) plot_data->calculate_activity determine_kinetics Determine IC50 and Ki values calculate_activity->determine_kinetics

Caption: Experimental Workflow for LpxH Kinetics Assay.

Step-by-Step Protocol
  • Prepare Reaction Mixtures:

    • Mixture 1 (Substrate Mixture): In a microcentrifuge tube, prepare a 2X substrate solution. For a final reaction volume of 50 µL, you will need 25 µL per well. This mixture should contain:

      • 20 mM Tris-HCl (pH 8.0)

      • 0.5 mg/mL BSA

      • 0.02% Triton X-100

      • 1 mM MnCl₂

      • 1 mM DTT

      • 10% DMSO

      • 200 µM UDP-DAGn (for a final concentration of 100 µM)

    • Mixture 2 (Enzyme/Inhibitor Mixture): In separate tubes for each inhibitor concentration, prepare a 2X enzyme/inhibitor solution. This mixture should contain:

      • 20 mM Tris-HCl (pH 8.0)

      • 0.5 mg/mL BSA

      • 0.02% Triton X-100

      • 1 mM MnCl₂

      • 1 mM DTT

      • 10% DMSO

      • 2X desired final concentration of this compound

      • 20 ng/mL LpxH (for a final concentration of 10 ng/mL)

  • Pre-incubation:

    • Add 25 µL of Mixture 2 (Enzyme/Inhibitor Mixture) to the appropriate wells of a 96-well plate.

    • Include controls:

      • No enzyme control: Mixture 2 without LpxH.

      • No inhibitor control: Mixture 2 with vehicle (DMSO) instead of this compound.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Incubation:

    • To initiate the reaction, add 25 µL of pre-warmed Mixture 1 (Substrate Mixture) to each well.

    • Mix gently by pipetting.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination and Phosphate Detection:

    • Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This typically involves adding a single reagent that both stops the reaction and initiates color development.

    • Allow the color to develop for the time specified in the Malachite Green kit protocol (usually 15-20 minutes).

  • Data Collection:

    • Measure the absorbance of each well at a wavelength between 620 nm and 660 nm using a microplate reader.

Data Analysis
  • Phosphate Standard Curve: Generate a standard curve using known concentrations of phosphate to convert absorbance values to the amount of phosphate produced.

  • Calculate Initial Velocity: Determine the initial reaction velocity (v₀) for each inhibitor concentration by calculating the amount of phosphate produced per unit of time.

  • Determine IC₅₀: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Determine Inhibition Modality and Kᵢ: To determine if this compound is a competitive inhibitor, perform the assay with varying concentrations of both the substrate (UDP-DAGn) and the inhibitor. A competitive inhibitor will increase the apparent Kₘ of the substrate without affecting Vₘₐₓ. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value and the Kₘ of the substrate using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).[5]

Conclusion

This application note provides a comprehensive and detailed protocol for conducting an enzyme kinetics assay to evaluate the inhibitory activity of this compound against LpxH. The described malachite green-based colorimetric assay is a robust and sensitive method suitable for high-throughput screening and detailed mechanistic studies of LpxH inhibitors. By following this protocol, researchers can obtain reliable and reproducible kinetic data to advance the development of novel antibiotics targeting the essential lipid A biosynthetic pathway in Gram-negative bacteria.

References

Application Notes and Protocols for JH-Lph-33 Formulation for Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Lph-33 is a potent and selective inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), an essential enzyme in the lipid A biosynthetic pathway of many Gram-negative bacteria.[1][2] By targeting this pathway, this compound disrupts the formation of the outer membrane, leading to bacterial cell death. This novel mechanism of action makes this compound a promising candidate for the development of new antibiotics against multidrug-resistant Gram-negative pathogens. These application notes provide detailed protocols for the formulation and intraperitoneal (IP) administration of this compound in mouse models of bacterial infection, along with methods for evaluating its efficacy and potential toxicity.

While extensive in vivo data for this compound is not yet publicly available, this document compiles the known in vitro data and provides protocols based on studies of closely related LpxH inhibitors. Researchers should note that specific in vivo parameters for this compound may require optimization.

Physicochemical Properties and In Vitro Activity of this compound

A clear understanding of the fundamental properties of this compound is crucial for its application in experimental settings.

PropertyValueReference
Molecular Formula C₂₁H₂₁ClF₃N₃O₃S[2]
Molecular Weight 487.92 g/mol [2]
Appearance Solid[2]
IC₅₀ vs. K. pneumoniae LpxH 0.026 µM[2]
IC₅₀ vs. E. coli LpxH 0.046 µM[2]
MIC vs. K. pneumoniae 1.6 µg/mL[3]
MIC vs. E. coli >64 µg/mL[2]

Mechanism of Action: Inhibition of the Lipid A Biosynthesis Pathway

This compound exerts its antibacterial effect by inhibiting LpxH, a key enzyme in the Raetz pathway of lipid A biosynthesis. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that is essential for their survival. By blocking LpxH, this compound prevents the formation of lipid A, leading to the disruption of the outer membrane integrity and ultimately, bacterial cell death.[1][4]

Lipid_A_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O- (R-3-OH-C14)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC acyl_GlcNAc 3-O-(R-3-OH-C14)-GlcNAc LpxC->acyl_GlcNAc LpxD LpxD acyl_GlcNAc->LpxD UDP_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_diacyl_GlcN LpxH LpxH UDP_diacyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DS_1_P Disaccharide-1-P LpxB->DS_1_P LpxK LpxK DS_1_P->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA (KdtA) Lipid_IVA->WaaA KDO2_Lipid_IVA (KDO)₂-Lipid IVA WaaA->KDO2_Lipid_IVA LpxL LpxL KDO2_Lipid_IVA->LpxL KDO2_Lipid_A_late (KDO)₂-Lipid A (late acyl chains) LpxL->KDO2_Lipid_A_late LpxM LpxM KDO2_Lipid_A_late->LpxM KDO2_Lipid_A (KDO)₂-Lipid A LpxM->KDO2_Lipid_A JHLph33 This compound JHLph33->LpxH

Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of this compound on the LpxH enzyme.

Experimental Protocols

Formulation of this compound for Intraperitoneal Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween 80, sterile

  • 0.9% Sodium Chloride Injection, USP (sterile saline)

Procedure:

  • Solubilization:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO. For example, start with a 10% DMSO solution.

  • Vehicle Preparation:

    • In a sterile tube, prepare the final vehicle solution. A common vehicle for hydrophobic compounds consists of:

      • 10% DMSO

      • 40% PEG400

      • 5% Tween 80

      • 45% Sterile Saline

    • The percentages of each component may need to be adjusted to achieve complete dissolution and maintain a non-toxic formulation.

  • Final Formulation:

    • Slowly add the vehicle solution to the dissolved this compound in DMSO while vortexing to prevent precipitation.

    • Visually inspect the final solution for any precipitates. If precipitation occurs, the formulation needs to be optimized, for instance, by adjusting the ratios of the co-solvents.

    • The final formulation should be clear and sterile. Filter sterilization using a 0.22 µm syringe filter is recommended if possible.

Intraperitoneal Injection Protocol in Mice

This protocol outlines the standard procedure for intraperitoneal injection in mice.

Materials:

  • Mouse restraint device (optional)

  • 25-27 gauge needles

  • 1 mL syringes

  • 70% ethanol

  • Sterile gauze pads

  • This compound formulation

IP_Injection_Workflow cluster_prep Preparation cluster_procedure Injection Procedure cluster_post Post-Injection Formulation Prepare this compound Formulation LoadSyringe Load Syringe Formulation->LoadSyringe Restrain Restrain Mouse LoadSyringe->Restrain Locate Locate Injection Site (Lower Right Quadrant) Restrain->Locate Inject Inject at 30-45° Angle Locate->Inject Observe Observe for Adverse Effects Inject->Observe Monitor Monitor for Efficacy Observe->Monitor

References

Application Notes & Protocols: JH-Lph-33 in High-Throughput Screening for Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. The unique outer membrane of these bacteria, rich in lipopolysaccharide (LPS), serves as a highly effective barrier against many conventional antibiotics. A key component of LPS is Lipid A, whose biosynthesis is essential for the viability of most Gram-negative bacteria. This makes the enzymes of the Lipid A pathway attractive targets for novel antibiotic development.

JH-Lph-33 is a potent, synthetic antibiotic candidate that targets UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a critical enzyme in the Lipid A biosynthetic pathway.[1][2][3] Developed as a derivative of AZ1, a compound first identified through a high-throughput phenotypic screen, this compound demonstrates significantly enhanced enzymatic inhibition and potent antibacterial activity, particularly against Klebsiella pneumoniae.[2][4][5][6]

These application notes provide a comprehensive overview of this compound, its mechanism of action, and protocols relevant to its evaluation in a high-throughput screening (HTS) context for the discovery of new antibiotics targeting the LpxH enzyme.

Mechanism of Action: Inhibition of the Lipid A Pathway

This compound exerts its antibacterial effect by inhibiting LpxH, an essential metalloenzyme. LpxH catalyzes the fourth step in the Raetz pathway of lipid A biosynthesis: the hydrolysis of UDP-2,3-diacylglucosamine to produce 2,3-diacylglucosamine 1-phosphate (also known as Lipid X) and UMP.[3] By binding tightly within the L-shaped acyl chain-binding chamber of the LpxH enzyme, this compound competitively inhibits the natural substrate.[3][4][6] This inhibition disrupts the integrity of the bacterial outer membrane and leads to the accumulation of toxic metabolic intermediates, ultimately causing cell death.[3]

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl UDP-3-O-((R)-3-OH-C14)-GlcNAc LpxC LpxC UDP_3_acyl->LpxC UDP_DAGn UDP-2,3-diacylglucosamine LpxH LpxH UDP_DAGn->LpxH Lipid_X Lipid X LpxB LpxB Lipid_X->LpxB Kdo_Lipid_A Kdo2-Lipid A Further_Steps Further Steps... Kdo_Lipid_A->Further_Steps LPS Lipopolysaccharide (LPS) LpxA->UDP_3_acyl LpxC->UDP_DAGn LpxD LpxD LpxD LpxH->Lipid_X LpxB->Kdo_Lipid_A KdtA KdtA KdtA Further_Steps->LPS JHLph33 This compound JHLph33->LpxH

Caption: The Raetz Pathway for Lipid A biosynthesis and the inhibitory action of this compound on the LpxH enzyme.

Quantitative Data Summary

This compound shows a significant improvement in potency over its parent compound, AZ1. The following tables summarize the key quantitative metrics for this compound against LpxH from K. pneumoniae and E. coli.

Table 1: In Vitro Enzymatic Inhibition

Compound Target Enzyme IC₅₀ (μM) Kᵢ (nM)
This compound K. pneumoniae LpxH 0.026[1][6] ~10[4]
This compound E. coli LpxH 0.046[1][6] -
AZ1 (Parent) K. pneumoniae LpxH 0.36[6] ~145[4]

| AZ1 (Parent) | E. coli LpxH | 0.14[6] | - |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)

Compound Bacterial Strain MIC (μg/mL) Notes
This compound K. pneumoniae ATCC 10031 1.6[2][5][6] Wild-Type Strain
This compound E. coli (Wild-Type) >64[1][4][6] Suggests low permeability or high efflux
This compound E. coli W3110 + PMBN 0.66[6] PMBN increases outer membrane permeability
AZ1 (Parent) K. pneumoniae ATCC 10031 >64[5][6] Wild-Type Strain

| AZ1 (Parent) | E. coli + PMBN | 2.3[6] | PMBN increases outer membrane permeability |

High-Throughput Screening Workflow & Protocols

While this compound is a result of targeted design, its parent compound was discovered via HTS. The following workflow and protocols are representative of an HTS campaign to identify and characterize novel LpxH inhibitors.

HTS_Workflow Lib Compound Library (>100,000 compounds) Primary Primary Screen: Biochemical LpxH Assay (e.g., Fluorescence-based) Lib->Primary Single high concentration Hit_Confirm Hit Confirmation & Dose-Response (IC₅₀) Primary->Hit_Confirm Initial Hits Secondary Secondary Screen: Orthogonal & Counter-Screens Hit_Confirm->Secondary Confirmed Hits Tertiary Tertiary Screen: Whole-Cell Activity (MIC) Secondary->Tertiary Validated Hits SAR Structure-Activity Relationship (SAR) Studies Tertiary->SAR Active Hits Lead_Opt Lead Optimization (e.g., Design of this compound) SAR->Lead_Opt SAR Insights

Caption: A generalized workflow for a high-throughput screening campaign to identify novel antibiotic leads.
Protocol 1: Primary HTS - LpxH Enzymatic Inhibition Assay

This protocol describes a fluorescence-based assay to screen for inhibitors of purified LpxH enzyme. The assay measures the production of UMP, a product of the LpxH reaction.

Objective: To identify compounds that inhibit LpxH activity from a large chemical library.

Materials:

  • Purified recombinant LpxH enzyme (e.g., from K. pneumoniae).

  • Substrate: UDP-2,3-diacylglucosamine.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100, 1 mM MnCl₂.

  • UMP detection kit (e.g., UMP-Glo™ Assay).

  • Test compounds dissolved in DMSO.

  • 384-well, low-volume, white plates.

  • Plate reader capable of luminescence detection.

Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds from the library plates into the 384-well assay plates. For controls, dispense DMSO only (negative control) and a known LpxH inhibitor (positive control).

  • Enzyme Addition: Add 5 µL of LpxH enzyme solution (at 2x final concentration) in Assay Buffer to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the LpxH substrate, UDP-2,3-diacylglucosamine (at 2x final concentration), to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

  • Detection: Add 10 µL of the UMP detection reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Normalize the data using the positive and negative controls. Calculate the percent inhibition for each test compound. Hits are typically defined as compounds exhibiting >50% inhibition.

Protocol 2: Secondary Assay - Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to determine the lowest concentration of a test compound (like this compound) that prevents visible growth of a target bacterium.

Objective: To determine the whole-cell antibacterial potency of hit compounds.

Materials:

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • Bacterial strain (e.g., K. pneumoniae ATCC 10031).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well, clear, U-bottom plates.

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

  • Spectrophotometer or specialized plate reader for OD₆₀₀ measurements.

Methodology:

  • Compound Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (e.g., at 128 µg/mL) to the first column of wells, creating a 200 µL total volume at 64 µg/mL.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column. This results in wells with 100 µL of compound at concentrations from 64 µg/mL down to 0.06 µg/mL.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well. This brings the final bacterial concentration to ~5 x 10⁴ CFU/mL and the compound concentrations to their final test values.

  • Controls: Include a sterility control well (broth only) and a growth control well (broth + inoculum, no compound).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (clear well).

    • Alternatively, read the optical density at 600 nm (OD₆₀₀). The MIC is the concentration at which growth is inhibited by ≥90% compared to the growth control.

Conclusion

This compound represents a promising antibiotic candidate that validates the LpxH enzyme as a high-value target for combating Gram-negative pathogens. Its development underscores the power of combining high-throughput screening for initial hit discovery with subsequent structure-based drug design for lead optimization. The protocols outlined here provide a framework for utilizing HTS methodologies to identify and characterize novel LpxH inhibitors, paving the way for the development of new classes of antibiotics to address the urgent threat of antimicrobial resistance.

References

Application Note: Evaluating the Bactericidal Activity of JH-Lph-33 Using a Time-Kill Curve Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-Lph-33 is a potent antibiotic agent that functions as an inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH)[1]. LpxH is a critical enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. The inhibition of this pathway disrupts the formation of the bacterial outer membrane, leading to bacterial cell death[2]. This application note provides a detailed protocol for performing a time-kill curve assay to evaluate the bactericidal activity of this compound against relevant Gram-negative pathogens such as Klebsiella pneumoniae and Escherichia coli.

Time-kill curve assays are essential for characterizing the pharmacodynamic properties of novel antimicrobial agents. These assays provide valuable information on the rate and extent of bacterial killing over time at various concentrations of the antimicrobial agent. The data generated can help determine whether a compound is bactericidal (causes cell death) or bacteriostatic (inhibits growth) and can inform dose-selection for further preclinical and clinical development.

Mechanism of Action: Inhibition of Lipid A Biosynthesis

This compound targets the LpxH enzyme, a key component of the Raetz pathway for lipid A biosynthesis in Gram-negative bacteria. Lipid A is an essential component of the lipopolysaccharide (LPS) that makes up the outer leaflet of the outer membrane. By inhibiting LpxH, this compound blocks the production of lipid A, leading to the accumulation of toxic intermediates and the disruption of outer membrane integrity, ultimately resulting in bacterial cell death[2].

Lipid_A_Biosynthesis_Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcNAc_deacetylase UDP-3-O-(R-3-OH-C14)-GlcN LpxC->UDP_3_O_acyl_GlcNAc_deacetylase LpxD LpxD UDP_3_O_acyl_GlcNAc_deacetylase->LpxD UDP_2_acyl_3_O_acyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_acyl_3_O_acyl_GlcN LpxH LpxH UDP_2_acyl_3_O_acyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA->Kdo2_Lipid_IVA LpxL LpxL Kdo2_Lipid_IVA->LpxL LpxM LpxM LpxL->LpxM Lipid_A Lipid A LpxM->Lipid_A JHLph33 This compound JHLph33->LpxH

Caption: Inhibition of the Lipid A Biosynthesis Pathway by this compound.

Quantitative Data Summary

The following table summarizes the known in vitro activity of this compound against key Gram-negative pathogens. This data is essential for selecting appropriate concentrations for the time-kill curve assay.

CompoundTarget OrganismAssay TypeValueReference
This compoundK. pneumoniaeMIC0.66 µg/mL[1]
This compoundE. coliMIC>64 µg/mL[1]
This compoundK. pneumoniae LpxHIC500.026 µM[1]
This compoundE. coli LpxHIC500.046 µM[1]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

Experimental Protocol: Time-Kill Curve Assay

This protocol is adapted from the standardized methods described by the Clinical and Laboratory Standards Institute (CLSI) and ASTM E2315[3][4][5][6][7].

Objective: To determine the rate and extent of bactericidal activity of this compound against a selected Gram-negative bacterium over a 24-hour period.

Materials:

  • This compound

  • Test organism (e.g., K. pneumoniae ATCC 10031)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable solid growth medium

  • Sterile saline (0.85% NaCl)

  • Sterile culture tubes or flasks

  • Incubator (37°C) with shaking capabilities

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Vortex mixer

  • Spiral plater or sterile spreaders

  • Colony counter

Procedure:

  • Inoculum Preparation: a. From a fresh 18-24 hour culture plate, inoculate a single colony of the test organism into a tube containing 5 mL of CAMHB. b. Incubate at 37°C with shaking (200-250 rpm) for 2-6 hours to achieve a mid-logarithmic growth phase. c. Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. d. Dilute this adjusted suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 105 CFU/mL in the test tubes.

  • Preparation of Test Concentrations: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the this compound stock solution in CAMHB to achieve final concentrations equivalent to 0.5x, 1x, 2x, and 4x the previously determined Minimum Inhibitory Concentration (MIC) for the test organism. c. Include a growth control tube containing only the bacterial inoculum in CAMHB and a solvent control if applicable.

  • Time-Kill Assay Execution: a. Dispense the appropriate volume of each this compound concentration and controls into sterile culture tubes. b. Add the prepared bacterial inoculum to each tube to achieve the final starting density of ~5 x 105 CFU/mL. c. Immediately after inoculation (time 0), and at subsequent time points (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw a 100 µL aliquot from each tube. d. Perform ten-fold serial dilutions of the collected aliquots in sterile saline to neutralize the effect of the antibiotic. e. Plate 100 µL of the appropriate dilutions onto TSA plates in duplicate. f. Incubate the plates at 37°C for 18-24 hours.

  • Data Collection and Analysis: a. Following incubation, count the number of colonies on the plates that have between 30 and 300 colonies. b. Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL) c. Plot the log10 CFU/mL versus time for each concentration of this compound and the growth control. d. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Incubate Inoculate and Incubate at 37°C Inoculum->Incubate Drug Prepare this compound Concentrations (0.5x, 1x, 2x, 4x MIC) Drug->Incubate Sample Sample at Time Points (0, 1, 2, 4, 6, 8, 24h) Incubate->Sample Dilute Serially Dilute Samples Sample->Dilute Plate Plate Dilutions on Agar Dilute->Plate Incubate_Plates Incubate Plates at 37°C Plate->Incubate_Plates Count Count Colonies (CFU) Incubate_Plates->Count Calculate Calculate CFU/mL Count->Calculate Plot Plot log10 CFU/mL vs. Time Calculate->Plot

Caption: Experimental Workflow for the Time-Kill Curve Assay.

Conclusion

This application note provides a comprehensive protocol for conducting a time-kill curve assay to assess the bactericidal activity of this compound. The data generated from this assay will be crucial for understanding the pharmacodynamics of this novel LpxH inhibitor and will guide its further development as a potential therapeutic agent for treating infections caused by Gram-negative bacteria. Adherence to a standardized protocol is critical for generating reproducible and comparable results.

References

Application Notes and Protocols for JH-Lph-33 in Antibiotic Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JH-Lph-33, a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), in the investigation of antibiotic resistance mechanisms in Gram-negative bacteria. The protocols detailed below are intended to facilitate the assessment of this compound's antimicrobial activity and its mechanism of action.

Introduction to this compound

This compound is a sulfonyl piperazine analog that acts as a powerful inhibitor of LpxH, an essential enzyme in the Raetz pathway of lipid A biosynthesis.[1][2][3] Lipid A is a critical component of the outer membrane of Gram-negative bacteria, and its disruption leads to bacterial cell death. By targeting LpxH, this compound presents a promising mechanism to combat antibiotic-resistant Gram-negative pathogens.

Mechanism of Action

This compound exerts its antibiotic effect by specifically inhibiting the LpxH enzyme. This enzyme catalyzes the hydrolysis of UDP-2,3-diacylglucosamine to 2,3-diacylglucosamine 1-phosphate (lipid X) and UMP, a crucial step in the biosynthesis of lipid A. Inhibition of LpxH disrupts the integrity of the bacterial outer membrane, ultimately leading to cell lysis and death.

The Raetz Pathway of Lipid A Biosynthesis and the Role of LpxH

The following diagram illustrates the Raetz pathway and the specific step inhibited by this compound.

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl-ACP UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcNAc_deacetylase UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcNAc_deacetylase LpxD LpxD UDP_3_O_acyl_GlcNAc_deacetylase->LpxD Acyl-ACP UDP_DAGn UDP-2,3-diacylglucosamine LpxD->UDP_DAGn LpxH LpxH UDP_DAGn->LpxH Inhibited by This compound LpxB LpxB UDP_DAGn->LpxB Lipid_X Lipid X LpxH->Lipid_X Lipid_X->LpxB DSMP Disaccharide-1-phosphate LpxB->DSMP LpxK LpxK DSMP->LpxK ATP Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA Kdo Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA->Kdo2_Lipid_IVA LpxL LpxL Kdo2_Lipid_IVA->LpxL Lauroyl-ACP Acyl_Kdo2_Lipid_IVA Acyl-Kdo2-Lipid IVA LpxL->Acyl_Kdo2_Lipid_IVA LpxM LpxM Acyl_Kdo2_Lipid_IVA->LpxM Myristoyl-ACP Lipid_A Lipid A LpxM->Lipid_A

Caption: The Raetz Pathway of Lipid A Biosynthesis.

Quantitative Data

The following tables summarize the reported in vitro activity of this compound and related compounds.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetOrganismIC50 (µM)Reference
This compoundLpxHKlebsiella pneumoniae0.026[1]
This compoundLpxHEscherichia coli0.046[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

CompoundOrganismMIC (µg/mL)Reference
This compoundKlebsiella pneumoniae1.6
This compoundEscherichia coli>64[1]

Experimental Protocols

Preparation of this compound Stock Solutions

Proper preparation of stock solutions is critical for accurate and reproducible results.

Solubility:

  • DMSO: this compound is soluble in DMSO.

  • Aqueous Buffers: this compound has limited solubility in aqueous buffers. It is recommended to prepare a high-concentration stock in DMSO and then dilute it in the appropriate assay medium.

Protocol:

  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in 100% DMSO to prepare a stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by gentle vortexing.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution in DMSO

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 13883 as quality control strains)

  • Spectrophotometer or microplate reader

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prep_culture Prepare overnight bacterial culture start->prep_culture adjust_culture Adjust culture to 0.5 McFarland standard prep_culture->adjust_culture prep_inoculum Prepare final inoculum (5 x 10^5 CFU/mL) adjust_culture->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_plate Prepare serial dilutions of this compound in CAMHB in a 96-well plate prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Read plate visually or with a microplate reader (OD600) incubate->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

Procedure:

  • Prepare Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into CAMHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions: a. Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be selected to bracket the expected MIC. b. Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). b. The final volume in each well will be 200 µL. c. Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth. b. Alternatively, use a microplate reader to measure the optical density at 600 nm (OD600). The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the growth control.

Protocol 2: Time-Kill Kinetic Analysis

This assay determines the rate at which this compound kills a bacterial population over time.

Materials:

  • This compound stock solution in DMSO

  • CAMHB

  • Bacterial strains

  • Sterile culture tubes or flasks

  • Spectrophotometer

  • Sterile saline or PBS

  • Agar plates for colony counting

Experimental Workflow:

Time_Kill_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_sampling Sampling and Plating cluster_analysis Analysis start Start prep_culture Prepare overnight bacterial culture start->prep_culture adjust_culture Adjust culture to ~1 x 10^6 CFU/mL in CAMHB prep_culture->adjust_culture add_compound Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) adjust_culture->add_compound incubate Incubate at 37°C with shaking add_compound->incubate sample Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) incubate->sample serial_dilute Perform serial dilutions in sterile saline sample->serial_dilute plate Plate dilutions onto agar plates serial_dilute->plate incubate_plates Incubate plates at 37°C for 18-24 hours plate->incubate_plates count_colonies Count colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. time count_colonies->plot_data end End plot_data->end

Caption: Workflow for Time-Kill Kinetic Analysis.

Procedure:

  • Prepare Bacterial Culture: a. Grow an overnight culture of the test organism in CAMHB. b. Dilute the overnight culture into fresh, pre-warmed CAMHB to achieve a starting density of approximately 1 x 10^6 CFU/mL.

  • Initiate Treatment: a. Prepare culture tubes or flasks containing the bacterial suspension. b. Add this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). c. Include a growth control tube (no drug).

  • Time-Course Sampling: a. Incubate all tubes at 37°C with shaking. b. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: a. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. b. Plate 100 µL of appropriate dilutions onto agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log10 CFU/mL against time for each concentration of this compound and the growth control. b. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) compared to the initial inoculum. A bacteriostatic effect is characterized by the inhibition of bacterial growth without a significant reduction in the viable cell count.

Protocol 3: LpxH Enzyme Activity Assay

This assay measures the inhibitory effect of this compound on the enzymatic activity of LpxH.

Materials:

  • Purified LpxH enzyme

  • This compound stock solution in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MgCl2, 0.05% Triton X-100)

  • Substrate: UDP-2,3-diacylglucosamine

  • Detection reagent (e.g., Malachite Green Phosphate Assay Kit to measure released phosphate, or a coupled enzyme assay)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare Reagents: a. Dilute the purified LpxH enzyme in assay buffer to the desired working concentration. b. Prepare serial dilutions of this compound in assay buffer. c. Prepare the substrate solution in assay buffer.

  • Assay Setup: a. In a 96-well plate, add the LpxH enzyme solution to each well. b. Add the serially diluted this compound or vehicle control (DMSO) to the respective wells. c. Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate and Monitor the Reaction: a. Initiate the enzymatic reaction by adding the substrate to all wells. b. Immediately begin monitoring the reaction progress using a microplate reader at the appropriate wavelength for the chosen detection method.

  • Data Analysis: a. Calculate the initial reaction rates (V0) for each inhibitor concentration. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the LpxH enzyme activity, by fitting the data to a suitable dose-response curve.

Quality Control

For all antimicrobial susceptibility testing, it is crucial to include appropriate quality control (QC) strains as recommended by the CLSI. For Gram-negative bacteria, the following QC strains are commonly used:

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Klebsiella pneumoniae ATCC® 13883™

The MIC values obtained for these QC strains should fall within the established acceptable ranges to ensure the validity of the experimental results.

Disclaimer

These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and bacterial strains. Always adhere to appropriate laboratory safety practices.

References

Troubleshooting & Optimization

improving JH-Lph-33 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and use of JH-Lph-33, a potent LpxH inhibitor, with a focus on overcoming solubility challenges in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, small molecule inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH).[1] LpxH is a key enzyme in the lipid A biosynthetic pathway in most Gram-negative bacteria.[2] By inhibiting LpxH, this compound disrupts the formation of the bacterial outer membrane, leading to antibacterial effects.[2]

Q2: What are the primary in vitro applications for this compound?

A2: this compound is primarily used in two types of in vitro assays:

  • Enzymatic assays: To determine its inhibitory activity against purified LpxH enzyme.

  • Bacteriological assays: To determine its minimum inhibitory concentration (MIC) against various strains of Gram-negative bacteria.

Q3: What is the recommended solvent for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended and most commonly reported solvent for dissolving this compound for in vitro studies.

Q4: I am observing precipitation of this compound in my assay. What could be the cause?

A4: Precipitation of this compound can occur due to several factors, including:

  • Exceeding the solubility limit in the final assay medium.

  • The use of old or hygroscopic DMSO, which can reduce the compound's solubility.

  • Insufficient initial solubilization of the compound.

  • Temperature changes that affect solubility.

Q5: What is the recommended storage condition for this compound stock solutions?

A5: Prepared stock solutions of this compound should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a step-by-step approach to addressing common solubility problems encountered with this compound.

Problem: Difficulty Dissolving this compound in DMSO

Symptoms:

  • Visible particulate matter in the DMSO stock solution.

  • Inability to achieve the desired stock concentration.

Possible Causes & Solutions:

Possible Cause Solution
Insufficient Solubilization Energy This compound may require energy to dissolve. Use ultrasonication and gentle warming (up to 60°C) to facilitate dissolution.
Hygroscopic DMSO DMSO readily absorbs moisture from the air, which can significantly decrease the solubility of hydrophobic compounds. Always use fresh, anhydrous, high-purity DMSO. It is recommended to use a newly opened bottle or to aliquot DMSO into smaller, tightly sealed vials.
Concentration Too High The reported solubility in DMSO is approximately 2 mg/mL (4.10 mM), and achieving this requires heating and sonication. If a higher concentration is needed, it may not be feasible with DMSO alone.
Problem: Precipitation in Aqueous Assay Buffer

Symptoms:

  • Cloudiness or visible precipitate upon dilution of the DMSO stock into aqueous buffer or media.

  • Inconsistent assay results.

Possible Causes & Solutions:

Possible Cause Solution
Exceeded Solubility Limit Do not exceed the recommended final DMSO concentration in your assay. For enzymatic assays, up to 10% DMSO has been reported. For bacterial cell culture (MIC assays), a final concentration of 7% DMSO has been used.
Buffer Composition The salt concentration and pH of your buffer can influence the solubility of this compound. Ensure the final buffer composition is consistent across experiments.
Use of Solubilizing Agents (Exploratory) While there is no specific data for this compound, for highly problematic cases, the use of solubilizing agents could be explored. These include cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween-80). A thorough validation is necessary to ensure these agents do not interfere with the assay.

Quantitative Data Summary

The following table summarizes the known solubility and recommended concentrations for this compound in in vitro assays.

Parameter Value Source
Solubility in DMSO ~2 mg/mL (4.10 mM)MedChemExpress
Final DMSO Concentration (Enzymatic Assay) 10%
Final DMSO Concentration (MIC Assay) 7%

Experimental Protocols

Protocol 1: Preparation of a 2 mg/mL Stock Solution of this compound in DMSO
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 2 mg/mL concentration.

  • Vortex the tube briefly.

  • Place the tube in an ultrasonic water bath for 10-15 minutes.

  • If the compound is not fully dissolved, heat the solution to 60°C for 5-10 minutes with intermittent vortexing. Caution: Ensure the tube is properly sealed to prevent evaporation.

  • Allow the solution to cool to room temperature.

  • Visually inspect for any remaining particulate matter. If necessary, repeat sonication and warming.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for an LpxH Enzymatic Assay
  • Thaw an aliquot of the this compound DMSO stock solution.

  • Perform serial dilutions of the stock solution in fresh, anhydrous DMSO to prepare a range of concentrations.

  • The final reaction mixture for the LpxH assay should contain a final DMSO concentration of 10%. Therefore, the DMSO dilutions of this compound should be prepared at 10 times the final desired concentration.

  • For the assay, add 1 part of the 10x this compound/DMSO solution to 9 parts of the aqueous assay buffer containing the other reaction components (e.g., enzyme, substrate).

Protocol 3: Preparation of Working Solutions for a Bacterial MIC Assay
  • Thaw an aliquot of the this compound DMSO stock solution.

  • Perform serial dilutions of the stock solution in fresh, anhydrous DMSO.

  • The final concentration of DMSO in the bacterial culture medium should not exceed 7%. Prepare the this compound dilutions accordingly. For example, if adding 10 µL of the drug solution to 90 µL of bacterial culture, the drug solution should be prepared in 70% DMSO.

  • Add the appropriate volume of the this compound/DMSO solution to the wells of a microtiter plate containing the bacterial inoculum in cation-adjusted Mueller-Hinton broth.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh this compound add_dmso Add fresh DMSO weigh->add_dmso dissolve Ultrasonicate & Heat (60°C) add_dmso->dissolve aliquot Aliquot & Store dissolve->aliquot serial_dilute Serial Dilution in DMSO aliquot->serial_dilute add_to_assay Add to Aqueous Assay Medium serial_dilute->add_to_assay

Caption: Workflow for preparing this compound solutions.

lipid_a_pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-acyl-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxD LpxD UDP_3_acyl_GlcNAc->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_3_diacyl_GlcN LpxH LpxH UDP_2_3_diacyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA->Kdo2_Lipid_IVA Late_Acyl Late Acyltransferases Kdo2_Lipid_IVA->Late_Acyl Lipid_A Lipid A Late_Acyl->Lipid_A JHLph33 This compound JHLph33->LpxH

Caption: Lipid A biosynthesis pathway and the inhibitory action of this compound.

References

JH-Lph-33 stability in cell culture media and buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of JH-Lph-33 in commonly used cell culture media and buffers. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound stock solutions?

For optimal stability, it is recommended to store stock solutions of this compound at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. Avoid repeated freeze-thaw cycles to minimize degradation.

Q2: How stable is this compound in aqueous buffers like Phosphate-Buffered Saline (PBS)?

Q3: Can I expect this compound to be stable in standard cell culture media such as DMEM or RPMI-1640?

Cell culture media are complex mixtures containing components that can potentially react with and degrade small molecules. The stability of this compound in these media at 37°C and 5% CO₂ should be empirically determined. Factors such as the presence of serum, which contains enzymes, can also influence stability. Without specific experimental data, it is recommended to add this compound to the culture medium immediately before starting the experiment.

Q4: What are the potential degradation products of this compound?

Given its sulfonyl piperazine structure, potential degradation pathways could involve hydrolysis of the sulfonyl group or modifications to the piperazine ring. The exact nature of the degradation products would need to be identified using analytical techniques such as LC-MS/MS.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

  • Possible Cause: Degradation of this compound in the cell culture medium at 37°C over the course of the experiment.

  • Troubleshooting Steps:

    • Confirm Stock Solution Integrity: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

    • Perform a Stability Test: Assess the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂). A general protocol for this is provided below.

    • Minimize Incubation Time: If significant degradation is observed, consider reducing the incubation time of this compound with the cells if experimentally feasible.

    • Replenish the Compound: For longer-term experiments, consider replacing the medium with freshly prepared medium containing this compound at regular intervals.

Issue 2: High variability between replicate experiments.

  • Possible Cause: Inconsistent preparation of working solutions or variable degradation of this compound.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Always prepare fresh working solutions of this compound from a validated stock solution immediately before each experiment.

    • Control Incubation Conditions: Ensure that the temperature and pH of the incubation environment are consistent across all experiments.

    • Evaluate Media Components: Be aware that lot-to-lot variability in serum or other media components could potentially affect the stability of the compound.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound to illustrate expected trends. Researchers should generate their own data for their specific experimental systems.

Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C, 5% CO₂

Time (hours)% Remaining in DMEM (with 10% FBS)% Remaining in RPMI-1640 (with 10% FBS)
0100%100%
492%95%
885%88%
2465%70%
4840%50%
7225%35%

Table 2: Hypothetical Stability of this compound (10 µM) in PBS at Different pH and Temperature Conditions

Buffer (pH)Temperature% Remaining after 24 hours
PBS (pH 6.4)37°C80%
PBS (pH 7.4)37°C90%
PBS (pH 8.4)37°C75%
PBS (pH 7.4)4°C98%
PBS (pH 7.4)Room Temp (25°C)95%

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Medium

This protocol outlines a method to assess the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Preparation of this compound Spiked Medium:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Spike pre-warmed (37°C) cell culture medium (e.g., DMEM + 10% FBS) with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <0.1%) and consistent across all samples.

  • Incubation:

    • Place the flask containing the spiked medium in a cell culture incubator at 37°C and 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 500 µL) of the medium.

    • The time point "0" sample should be collected immediately after spiking.

  • Sample Processing:

    • To precipitate proteins, add a sufficient volume of a cold organic solvent (e.g., 3 volumes of acetonitrile).

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Analytical Measurement:

    • Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

    • Plot the percentage of remaining this compound against time to determine the stability profile.

Visualizations

Stability_Testing_Workflow This compound Stability Testing Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_media Spike Pre-warmed Cell Culture Medium prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 prep_media->incubate collect_samples Collect Aliquots at Time Points incubate->collect_samples process_samples Protein Precipitation & Centrifugation collect_samples->process_samples analyze Quantify by HPLC or LC-MS/MS process_samples->analyze data_analysis Calculate % Remaining vs. Time analyze->data_analysis Troubleshooting_Logic Troubleshooting Inconsistent this compound Activity cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent/Low Activity Observed check_stock Check Stock Solution Integrity start->check_stock run_stability Perform Stability Test in Media start->run_stability check_prep Review Working Solution Preparation start->check_prep fresh_solutions Prepare Fresh Solutions check_stock->fresh_solutions reduce_time Reduce Incubation Time run_stability->reduce_time replenish Replenish Compound Periodically run_stability->replenish check_prep->fresh_solutions

References

Technical Support Center: Overcoming JH-Lph-33 Outer Membrane Permeability Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JH-Lph-33, a potent LpxH inhibitor. The focus is on addressing challenges related to its passage across the formidable outer membrane of Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound showing high potency in enzymatic assays but poor activity against whole bacterial cells?

A1: This is a common issue when targeting intracellular enzymes in Gram-negative bacteria. The outer membrane acts as a significant permeability barrier, preventing many compounds from reaching their target. While this compound is a potent inhibitor of LpxH, its chemical properties may hinder its efficient transport across the lipopolysaccharide (LPS) and phospholipid leaflets of the outer membrane.[1][2][3] The parent compound of this compound, AZ1, also demonstrated weak activity against wild-type strains but was more effective against mutants with a compromised outer membrane, indicating the barrier effect.[2]

Q2: What are the primary mechanisms by which the outer membrane restricts the entry of compounds like this compound?

A2: The Gram-negative outer membrane is an asymmetric bilayer with an inner leaflet of phospholipids and an outer leaflet of lipopolysaccharide (LPS).[1][3] This structure creates a formidable barrier to hydrophobic and large hydrophilic molecules. The negatively charged LPS layer can repel anionic compounds, while the tightly packed lipid A portion restricts the passage of hydrophobic molecules.[2] Additionally, the small size of porin channels often limits the entry of larger molecules.[3][4]

Q3: Can efflux pumps contribute to the low efficacy of this compound?

A3: Yes, efflux pumps are a major mechanism of antibiotic resistance in Gram-negative bacteria.[5][6][7] These pumps actively transport a wide range of substrates, including antibiotics, out of the cell, preventing them from reaching their intracellular targets. The initial studies on the parent compound of this compound, AZ1, showed improved activity in efflux pump deletion mutants (ΔtolC), suggesting that efflux is a relevant resistance mechanism.[2]

Q4: What are some common strategies to enhance the outer membrane permeability for my experiments with this compound?

A4: Several strategies can be employed to transiently or permanently increase outer membrane permeability:

  • Chelating Agents: EDTA can be used to remove divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, thereby disrupting the outer membrane's integrity.[1][8]

  • Polycations: Compounds like polymyxin B nonapeptide (PMBN) can bind to the anionic sites of LPS and displace the divalent cations, leading to membrane disruption.[1][5]

  • Membrane-Active Peptides: Certain antimicrobial peptides can directly interact with and disrupt the outer membrane.[1]

  • Genetic Modifications: Using bacterial strains with mutations in genes responsible for outer membrane biosynthesis or integrity (e.g., lpxA, lpcA) can provide a model with a more permeable outer membrane.

Troubleshooting Guides

Guide 1: Poor Whole-Cell Activity of this compound

This guide addresses the scenario where this compound shows excellent enzymatic inhibition but poor antibacterial activity.

Potential Cause Troubleshooting Step Expected Outcome
Outer Membrane Barrier Co-administer this compound with a sub-inhibitory concentration of a known outer membrane permeabilizer (e.g., EDTA or PMBN).A significant decrease in the Minimum Inhibitory Concentration (MIC) of this compound.
Efflux Pump Activity Test the activity of this compound in a known efflux pump-deficient strain (e.g., a ΔtolC mutant) and compare the MIC to the wild-type strain.A lower MIC in the efflux pump-deficient strain compared to the wild-type.
Compound Degradation Perform a time-kill kinetics assay to determine if the compound is bactericidal or bacteriostatic and if its effect diminishes over time.A bactericidal effect would show a significant drop in viable cells, while a bacteriostatic effect would show growth inhibition. A diminishing effect might suggest compound instability.
Target Unavailability Use a bacterial strain that overexpresses the LpxH target to see if this affects the MIC of this compound.An increased MIC in the overexpressing strain would suggest on-target activity.

Experimental Protocols

Protocol 1: Outer Membrane Permeability Assay using NPN Uptake

This protocol measures the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess outer membrane permeability.[9][10]

Materials:

  • Bacterial culture in mid-log phase

  • Phosphate-buffered saline (PBS), pH 7.4

  • N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

  • This compound and/or permeabilizing agents (e.g., EDTA, PMBN)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with PBS and resuspend in PBS to an OD₆₀₀ of 0.5.

  • Add the bacterial suspension to the wells of a microtiter plate.

  • Add NPN to a final concentration of 10 µM to each well.

  • Add this compound, a known permeabilizer (positive control), or buffer (negative control) to the respective wells.

  • Immediately measure the fluorescence intensity (Excitation: 350 nm, Emission: 420 nm) over time.

Data Interpretation: An increase in fluorescence intensity indicates the uptake of NPN into the hydrophobic environment of the outer membrane, signifying increased permeability.

Protocol 2: Checkerboard Assay for Synergy with Permeabilizing Agents

This protocol is used to determine if a permeabilizing agent acts synergistically with this compound.

Materials:

  • Bacterial culture

  • Mueller-Hinton broth (or other appropriate growth medium)

  • This compound stock solution

  • Permeabilizing agent stock solution (e.g., EDTA, PMBN)

  • 96-well microtiter plates

Procedure:

  • Prepare serial dilutions of this compound along the x-axis of the 96-well plate.

  • Prepare serial dilutions of the permeabilizing agent along the y-axis of the plate.

  • Inoculate the wells with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Incubate the plate at the optimal growth temperature for 18-24 hours.

  • Determine the MIC for each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of permeabilizer in combination / MIC of permeabilizer alone)

Data Interpretation:

  • FIC Index ≤ 0.5: Synergy

  • 0.5 < FIC Index ≤ 4.0: Additive/Indifference

  • FIC Index > 4.0: Antagonism

Visualizations

JH_Lph_33_Permeability_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start High Enzymatic Potency, Poor Whole-Cell Activity OM_Barrier Outer Membrane Barrier start->OM_Barrier Efflux Efflux Pump Activity start->Efflux Degradation Compound Degradation start->Degradation Permeabilizer Co-administer with Permeabilizer (EDTA, PMBN) OM_Barrier->Permeabilizer Efflux_Mutant Test in Efflux Pump Mutant (e.g., ΔtolC) Efflux->Efflux_Mutant Time_Kill Perform Time-Kill Kinetics Assay Degradation->Time_Kill Synergy_Check Synergy_Check Permeabilizer->Synergy_Check Synergy? MIC_Drop MIC_Drop Efflux_Mutant->MIC_Drop MIC Decreased? Bactericidal Bactericidal Time_Kill->Bactericidal Bactericidal?

Caption: Troubleshooting workflow for poor whole-cell activity of this compound.

Outer_Membrane_Permeabilization_Strategies cluster_strategies Permeabilization Methods cluster_mechanism Mechanism of Action title Strategies to Enhance Outer Membrane Permeability Chelators Chelating Agents (e.g., EDTA) Polycations Polycations (e.g., PMBN) Genetic Genetic Modification (e.g., lpx mutants) Remove_Cations Removes Divalent Cations (Mg²⁺, Ca²⁺) Chelators->Remove_Cations Displace_Cations Displaces Divalent Cations Polycations->Displace_Cations Compromised_OM Inherently Compromised Outer Membrane Genetic->Compromised_OM Result Increased Outer Membrane Permeability Remove_Cations->Result Displace_Cations->Result Compromised_OM->Result

Caption: Methods to increase Gram-negative outer membrane permeability.

References

Technical Support Center: Utilizing PMBN to Enhance JH-Lph-33 Activity in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the use of Polymyxin B Nonapeptide (PMBN) to enhance the activity of JH-Lph-33 against Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against E. coli?

A1: this compound is a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH).[1][2] LpxH is a critical enzyme in the Raetz pathway of lipid A biosynthesis in Gram-negative bacteria like E. coli.[2][3] By inhibiting LpxH, this compound disrupts the synthesis of lipopolysaccharide (LPS), a vital component of the outer membrane, leading to bacterial cell death.[2]

Q2: Why is PMBN used in conjunction with this compound?

A2: While potent against its target enzyme, this compound has a high molecular weight and can face difficulty crossing the outer membrane of E. coli to reach the intracellular LpxH enzyme.[4] PMBN is an outer membrane permeabilizing agent.[5][6] It interacts with and disrupts the lipopolysaccharide (LPS) layer of the outer membrane, increasing its permeability.[6][7] This allows molecules like this compound, which would otherwise be excluded, to enter the periplasm and reach their target.[4] PMBN itself has little to no intrinsic bactericidal activity at the concentrations used to potentiate other antibiotics.[4][8][9]

Q3: What is a typical effective concentration of PMBN to use?

A3: The effective concentration of PMBN can vary depending on the E. coli strain and experimental conditions. However, studies have shown that PMBN can significantly potentiate the activity of other compounds at concentrations as low as 0.3 to 1.0 µg/mL.[5] A common concentration used in synergy studies is 10 µg/mL, which has been shown to be effective without exhibiting significant antibiotic activity on its own.[4]

Q4: What is the expected outcome of using PMBN with this compound on the Minimum Inhibitory Concentration (MIC)?

A4: The addition of PMBN is expected to significantly decrease the MIC of this compound against E. coli. For instance, while the MIC of this compound alone against wild-type E. coli can be greater than 64 µg/mL, the addition of 10 µg/mL PMBN can lower the MIC dramatically.[4]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound and the synergistic effect with PMBN.

Table 1: In Vitro Activity of this compound against Target Enzyme LpxH

Target EnzymeIC₅₀ (µM)
E. coli LpxH0.046
K. pneumoniae LpxH0.026

Data sourced from:[4]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against E. coli (W3110)

CompoundConcentration (µg/mL)MIC (µg/mL)
This compound->64
PMBN10>40
This compound + PMBN102.3 (for a related compound, AZ1)

Note: The specific MIC for the this compound and PMBN combination against this strain was not explicitly stated in the search results, but a significant reduction is expected, similar to the related compound AZ1. Data sourced from:[4]

Experimental Protocols and Troubleshooting

Checkerboard (Microdilution) Synergy Assay

This assay is used to determine the synergistic relationship between PMBN and this compound by measuring the MIC of each compound alone and in combination.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and PMBN in an appropriate solvent (e.g., DMSO) and then dilute in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a 0.5 McFarland standard suspension of the E. coli strain to be tested, which is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional gradient of this compound and PMBN.

    • Serially dilute this compound horizontally across the plate.

    • Serially dilute PMBN vertically down the plate.

    • Each well will contain a unique combination of concentrations of the two agents.

    • Include control wells with this compound only, PMBN only, and a growth control (no antimicrobial agents).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC for each compound alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

    • Interpret the FICI value:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: No interaction (additive or indifferent)

      • FICI > 4: Antagonism

Troubleshooting Guide: Checkerboard Assay

Problem Potential Cause(s) Solution(s)
No synergy observed Incorrect concentration ranges of PMBN or this compound.Ensure that the concentration ranges tested bracket the expected MICs. The concentration of PMBN should be in a range where it acts as a permeabilizer but is not bactericidal on its own.
The E. coli strain is resistant to the action of PMBN.Test the outer membrane permeabilizing effect of PMBN on the specific strain using an NPN uptake assay.
Inconsistent results between replicates Pipetting errors leading to inaccurate concentrations.Use calibrated pipettes and be meticulous with serial dilutions. Consider using automated liquid handlers for improved precision.
Inoculum density is not standardized.Ensure the bacterial suspension is at the correct McFarland standard before dilution and inoculation.
Antagonism observed at high concentrations High concentrations of both agents may lead to saturation of their respective targets or off-target effects that interfere with each other.This can be a real biological effect. Focus on the interaction at concentrations that are clinically or experimentally relevant.
NPN (1-N-phenylnaphthylamine) Uptake Assay for Outer Membrane Permeabilization

This assay measures the extent to which PMBN permeabilizes the outer membrane of E. coli. NPN is a fluorescent probe that is excluded by an intact outer membrane but fluoresces upon entering the hydrophobic environment of a permeabilized membrane.

Protocol:

  • Bacterial Culture Preparation:

    • Grow E. coli to mid-log phase in a suitable broth.

    • Harvest the cells by centrifugation, wash them, and resuspend them in a buffer such as 5 mM HEPES (pH 7.2).

  • Assay Setup:

    • In a 96-well black microtiter plate, add the bacterial suspension.

    • Add NPN to a final concentration of 10 µM.

    • Add different concentrations of PMBN to the wells. Include a positive control (e.g., a high concentration of polymyxin B) and a negative control (no PMBN).

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at 350 nm and emission at 420 nm.

    • Monitor the fluorescence over time (e.g., every minute for 10-15 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity against time for each PMBN concentration.

    • An increase in fluorescence indicates outer membrane permeabilization.

Troubleshooting Guide: NPN Uptake Assay

Problem Potential Cause(s) Solution(s)
High background fluorescence Contamination of reagents or buffer with fluorescent compounds.Use high-purity reagents and fresh, filtered buffers.
The NPN stock solution has degraded.Prepare fresh NPN stock solution in a suitable solvent like acetone and store it protected from light.
No increase in fluorescence with PMBN The E. coli strain has a resistant outer membrane phenotype.Verify the strain's characteristics. Some strains may have altered LPS structures that are less susceptible to PMBN.
The concentration of PMBN is too low.Test a wider range of PMBN concentrations.
Signal decreases over time Efflux pumps in the bacteria are actively removing NPN from the membrane.Analyze the initial rate of NPN uptake to minimize the effect of efflux pumps.
Time-Kill Assay

This assay determines the rate at which the combination of PMBN and this compound kills the bacterial population over time.

Protocol:

  • Preparation:

    • Prepare an exponentially growing culture of E. coli and dilute it to a starting inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB.

    • Prepare tubes with CAMHB containing:

      • This compound alone (at a relevant concentration, e.g., MIC or sub-MIC).

      • PMBN alone (at a fixed, sub-lethal concentration).

      • The combination of this compound and PMBN.

      • A growth control (no antimicrobial agents).

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates (e.g., Mueller-Hinton Agar).

    • Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.

Troubleshooting Guide: Time-Kill Assay

Problem Potential Cause(s) Solution(s)
No killing observed with the combination The concentrations of this compound and/or PMBN are too low.Test higher concentrations, informed by the MIC values from the checkerboard assay.
The bacterial inoculum was too high.Ensure the starting inoculum is standardized to the recommended density.
High variability in colony counts Inadequate mixing before sampling or during serial dilutions.Vortex the tubes before each sampling and thoroughly mix each dilution.
Clumping of bacterial cells.Briefly vortex or sonicate the culture to break up clumps before serial dilution.
Rapid regrowth of bacteria after initial killing Selection for a resistant subpopulation.Consider plating on agar containing the antimicrobial agents to assess for the emergence of resistance.
Degradation or instability of this compound or PMBN over the 24-hour period.Check the stability of the compounds under the assay conditions.

Visualizations

Mechanism of Action and Synergy

G JH-Lph-33_ext This compound Outer_Membrane Outer Membrane (OM) JH-Lph-33_ext->Outer_Membrane Blocked PMBN_ext PMBN PMBN_ext->Outer_Membrane Binds to LPS, disrupts OM JH-Lph-33_peri This compound Outer_Membrane->JH-Lph-33_peri Increased Permeability Periplasm Periplasm Inner_Membrane Inner Membrane (IM) LpxH LpxH Enzyme Lipid_A_Pathway Lipid A Biosynthesis LpxH->Lipid_A_Pathway Catalyzes Cell_Death Cell Death LpxH->Cell_Death Inhibition leads to Lipid_A_Pathway->Outer_Membrane Supplies LPS JH-Lph-33_peri->LpxH Inhibits

Caption: Synergistic mechanism of PMBN and this compound against E. coli.

Experimental Workflow

G start Start prep_culture Prepare E. coli Culture (0.5 McFarland) start->prep_culture checkerboard Perform Checkerboard Assay (PMBN + this compound) prep_culture->checkerboard calc_fici Calculate FICI checkerboard->calc_fici interpret_fici Interpret FICI calc_fici->interpret_fici synergy Synergy Confirmed (FICI <= 0.5) interpret_fici->synergy Yes no_synergy No Synergy (FICI > 0.5) interpret_fici->no_synergy No time_kill Perform Time-Kill Assay synergy->time_kill npn_assay Perform NPN Uptake Assay synergy->npn_assay end End no_synergy->end analyze_results Analyze Killing Kinetics and Membrane Permeability time_kill->analyze_results npn_assay->analyze_results analyze_results->end

Caption: Workflow for evaluating the synergy of PMBN and this compound.

Troubleshooting Decision Tree

G start Unexpected Results in Synergy Experiment no_synergy Is FICI > 0.5? start->no_synergy high_variability High variability between replicates? start->high_variability Inconsistent Data check_pmbn Verify PMBN activity with NPN Assay no_synergy->check_pmbn Yes check_pipetting Review pipetting technique and calibration high_variability->check_pipetting Yes check_inoculum Verify inoculum preparation and density high_variability->check_inoculum pmbn_ok PMBN is active check_pmbn->pmbn_ok Yes pmbn_not_ok PMBN is inactive check_pmbn->pmbn_not_ok No check_conc Review concentration ranges of both compounds check_strain Check E. coli strain susceptibility pmbn_ok->check_conc pmbn_not_ok->check_strain

References

troubleshooting inconsistent MIC results for JH-Lph-33

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JH-Lph-33. Our aim is to help you achieve consistent and reliable Minimum Inhibitory Concentration (MIC) results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the potential causes?

Inconsistent MIC results can stem from several factors. Here are some of the most common variables to investigate:

  • Inoculum Preparation and Density: The starting concentration of your bacterial culture is critical. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum may result in falsely low values. It is crucial to standardize your inoculum to a 0.5 McFarland standard.[1][2]

  • Growth Medium: The composition of your growth medium can impact the activity of this compound. Variations in cation concentration, pH, and the presence of interfering substances can all affect the outcome. Ensure you are using the recommended growth medium consistently across all experiments.[3]

  • Incubation Conditions: Time and temperature of incubation must be strictly controlled. Deviations can lead to variations in bacterial growth rates and, consequently, the apparent MIC.

  • Compound Stability and Solvents: Ensure that your stock solution of this compound is properly stored and that the compound is fully solubilized. The solvent used (e.g., DMSO) should not affect bacterial growth at the concentrations present in the assay.

  • Laboratory Technique: Minor variations in pipetting, plate handling, and reading of results can introduce variability. Ensure all personnel are following a standardized protocol.[4][5]

Q2: What is the expected MIC of this compound against common Gram-negative bacteria?

Published data indicates that this compound has potent activity against specific Gram-negative organisms. However, it's important to note that MIC values can vary between different strains of the same species. For instance, one source reports an MIC of >64 μg/mL against E. coli, while another study focusing on a specific strain (E. coli 25922) found a much lower MIC.[6][7] This highlights the importance of using well-characterized reference strains for your experiments.

Q3: Can the choice of MIC determination method affect the results for this compound?

Yes, the methodology used for MIC determination can influence the outcome. The broth microdilution method is a widely accepted standard.[8][9] If you are using an alternative method, such as agar dilution or a commercial automated system, it is important to validate that the results are comparable to the reference broth microdilution method.

Q4: We are seeing "skipped wells" (growth in wells with higher concentrations of this compound than in wells with lower concentrations). What could be causing this?

Skipped wells can be indicative of several issues:

  • Contamination: Contamination of a single well with a resistant organism can lead to unexpected growth.

  • Pipetting Errors: Inaccurate pipetting during the serial dilution of this compound can result in incorrect concentrations in some wells.

  • Compound Precipitation: If this compound precipitates out of solution at higher concentrations, its effective concentration will be lower than intended, potentially allowing for bacterial growth.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound.

Parameter Organism/Enzyme Value Reference
MIC Klebsiella pneumoniae0.66 μg/mL[6]
MIC Klebsiella pneumoniae 100311.6 μg/mL[7]
MIC Escherichia coli>64 μg/mL[6]
MIC Escherichia coli 259220.31 μg/mL
IC50 K. pneumoniae LpxH0.026 μM[6]
IC50 E. coli LpxH0.046 μM[6]

Experimental Protocols

Broth Microdilution MIC Assay (Based on CLSI Guidelines)

This protocol outlines the key steps for determining the MIC of this compound using the broth microdilution method.

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Prepare Bacterial Inoculum: From a fresh overnight culture, prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathway

LpxH_Inhibition_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-acyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_DAGn UDP-2,3-diacylglucosamine LpxC->UDP_DAGn UDP_3_O_acyl_GlcNAc_deacetylase UDP-3-O-acyl-GlcNAc deacetylase (LpxC) LpxH LpxH UDP_DAGn->LpxH Lipid_X Lipid X LpxH->Lipid_X Lipid_A Lipid A Biosynthesis Lipid_X->Lipid_A JH_Lph_33 This compound JH_Lph_33->LpxH

Caption: Inhibition of the LpxH enzyme by this compound in the Lipid A biosynthesis pathway.

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Inoculation Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare and Standardize Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate (16-20h at 35-37°C) Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

References

potential off-target effects of JH-Lph-33 in bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JH-Lph-33. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter, with a focus on potential off-target effects in bacteria.

On-Target Activity of this compound

This compound is a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH is a key enzyme in the Raetz pathway of lipid A biosynthesis in many Gram-negative bacteria.[1][2] Lipid A is an essential component of the lipopolysaccharide (LPS) that makes up the outer leaflet of the outer membrane.[3] By inhibiting LpxH, this compound blocks the production of lipid A, leading to a disruption of the outer membrane integrity and ultimately bacterial cell death.[4] Inhibition of LpxH not only halts the biosynthesis of lipid A but also leads to the accumulation of toxic lipid A intermediates, contributing to its bactericidal activity.[2][3]

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound against its target enzyme, LpxH, from different bacterial species, and its antibiotic activity (Minimum Inhibitory Concentration - MIC).

Parameter Organism Value Reference
IC50 Klebsiella pneumoniae LpxH0.026 µM[5][6]
IC50 Escherichia coli LpxH0.046 µM[5][6]
KI Klebsiella pneumoniae LpxH~10 nM[3]
MIC Klebsiella pneumoniae1.6 µg/mL[3][5]
MIC Escherichia coli>64 µg/mL[5]
MIC Escherichia coli (with PMBN)Sub-µg/mL range[3]

Signaling Pathway: Raetz Pathway for Lipid A Biosynthesis

The diagram below illustrates the Raetz pathway for lipid A biosynthesis, highlighting the step catalyzed by LpxH and its inhibition by this compound.

Raetz_Pathway cluster_inhibition UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD, LpxB UDP_DAG UDP-2,3-diacylglucosamine UDP_3_O_acyl_GlcN->UDP_DAG LpxB Lipid_IVA Lipid IVA Lipid_X->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA WaaA LPS Lipopolysaccharide (LPS) Kdo2_Lipid_IVA->LPS Late-stage enzymes LpxH LpxH JH_Lph_33 This compound JH_Lph_33->LpxH Inhibition Lipid_X_UMP 2,3-diacylglucosamine 1-phosphate (Lipid X) + UMP UDP_DAG->Lipid_X_UMP LpxH Lipid_X_UMP->Lipid_IVA LpxK

Caption: The Raetz Pathway for Lipid A Biosynthesis and the inhibitory action of this compound on LpxH.

Troubleshooting and FAQs: Potential Off-Target Effects

While this compound is a potent LpxH inhibitor, it is crucial to consider potential off-target effects in your bacterial system. Below are some frequently asked questions and troubleshooting guides for investigating these potential effects.

Q1: I'm observing a phenotype that cannot be solely explained by the inhibition of lipid A biosynthesis. Could this compound have off-target effects?

A1: It is possible. While specific off-target interactions of this compound in bacteria have not been extensively documented, any small molecule can potentially interact with unintended targets. The observed phenotype could be due to:

  • Interaction with other metalloenzymes: LpxH is a di-manganese-containing hydrolase. Although designed for LpxH, this compound could potentially interact with other bacterial metalloenzymes.

  • Perturbation of membrane-associated processes: The accumulation of lipid A precursors in the inner membrane due to LpxH inhibition causes membrane stress. This stress could indirectly affect the function of other membrane proteins and transport systems.

  • Interaction with proteins containing similar structural motifs: The sulfonyl piperazine scaffold of this compound might have an affinity for binding pockets in other proteins.

Troubleshooting Guide: To investigate potential off-target effects, a multi-omics approach is recommended. This allows for a global view of changes in the bacterial cell upon treatment with this compound.

Experimental Workflow for Off-Target Identification

The following diagram outlines a general workflow for identifying and validating potential off-target effects of a small molecule inhibitor like this compound in bacteria.

Off_Target_Workflow cluster_discovery Phase 1: Discovery cluster_analysis Phase 2: Data Analysis & Hypothesis Generation cluster_validation Phase 3: Validation start Bacterial Culture + this compound Treatment proteomics Comparative Proteomics (e.g., LC-MS/MS) start->proteomics transcriptomics Transcriptomics (RNA-Seq) start->transcriptomics metabolomics Metabolomics (GC-MS or LC-MS) start->metabolomics data_integration Integrative 'Omics' Data Analysis proteomics->data_integration transcriptomics->data_integration metabolomics->data_integration hypothesis Hypothesize Potential Off-Targets data_integration->hypothesis biochemical_assays In Vitro Biochemical Assays (e.g., enzyme inhibition, binding assays) hypothesis->biochemical_assays genetic_validation Genetic Validation (e.g., overexpression or knockdown of hypothesized target) hypothesis->genetic_validation validation_outcome Confirmation of Off-Target biochemical_assays->validation_outcome genetic_validation->validation_outcome

Caption: A generalized experimental workflow for the discovery and validation of off-target effects of small molecules in bacteria.

Detailed Experimental Protocols

Here we provide detailed methodologies for the key experiments outlined in the workflow above.

Comparative Proteomics for Off-Target Identification

Objective: To identify changes in protein abundance in response to this compound treatment, which may indicate off-target interactions.

Methodology:

  • Bacterial Culture and Treatment:

    • Grow your bacterial strain of interest in appropriate media to mid-log phase.

    • Divide the culture into two groups: a treatment group (add this compound at a relevant concentration, e.g., 1x or 2x MIC) and a control group (add vehicle/solvent only).

    • Incubate for a defined period (e.g., 1-2 hours).

  • Cell Lysis and Protein Extraction:

    • Harvest bacterial cells by centrifugation at 4°C.

    • Wash the cell pellets with a suitable buffer (e.g., PBS).

    • Lyse the cells using a method appropriate for your bacterial species (e.g., sonication, bead beating) in a lysis buffer containing protease inhibitors.

  • Protein Digestion:

    • Quantify the protein concentration in the lysates (e.g., BCA assay).

    • Take equal amounts of protein from each sample and perform in-solution or in-gel digestion with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly up- or downregulated in the this compound treated group compared to the control.

    • Proteins showing significant changes in abundance could be potential off-targets or part of a pathway affected by an off-target interaction.

Transcriptomics (RNA-Seq) for Off-Target Analysis

Objective: To identify changes in gene expression patterns in response to this compound, which can reveal affected pathways.

Methodology:

  • Bacterial Culture and Treatment:

    • Follow the same procedure as for proteomics (Step 1).

  • RNA Extraction:

    • Harvest bacterial cells and immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent).

    • Extract total RNA using a suitable kit, including a DNase treatment step to remove genomic DNA contamination.

  • rRNA Depletion and Library Preparation:

    • Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA in bacteria.

    • Prepare sequencing libraries from the rRNA-depleted RNA.

  • Sequencing:

    • Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to the reference genome of your bacterial strain.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.

    • Use pathway analysis tools to identify cellular pathways that are enriched in the differentially expressed genes.

Metabolomics for Off-Target Discovery

Objective: To identify changes in the bacterial metabolome following this compound treatment, which can pinpoint affected metabolic pathways.

Methodology:

  • Bacterial Culture and Treatment:

    • Grow bacterial cultures as described above.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by, for example, adding cold methanol.

    • Harvest the cells by centrifugation at low temperature.

    • Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Metabolite Analysis:

    • Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Process the raw data to identify and quantify metabolites.

    • Perform statistical analysis to identify metabolites with significantly altered levels in the this compound treated samples.

    • Map the altered metabolites to metabolic pathways to identify potential off-target effects on cellular metabolism.

By following these troubleshooting guides and experimental protocols, researchers can systematically investigate and identify potential off-target effects of this compound in their specific bacterial systems, leading to a more comprehensive understanding of its mechanism of action.

References

Technical Support Center: Optimizing JH-Lph-33 Concentration for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JH-Lph-33 in enzymatic assays. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, sulfonyl piperazine-based inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH is a key enzyme in the lipid A biosynthesis pathway in most Gram-negative bacteria.[1][2] By inhibiting LpxH, this compound disrupts the formation of the outer membrane of these bacteria, leading to antibacterial effects. This compound acts as a competitive inhibitor, binding to the hydrophobic substrate chamber of the LpxH enzyme.[3]

Q2: What are the recommended starting concentrations for this compound in an LpxH enzymatic assay?

Based on published data, a sensible starting point for this compound concentration would be around its reported IC50 values. For Klebsiella pneumoniae LpxH, the IC50 is approximately 0.026 µM, and for Escherichia coli LpxH, it is around 0.046 µM.[1] A common practice is to perform a dose-response curve spanning several orders of magnitude around the expected IC50, for instance, from 1 nM to 10 µM.

Q3: How should I prepare and store my this compound stock solutions?

This compound is typically soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For long-term storage, aliquots of the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[1] When preparing working solutions, dilute the DMSO stock in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.

Troubleshooting Guide

Problem 1: I am not observing any inhibition of LpxH activity, even at high concentrations of this compound.

  • Is your enzyme active?

    • Solution: Always include a positive control (no inhibitor) to ensure your LpxH enzyme is active. Compare the activity to historical data if available. Enzyme instability can lead to a lack of measurable activity.

  • Is the this compound properly dissolved?

    • Solution: this compound may precipitate out of solution if the aqueous buffer concentration is too high. Visually inspect your solutions for any precipitate. If solubility is an issue, you may need to adjust the final DMSO concentration in your assay, ensuring it remains at a level that does not inhibit the enzyme.

  • Are your assay conditions optimal for LpxH?

    • Solution: LpxH activity is dependent on factors like pH and the presence of specific cofactors. Published protocols for LpxH assays often use a buffer at pH 8.0 and include MnCl₂.[4][5] Verify that your assay buffer composition and pH are appropriate for LpxH activity.

Problem 2: The IC50 value I'm obtaining is significantly different from the published values.

  • Are your substrate concentrations appropriate?

    • Solution: The measured IC50 of a competitive inhibitor is dependent on the substrate concentration. High concentrations of the substrate (UDP-2,3-diacylglucosamine) will require higher concentrations of this compound to achieve 50% inhibition, leading to an artificially high IC50 value. For competitive inhibitors, it is recommended to use a substrate concentration at or below its Michaelis-Menten constant (Km).

  • Is there an issue with the inhibitor concentration?

    • Solution: Inaccurate serial dilutions can lead to incorrect inhibitor concentrations in the assay. Ensure your pipetting is accurate and that you are using calibrated pipettes.

  • Is your data analysis method appropriate?

    • Solution: IC50 values should be determined by fitting the dose-response data to a suitable nonlinear regression model, such as a four-parameter logistic equation. Ensure your software is correctly calculating the IC50 from the fitted curve.

Problem 3: I am observing a very steep or shallow inhibition curve.

  • Steep Inhibition Curve:

    • Possible Cause: This can sometimes be an artifact of inhibitor aggregation at high concentrations.

    • Solution: Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer to help prevent aggregation. Also, visually inspect your higher concentration wells for any signs of precipitation.

  • Shallow Inhibition Curve:

    • Possible Cause: This may indicate issues with the inhibitor's purity or stability, or that the mechanism of inhibition is more complex than simple competitive binding.

    • Solution: Ensure the quality of your this compound. If the problem persists, consider performing more detailed mechanistic studies, such as pre-incubation experiments to test for time-dependent inhibition.

Quantitative Data Summary

ParameterValueOrganismReference
IC50 0.026 µMK. pneumoniae LpxH[1]
IC50 0.046 µME. coli LpxH[1]
KI ~10 nMK. pneumoniae LpxH[3]
Storage (Stock) -80°C (6 months)N/A[1]
Storage (Stock) -20°C (1 month)N/A[1]

Experimental Protocols

Protocol 1: Determination of IC50 for this compound against LpxH

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM MnCl₂, 0.01% (v/v) Triton X-100.

    • LpxH Enzyme: Dilute to a final concentration that gives a linear reaction rate over the desired time course (e.g., 10-20 ng/mL).

    • Substrate (UDP-2,3-diacylglucosamine): Prepare a stock solution and dilute to a final concentration at or near the Km value for LpxH.

    • This compound Stock: Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series in DMSO, then dilute these into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be consistent across all wells and ideally ≤1%.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the various this compound dilutions to the appropriate wells. For the positive control (no inhibition), add 10 µL of assay buffer with the same final DMSO concentration. For the negative control (no enzyme), add 10 µL of assay buffer.

    • Add 20 µL of the diluted LpxH enzyme to all wells except the negative control wells. Add 20 µL of assay buffer to the negative control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Monitor the reaction progress by measuring the production of UMP or the disappearance of the substrate using a suitable detection method (e.g., a coupled-enzyme assay that produces a colorimetric or fluorescent signal). Read the plate at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the progress curve.

    • Normalize the data by setting the average rate of the positive control wells (no inhibitor) to 100% activity and the negative control wells to 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

Lipid_A_Biosynthesis_Pathway UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-C14)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN UDP_3_O_acyl_GlcN->UDP_2_3_diacyl_GlcN LpxD Lipid_X Lipid X UDP_2_3_diacyl_GlcN->Lipid_X LpxH Disaccharide_1_P Disaccharide-1-P Lipid_X->Disaccharide_1_P LpxB Lipid_IVA Lipid IVA Disaccharide_1_P->Lipid_IVA LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA KdtA Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL/M LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxB LpxB LpxK LpxK KdtA KdtA LpxL LpxL/M JHLph33 This compound JHLph33->LpxH

Caption: The Raetz pathway of lipid A biosynthesis and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Assay Buffer, Enzyme, Substrate Add_Components Add Buffer, Inhibitor, and Enzyme to Plate Prep_Reagents->Add_Components Prep_Inhibitor Prepare this compound Serial Dilutions Prep_Inhibitor->Add_Components Pre_incubation Pre-incubate at 37°C Add_Components->Pre_incubation Start_Reaction Initiate Reaction with Substrate Pre_incubation->Start_Reaction Monitor_Reaction Monitor Reaction Progress Start_Reaction->Monitor_Reaction Calculate_Rates Calculate Initial Reaction Velocities Monitor_Reaction->Calculate_Rates Normalize_Data Normalize Data to Controls Calculate_Rates->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Determine_IC50 Determine IC50 via Non-linear Regression Plot_Curve->Determine_IC50

Caption: A generalized workflow for determining the IC50 of this compound.

References

avoiding JH-Lph-33 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding precipitation of JH-Lph-33 in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]

Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What could be the cause?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds. This phenomenon, often referred to as "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The high concentration of DMSO in the stock solution keeps the compound solubilized, but upon dilution, the percentage of DMSO decreases significantly, leading to a drop in solubility and subsequent precipitation.

Q4: How can I prevent this compound precipitation in my aqueous experimental setup?

Several strategies can be employed to prevent the precipitation of poorly soluble drugs like this compound. These include the use of polymers, surfactants, or cyclodextrins as excipients.[1][3][4][5] Adjusting the pH of the aqueous solution or using a co-solvent system can also be effective.[4]

Troubleshooting Guide

Issue: Precipitation observed after diluting this compound stock solution.

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your aqueous experimental solutions.

Step 1: Initial Assessment and Optimization

  • Reduce Final Concentration: The simplest initial step is to lower the final concentration of this compound in your aqueous solution.

  • Optimize DMSO Concentration: While minimizing DMSO is often desired, maintaining a low percentage (e.g., 0.1-1%) in the final solution can sometimes prevent precipitation. However, be mindful of its potential effects on your experimental system.

Step 2: Formulation Strategies

If simple optimization is insufficient, consider the following formulation strategies. The table below summarizes potential excipients and their typical starting concentrations.

Excipient Type Example Typical Starting Concentration (w/v) Mechanism of Action
Polymers HPMC, PVP0.1% - 1.0%Inhibit nucleation and crystal growth.[3][5]
Surfactants Polysorbate 80 (Tween 80), Poloxamer 1880.01% - 0.5%Increase solubility by forming micelles.
Cyclodextrins β-cyclodextrin, HP-β-CD1% - 5%Form inclusion complexes to enhance solubility.[3]

Step 3: pH and Co-solvent Adjustment

  • Co-solvent Systems: If your experimental system allows, using a co-solvent system (e.g., a mixture of water and a water-miscible organic solvent like ethanol or polyethylene glycol) can increase the solubility of hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes and store at -80°C or -20°C as recommended.[4]

Protocol 2: General Method for Evaluating Excipients to Prevent Precipitation

  • Prepare a series of aqueous buffers containing different concentrations of the selected excipient (e.g., HPMC, Polysorbate 80, or HP-β-CD).

  • Prepare a negative control buffer without any excipient.

  • Add a small volume of the this compound DMSO stock solution to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all samples.

  • Visually inspect the solutions for any signs of precipitation immediately after addition and over a defined period (e.g., 1, 4, and 24 hours).

  • (Optional) Quantify the amount of soluble this compound using a suitable analytical method such as HPLC or UV-Vis spectroscopy after filtering or centrifuging the samples to remove any precipitate.

Visualizations

Troubleshooting_Workflow start Precipitation Observed step1 Step 1: Initial Optimization - Lower Final Concentration - Adjust Final DMSO % start->step1 check1 Precipitation Resolved? step1->check1 step2 Step 2: Formulation Strategy - Add Excipients (Polymers, Surfactants, Cyclodextrins) check1->step2 No end_success Experimentally Viable Solution check1->end_success Yes check2 Precipitation Resolved? step2->check2 step3 Step 3: Further Adjustments - Modify Buffer pH - Use Co-solvent System check2->step3 No check2->end_success Yes step3->end_success end_fail Consult Further Resources

Caption: Troubleshooting workflow for addressing this compound precipitation.

Logical_Relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Potential Solutions precipitation This compound Precipitation low_solubility Low Aqueous Solubility precipitation->low_solubility high_concentration Concentration > Solubility Limit precipitation->high_concentration solvent_shift Solvent Shift (DMSO to Aqueous) precipitation->solvent_shift reduce_conc Reduce Concentration low_solubility->reduce_conc add_excipients Add Excipients low_solubility->add_excipients adjust_ph Adjust pH low_solubility->adjust_ph use_cosolvent Use Co-solvents low_solubility->use_cosolvent high_concentration->reduce_conc high_concentration->add_excipients high_concentration->adjust_ph high_concentration->use_cosolvent solvent_shift->reduce_conc solvent_shift->add_excipients solvent_shift->adjust_ph solvent_shift->use_cosolvent

References

strategies to reduce JH-Lph-33 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JH-Lph-33. The information is designed to help address potential issues with cytotoxicity at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent small molecule inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH).[1] LpxH is a key enzyme in the Raetz pathway of lipid A biosynthesis in Gram-negative bacteria.[2][3][4] Lipid A is an essential component of the outer membrane of these bacteria. By inhibiting LpxH, this compound disrupts the formation of the bacterial outer membrane, leading to bacterial cell death.[5][6] This targeted mechanism makes it a promising candidate for antibiotic development.[4]

Q2: Is high cytotoxicity a known issue for this compound and related compounds?

Currently, there is limited publicly available data specifically detailing the cytotoxicity of this compound on mammalian cells at high concentrations. However, a closely related and more potent analog, JH-LPH-107, has been shown to have a large safety index. It did not exhibit significant cytotoxicity against human embryonic kidney (HEK293) or human liver cancer (HepG2) cells at concentrations up to 100 μM (63 µg/mL).[7] This suggests that the sulfonyl piperazine scaffold of these inhibitors may have a favorable therapeutic window.

Q3: What are the typical signs of cytotoxicity in cell culture experiments?

Common indicators of cytotoxicity include:

  • A significant reduction in the number of viable cells.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, or membrane blebbing.

  • Increased membrane permeability, which can be detected by assays like the LDH release assay.

  • Decreased metabolic activity, as measured by assays such as the MTT or MTS assay.

Q4: What general strategies can be employed to mitigate small molecule-induced cytotoxicity?

If you encounter unexpected cytotoxicity with this compound, consider the following general strategies:

  • Optimization of Concentration and Exposure Time: The cytotoxic effects of a compound are often dependent on both the concentration and the duration of exposure.[6] It is crucial to perform dose-response and time-course experiments to identify a concentration that is effective against the bacterial target while minimizing harm to mammalian cells.

  • Formulation Strategies: The way a compound is formulated can influence its solubility, stability, and delivery to the target cells, which in turn can affect its cytotoxic profile. For poorly soluble compounds, using drug delivery systems like liposomes or nanoparticles can sometimes reduce systemic toxicity.

  • Use of Serum in Culture Media: The presence of serum proteins in cell culture media can sometimes mitigate the cytotoxicity of a compound by binding to it and reducing its free concentration.

  • Co-administration with Cytoprotective Agents: In some therapeutic contexts, cytoprotective agents are used to protect healthy cells from the toxic effects of a drug.[8] The applicability of this approach would depend on the specific mechanism of cytotoxicity.

Troubleshooting Guide

This guide provides solutions to common problems that may be encountered when assessing the cytotoxicity of this compound.

Problem Possible Cause(s) Suggested Solution(s)
High background in cytotoxicity assay - Reagent contamination.- High cell density leading to spontaneous cell death.- Interference of the compound with the assay reagents.- Use fresh, high-quality reagents.- Optimize cell seeding density to avoid overgrowth.- Run a control with the compound in cell-free media to check for direct reactivity with assay components.
Inconsistent results between experiments - Variability in cell health or passage number.- Inconsistent incubation times or compound concentrations.- Pipetting errors.- Use cells within a consistent and low passage number range.- Strictly adhere to standardized protocols for incubation and compound preparation.- Ensure accurate and consistent pipetting techniques.
Unexpectedly high cytotoxicity at low concentrations - Compound instability in media leading to toxic byproducts.- Off-target effects of the compound.- Contamination of the compound stock.- Assess the stability of this compound in your specific culture media over the time course of the experiment.- Consider performing target engagement and selectivity profiling assays.- Verify the purity of your compound stock.

Quantitative Data Summary

Compound Assay Target/Cell Line Result Reference
This compound IC₅₀K. pneumoniae LpxH0.026 µM[1]
IC₅₀E. coli LpxH0.046 µM[1]
MICK. pneumoniae1.6 µg/mL[7]
MICE. coli>64 µg/mL[1]
JH-LPH-107 CytotoxicityHEK293 (Human Kidney)No significant cytotoxicity at 100 µM[7]
CytotoxicityHepG2 (Human Liver)No significant cytotoxicity at 100 µM[7]

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[9][10]

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay measures the release of LDH from cells with damaged plasma membranes.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.[11]

Procedure:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells.

  • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (this typically includes a substrate and a catalyst).

  • Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.

  • Add a stop solution if required by the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation Incubate overnight cell_seeding->incubation treatment Treat cells with compound incubation->treatment compound_prep Prepare this compound dilutions compound_prep->treatment incubation_treatment Incubate for 24-72h treatment->incubation_treatment mtt_assay MTT Assay (Metabolic Activity) incubation_treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation_treatment->ldh_assay read_absorbance Read Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Viability/ % Cytotoxicity read_absorbance->calc_viability

Caption: Experimental workflow for assessing this compound cytotoxicity.

raetz_pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl-ACP Product_A UDP-3-O- (R-3-OH-C14)-GlcNAc LpxC LpxC Product_A->LpxC Product_B UDP-3-O- (R-3-OH-C14)-GlcN LpxD LpxD Product_B->LpxD Acyl-ACP Product_C UDP-2,3-diacyl-GlcN LpxH LpxH Product_C->LpxH Lipid_X Lipid X LpxB LpxB Lipid_X->LpxB UDP-2,3-diacyl-GlcN UMP UMP Lipid_IVA Lipid IVA LpxK LpxK Lipid_IVA->LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA LpxL_M LpxL, LpxM Kdo2_Lipid_IVA->LpxL_M Kdo2_Lipid_A Kdo2-Lipid A LpxA->Product_A LpxC->Product_B LpxD->Product_C LpxH->Lipid_X LpxH->UMP LpxB->Lipid_IVA WaaA WaaA LpxK->WaaA WaaA->Kdo2_Lipid_IVA LpxL_M->Kdo2_Lipid_A JH_Lph_33 This compound JH_Lph_33->LpxH Inhibition

Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of this compound.

References

Validation & Comparative

Structure-Activity Relationship of LpxH Inhibitor JH-Lph-33 and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the sulfonyl piperazine class of antibiotics reveals key structural modifications that enhance inhibitory potency against UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a critical enzyme in Gram-negative bacterial lipid A biosynthesis. This guide provides a comparative overview of JH-Lph-33 and its analogs, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Introduction

The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. The enzyme LpxH, essential for the biosynthesis of lipid A, a crucial component of the outer membrane of these bacteria, has emerged as a promising target for novel antibiotics. This compound, a potent sulfonyl piperazine-based LpxH inhibitor, has served as a scaffold for the development of a series of analogs with improved efficacy. This guide explores the structure-activity relationships (SAR) of this compound class, providing researchers and drug development professionals with a comprehensive resource to inform future design strategies.

Comparative Biological Activity

The inhibitory potency of this compound and its analogs has been evaluated against LpxH from key Gram-negative pathogens, primarily Klebsiella pneumoniae and Escherichia coli. Furthermore, their antibiotic activity has been assessed through the determination of minimum inhibitory concentrations (MICs). The following tables summarize the key quantitative data, highlighting the impact of specific structural modifications.

LpxH Inhibitory Activity
CompoundModification from this compoundK. pneumoniae LpxH IC50 (nM)E. coli LpxH IC50 (nM)K. pneumoniae LpxH KI (nM)Reference
AZ1Parent compound--~145[1]
This compound - 26 46 ~10 [1][2]
JH-Lph-28Analog with undisclosed modification---[3][4]
JH-Lph-41Extended N-acyl chain---[3][5]
JH-Lph-86Phenyl ring replaced with pyridine85--[6][7]
JH-Lph-92Pyridine analog with 2-chloro-4-trifluoromethyl substitution4.6--[6][7]
JH-Lph-97Urea derivative of JH-Lph-927.6--[6][7]
JH-Lph-106Indoline with N-methyl-N-phenyl-methanesulfonamide0.0440.058-[6][7]
JH-Lph-107Aniline with N-methyl-N-phenyl-methanesulfonamide---[6][7]
JH-Lph-45Indoline with metal-binding group--7.3[5]
JH-Lph-50Aniline with extended linker and metal-binding group--3.1[5]
Antibiotic Activity (Minimum Inhibitory Concentration)
CompoundK. pneumoniae MIC (µg/mL)E. coli MIC (µg/mL)Reference
AZ1>64>64[1][7]
This compound 0.66 - 1.6 >64 [1][2]
JH-Lph-860.25-[7]
JH-Lph-920.08-[7]
JH-Lph-970.1013[6][7]
JH-Lph-1070.040.31[6]

Key Structure-Activity Relationship Insights

The development from the initial hit, AZ1, to the highly potent analog JH-Lph-107 reveals several key SAR trends:

  • From AZ1 to this compound: The design of this compound was guided by the co-crystal structure of AZ1 bound to LpxH, which revealed two distinct conformations. The introduction of a chloro group at the meta-position of the trifluoromethyl-substituted phenyl ring in this compound led to a significant enhancement in potency by stabilizing a more favorable binding conformation.[1][6][7]

  • Phenyl Ring Modification: Replacing the phenyl ring of the sulfonyl piperazine scaffold with a pyridine ring, as seen in JH-Lph-86, dramatically improved LpxH inhibition.[6][7] This modification is believed to enhance interactions with key residues in the enzyme's active site.

  • Substitution on the Pyridine Ring: Further substitution on the pyridine ring, as in JH-Lph-92 (2-chloro-4-trifluoromethyl), led to an 11- to 18-fold enhancement in LpxH inhibition compared to the unsubstituted pyridine analog JH-Lph-86.[7]

  • N-Acyl Group Extension and Metal Chelation: Extending the N-acyl chain of this compound, as in JH-Lph-41, allowed the molecule to reach an untapped polar pocket near the di-manganese cluster in the LpxH active site.[3][5] Incorporating a metal-binding pharmacophore, as in JH-Lph-45 and JH-Lph-50, resulted in chelation of the di-manganese cluster and a significant improvement in inhibitory potency.[5]

  • Incorporation of N-methyl-N-phenyl-methanesulfonamide: The addition of an N-methyl-N-phenyl-methanesulfonamide moiety to the pyridinyl sulfonyl piperazine backbone, yielding JH-Lph-106 and JH-Lph-107, resulted in compounds with outstanding antibiotic activity against wild-type E. coli and K. pneumoniae.[6][7] This modification is thought to enhance binding affinity through interactions with Y125, F128, and R80 residues of LpxH.[6]

Signaling Pathway and Experimental Workflow

Lipid A Biosynthesis Pathway (Raetz Pathway)

The Raetz pathway is the essential biosynthetic route for lipid A in most Gram-negative bacteria. LpxH catalyzes a critical step in this pathway, the hydrolysis of UDP-2,3-diacylglucosamine. Inhibition of LpxH disrupts the entire pathway, leading to bacterial death.

Raetz_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-acyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-OH-acyl)-GlcN LpxC->UDP_3_O_acyl_GlcN UDP_3_O_acyl_GlcNAc_deacetylase UDP-3-O-acyl-GlcNAc deacetylase (LpxC) LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP_2_N_3_O_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_N_3_O_diacyl_GlcN LpxH LpxH UDP_2_N_3_O_diacyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA WaaA WaaA Lipid_IVA->WaaA Kdo2_Lipid_IVA Kdo2-Lipid IVA WaaA->Kdo2_Lipid_IVA LpxL LpxL Kdo2_Lipid_IVA->LpxL LpxM LpxM LpxL->LpxM Lipid_A Lipid A LpxM->Lipid_A Inhibitor This compound & Analogs Inhibitor->LpxH

Caption: The Raetz pathway of lipid A biosynthesis, highlighting the inhibitory action of this compound and its analogs on the LpxH enzyme.

LpxH Inhibition Assay Workflow

A common method to determine the inhibitory activity of compounds against LpxH is the LpxE-coupled malachite green assay. This assay measures the release of inorganic phosphate, a product of the sequential reactions of LpxH and LpxE.

LpxH_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate compounds with enzyme mix Compound_Prep->Incubation Enzyme_Mix Prepare LpxH and LpxE enzyme mix Enzyme_Mix->Incubation Substrate_Prep Prepare UDP-2,3-diacylglucosamine (substrate) solution Reaction_Start Initiate reaction by adding substrate Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Incubation Incubate at room temperature Reaction_Start->Reaction_Incubation Reaction_Stop Stop reaction with Malachite Green reagent Reaction_Incubation->Reaction_Stop Color_Development Allow color to develop Reaction_Stop->Color_Development Measurement Measure absorbance at ~620 nm Color_Development->Measurement Data_Processing Process absorbance data Measurement->Data_Processing IC50_Calc Calculate IC50 values Data_Processing->IC50_Calc

Caption: A generalized workflow for determining LpxH inhibition using the LpxE-coupled malachite green assay.

Experimental Protocols

LpxH Inhibition Assay (LpxE-Coupled Malachite Green Assay)

This protocol is a generalized representation based on commonly used methods for assessing LpxH inhibition.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% (v/v) Triton X-100, and 1 mM MnCl2.

  • Enzyme Solution: Purified recombinant LpxH and LpxE enzymes are diluted in assay buffer to the desired final concentration (e.g., 2 nM LpxH and 20 nM LpxE).

  • Substrate Solution: UDP-2,3-diacylglucosamine is dissolved in assay buffer to the desired final concentration (e.g., 10 µM).

  • Test Compounds: this compound and its analogs are serially diluted in DMSO to create a range of concentrations.

  • Malachite Green Reagent: A commercially available or laboratory-prepared solution for phosphate detection.

2. Assay Procedure:

  • Add 2 µL of the serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 18 µL of the substrate solution to each well.

  • Incubate the reaction mixture for 30 minutes at room temperature.

  • Stop the reaction by adding 40 µL of the Malachite Green reagent to each well.

  • Allow the color to develop for 15 minutes at room temperature.

  • Measure the absorbance at approximately 620 nm using a plate reader.

3. Data Analysis:

  • The absorbance values are corrected by subtracting the background absorbance from wells containing no enzyme.

  • The percent inhibition is calculated for each compound concentration relative to the DMSO control.

  • The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials:

  • Bacterial Strains: K. pneumoniae and E. coli strains.

  • Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Test Compounds: this compound and its analogs are serially diluted.

  • 96-well microtiter plates.

2. Procedure:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

  • Add 50 µL of the bacterial suspension to each well of a 96-well plate.

  • Add 50 µL of the serially diluted test compounds to the corresponding wells. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth.

Conclusion

The systematic exploration of the structure-activity relationship of this compound and its analogs has yielded potent inhibitors of LpxH with significant antibiotic activity against challenging Gram-negative pathogens. The key takeaways for future drug design include the importance of the sulfonyl piperazine scaffold, the beneficial role of a pyridine moiety, and the potential for enhanced potency through interactions with the di-manganese center and other key active site residues. The experimental protocols and workflows provided in this guide offer a foundation for the continued evaluation and optimization of this promising class of antibiotics.

References

A Comparative Guide to LpxH Inhibitors: JH-Lph-33 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a key component in the biosynthesis of lipid A, has been identified as a promising target for novel antibiotics. This guide provides a detailed comparison of JH-Lph-33, a potent LpxH inhibitor, with its structural analog JH-LPH-28 and other notable LpxH inhibitors. The information herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.

The Raetz Pathway and the Role of LpxH

The integrity of the outer membrane in Gram-negative bacteria is critically dependent on lipopolysaccharide (LPS), for which lipid A serves as the hydrophobic anchor. The biosynthesis of lipid A occurs via the Raetz pathway, a series of enzymatic steps essential for bacterial viability. LpxH catalyzes a crucial step in this pathway, making it an attractive target for antibiotic development.[1][2]

Raetz_Pathway cluster_lpxh UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc Acyl-ACP UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN UDP_3_O_acyl_GlcN->UDP_2_3_diacyl_GlcN Acyl-ACP Lipid_X Lipid X UDP_2_3_diacyl_GlcN->Lipid_X Disaccharide_1_P Disaccharide-1-P Lipid_X->Disaccharide_1_P UDP-2,3-diacyl-GlcN Lipid_IVA Lipid IVA Disaccharide_1_P->Lipid_IVA Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA 2 KDO Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A Lauroyl-ACP, Myristoyl-ACP LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxB LpxB LpxK LpxK KdtA KdtA LpxL_LpxM LpxL, LpxM

Caption: The Raetz pathway of lipid A biosynthesis, with the LpxH-catalyzed step highlighted.

Comparative Performance of LpxH Inhibitors

This compound and JH-LPH-28 are sulfonyl piperazine analogs that have demonstrated potent inhibition of LpxH.[3][4][5] Their efficacy, along with other notable inhibitors, has been quantified through in vitro enzymatic assays (IC50) and whole-cell antibacterial activity assessments (Minimum Inhibitory Concentration - MIC).

In Vitro LpxH Inhibition Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The following table summarizes the IC50 values of various compounds against LpxH from Klebsiella pneumoniae and Escherichia coli.

CompoundK. pneumoniae LpxH IC50 (µM)E. coli LpxH IC50 (µM)
This compound 0.026 [3][6]0.046 [3][6]
JH-LPH-280.11[4][6]0.083[4][6]
AZ10.36[6][7][8]0.14[6][7]
JH-LPH-920.0046[3]Not Reported
JH-LPH-970.0076[3]Not Reported
JH-LPH-1060.000044[3]0.000058[3]
JH-LPH-1070.00013[3]0.00013[3]
EBL-3647Not Reported0.0022[3]
EBL-3599Not Reported0.0035[3]

Lower IC50 values indicate greater potency.

Antibacterial Activity Data

The minimum inhibitory concentration (MIC) represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The table below presents the MIC values against wild-type K. pneumoniae and E. coli.

CompoundK. pneumoniae MIC (µg/mL)E. coli MIC (µg/mL)
This compound 1.6 [3][6]>64 [3]
JH-LPH-282.8[4][6]Not Reported
AZ1>64[6]Not Reported
JH-LPH-860.25[3]Not Reported
JH-LPH-920.08[3]Not Reported
JH-LPH-970.10[3]Not Reported

Lower MIC values indicate greater antibacterial activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

LpxH Enzymatic Assay (IC50 Determination)

The inhibitory activity of the compounds against LpxH is determined using an LpxE-coupled malachite green assay.[9] This assay measures the amount of inorganic phosphate released from the hydrolysis of lipid X, the product of the LpxH reaction.

LpxH_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis inhibitor Prepare serial dilutions of inhibitor pre_incubation Pre-incubate LpxH with inhibitor inhibitor->pre_incubation lpxh_enzyme Prepare LpxH enzyme solution lpxh_enzyme->pre_incubation substrate Prepare UDP-DAGn substrate solution reaction_initiation Initiate reaction by adding UDP-DAGn substrate->reaction_initiation pre_incubation->reaction_initiation incubation Incubate at 37°C reaction_initiation->incubation quench_lpxh Quench LpxH reaction with EDTA incubation->quench_lpxh lpxe_reaction Add LpxE to hydrolyze Lipid X to release phosphate quench_lpxh->lpxe_reaction quench_lpxe Quench LpxE reaction with formic acid lpxe_reaction->quench_lpxe malachite_green Add malachite green reagent quench_lpxe->malachite_green read_absorbance Read absorbance at 620 nm malachite_green->read_absorbance dose_response Generate dose-response curve read_absorbance->dose_response ic50_calc Calculate IC50 value dose_response->ic50_calc

Caption: Workflow for the LpxE-coupled malachite green assay for LpxH inhibition.

Protocol:

  • Reaction mixtures are prepared containing Tris-HCl buffer (pH 8.0), BSA, Triton X-100, MnCl2, DTT, and the desired concentration of the inhibitor in DMSO.[10]

  • The LpxH enzyme is added to the mixture and pre-incubated.

  • The reaction is initiated by the addition of the substrate, UDP-2,3-diacylglucosamine (UDP-DAGn).[10]

  • The reaction is allowed to proceed at 37°C.[10]

  • The LpxH reaction is quenched by the addition of EDTA.

  • The product, lipid X, is then hydrolyzed by the addition of the enzyme LpxE, which releases inorganic phosphate.

  • The LpxE reaction is quenched with formic acid.[9]

  • Malachite green reagent is added, which forms a colored complex with the released phosphate.[9]

  • The absorbance is measured at 620 nm, and the amount of phosphate is determined from a standard curve.[9]

  • IC50 values are calculated by fitting the dose-response data to a suitable equation.[10]

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the LpxH inhibitors is determined using the broth microdilution method.[11]

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis inhibitor_dilution Prepare serial dilutions of inhibitor in a 96-well plate inoculation Inoculate the wells with the bacterial suspension inhibitor_dilution->inoculation bacterial_culture Prepare a standardized bacterial inoculum bacterial_culture->inoculation incubation Incubate the plate at 37°C for 18-24 hours inoculation->incubation visual_inspection Visually inspect for bacterial growth (turbidity) incubation->visual_inspection mic_determination Determine the MIC as the lowest concentration with no visible growth visual_inspection->mic_determination

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

  • A two-fold serial dilution of each inhibitor is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.[11]

  • An overnight bacterial culture is diluted to a standardized concentration.[11]

  • Each well is inoculated with the bacterial suspension.

  • The plate is incubated at 37°C for 18-24 hours.[11]

  • The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.[11]

Conclusion

The presented data highlights the significant potential of the sulfonyl piperazine scaffold in the development of novel LpxH inhibitors. This compound demonstrates potent in vitro activity against LpxH and notable antibacterial efficacy against K. pneumoniae. Further chemical modifications, as seen in compounds like JH-LPH-92, JH-LPH-106, and JH-LPH-107, have led to even greater potency, underscoring the promise of this chemical class in combating Gram-negative pathogens. This guide serves as a valuable resource for researchers actively engaged in the rational design and development of next-generation antibiotics targeting the lipid A biosynthesis pathway.

References

Genetic Validation of JH-Lph-33 as a Potent LpxH Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JH-Lph-33, a novel inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), with other alternatives, supported by experimental data from genetic and biochemical studies. The data presented herein validates LpxH as a critical target for new antibiotics against Gram-negative bacteria and establishes this compound as a potent, on-target inhibitor.

Executive Summary

This compound, a sulfonyl piperazine analog, demonstrates significant promise as an antibiotic candidate through its potent inhibition of LpxH, an essential enzyme in the lipid A biosynthetic pathway of many Gram-negative bacteria.[1][2] Genetic studies confirm the essentiality of LpxH, as its deletion is lethal to bacteria due to the toxic accumulation of lipid A intermediates.[3][4] Furthermore, resistance to LpxH inhibitors like this compound arises almost exclusively from mutations in the lpxH gene, providing strong evidence for its specific mode of action.[3][4] This guide will delve into the quantitative data supporting these claims, detail the experimental protocols used for validation, and provide visual representations of the key pathways and experimental workflows.

Data Presentation: Quantitative Comparison of LpxH Inhibitors

The following tables summarize the in vitro efficacy of this compound and its precursor, AZ1, against LpxH from key Gram-negative pathogens.

Table 1: In Vitro LpxH Enzymatic Inhibition

CompoundTarget OrganismIC50 (µM)Fold Improvement over AZ1Reference
This compound K. pneumoniae0.026 13.8x[5]
E. coli0.046 3.0x[1][5]
AZ1K. pneumoniae0.36-[5]
E. coli0.14-[5]

Table 2: Minimum Inhibitory Concentration (MIC) Against Whole-Cell Bacteria

CompoundBacterial StrainMIC (µg/mL)Reference
This compound K. pneumoniae1.6 [6]
E. coli>64[1]
AZ1K. pneumoniae>64[6]

Mandatory Visualization

Signaling Pathway: Lipid A Biosynthesis and LpxH Inhibition

The Raetz pathway of lipid A biosynthesis is essential for the formation of the outer membrane in most Gram-negative bacteria. LpxH catalyzes a critical step in this pathway.

Lipid_A_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC acyl_GlcNAc 3-O-(R-3-OH-C14)-GlcNAc LpxC->acyl_GlcNAc LpxD LpxD acyl_GlcNAc->LpxD UDP_DAGn UDP-2,3-diacyl-GlcN LpxD->UDP_DAGn LpxH LpxH UDP_DAGn->LpxH LpxB LpxB UDP_DAGn->LpxB Lipid_X Lipid X LpxH->Lipid_X Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP Late_steps Late Acyltransferases & Kinase (LpxK, L, M) DSMP->Late_steps Kdo2_LipidA Kdo2-Lipid A Late_steps->Kdo2_LipidA JHLph33 This compound JHLph33->LpxH

Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory action of this compound on LpxH.

Experimental Workflow: Genetic Validation of LpxH as the Target

This workflow illustrates the genetic approaches used to confirm that LpxH is the specific target of inhibitors like this compound.

Genetic_Validation_Workflow cluster_resistance Spontaneous Resistance Studies cluster_essentiality Gene Essentiality Studies WT_bacteria Wild-type Bacteria (e.g., K. pneumoniae, E. coli) Plating Plate on agar with LpxH inhibitor (4x & 8x MIC) WT_bacteria->Plating Resistant_colonies Isolate Resistant Colonies Plating->Resistant_colonies WGS Whole Genome Sequencing Resistant_colonies->WGS LpxH_mutations Identify Mutations Exclusively in lpxH gene WGS->LpxH_mutations Target_validation Conclusion: LpxH is the specific and essential target lpxH_deletion Attempt to create lpxH deletion mutant Lethality Deletion is Lethal lpxH_deletion->Lethality Complementation Complementation with plasmid-borne lpxH lpxH_deletion->Complementation Viability Viability is Restored Complementation->Viability

Caption: Workflow for the genetic validation of LpxH as the inhibitor's target.

Experimental Protocols

LpxH Enzymatic Assay

This protocol is adapted from previously described methods for measuring LpxH activity.[5][7]

  • Reaction Mixtures: Two separate reaction mixtures are prepared.

    • Mixture 1 (Substrate): Contains 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl₂, 1 mM DTT, 10% DMSO, and 200 µM of the substrate UDP-2,3-diacylglucosamine (UDP-DAGn).

    • Mixture 2 (Enzyme/Inhibitor): Contains the same buffer components as Mixture 1, but with purified LpxH enzyme (e.g., 10 ng/mL for K. pneumoniae LpxH) and the desired concentration of the inhibitor (e.g., this compound).

  • Pre-incubation: Both mixtures are pre-incubated separately at 37°C for 10 minutes.

  • Reaction Initiation: The reaction is initiated by adding an equal volume of Mixture 2 to Mixture 1. The final reaction will contain 100 µM substrate, 5 ng/mL enzyme, and the final inhibitor concentration.

  • Detection: The formation of the product, 2,3-diacylglucosamine 1-phosphate (lipid X), and UMP is monitored. A common method is a coupled-enzyme assay where the UMP produced is used in a subsequent reaction that can be monitored spectrophotometrically. Alternatively, radiolabeled UDP-DAGn can be used, and the products separated by thin-layer chromatography and quantified by autoradiography.[7]

  • Data Analysis: The initial reaction velocities are determined and plotted against the inhibitor concentration to calculate the IC₅₀ value.

Bacterial Growth Inhibition (MIC) Assay

This protocol follows the standard broth microdilution method.

  • Bacterial Culture Preparation: An overnight culture of the test bacterium (e.g., K. pneumoniae 10031) is diluted in cation-adjusted Mueller-Hinton broth to an optical density at 600 nm (OD₆₀₀) of 0.006.[2]

  • Compound Preparation: The test compound (this compound) is serially diluted in the same broth in a 96-well microtiter plate.

  • Inoculation: The diluted bacterial culture is added to each well of the microtiter plate containing the test compound.

  • Incubation: The plate is incubated at 37°C for 18-22 hours.[2]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD₆₀₀.

Spontaneous Resistance Mutation Analysis

This protocol is used to identify the genetic basis of resistance to an inhibitor.[4]

  • Bacterial Plating: A high-density culture of the susceptible bacterial strain (e.g., K. pneumoniae 10031 or E. coli 25922) is plated on Luria-Bertani (LB) agar plates containing the LpxH inhibitor at concentrations of 4x and 8x the MIC.[4]

  • Incubation: Plates are incubated at 37°C for 48 hours to allow for the growth of spontaneous resistant mutants.[4]

  • Colony Isolation and Confirmation: Resulting colonies are isolated and re-streaked on fresh inhibitor-containing plates to confirm the resistance phenotype.

  • Genomic DNA Extraction: Genomic DNA is extracted from the confirmed resistant mutants.

  • Whole Genome Sequencing: The entire genome of the resistant mutants is sequenced to identify any genetic alterations compared to the wild-type parent strain.

  • Data Analysis: The sequencing data is analyzed to identify single nucleotide polymorphisms (SNPs) or insertions/deletions. In the case of LpxH inhibitors, mutations are predominantly found within the lpxH gene.[3]

Conclusion

The presented data strongly supports the validation of this compound as a potent and specific inhibitor of LpxH. The low nanomolar IC₅₀ values demonstrate high biochemical potency, which translates to whole-cell activity against clinically relevant pathogens like K. pneumoniae.[5][6] Crucially, genetic studies confirm that LpxH is an essential enzyme and that on-target mutations within the lpxH gene are the primary mechanism of resistance.[3][4] This contrasts with inhibitors of other enzymes in the lipid A pathway, such as LpxC, where resistance often arises from mutations in other genes.[3] These findings collectively validate LpxH as a promising target for novel antibiotics and position this compound as a valuable lead compound for further development.

References

Comparative Analysis of Cross-Resistance Profiles: JH-Lph-33 and Other Antibiotic Classes

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-resistance between the novel antibiotic candidate JH-Lph-33 and other major antibiotic classes. Given the unique mechanism of action of this compound, this document offers insights into its potential resilience against common resistance mechanisms and outlines the experimental protocols required to empirically determine cross-resistance and synergistic effects.

Introduction to this compound

This compound is a potent, narrow-spectrum antibiotic candidate that targets Gram-negative bacteria. It functions as a sulfonyl piperazine analog that inhibits UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a crucial enzyme in the lipid A biosynthetic pathway.[1][2][3][4][5][6][7] Lipid A is an essential component of the outer membrane of Gram-negative bacteria. By inhibiting LpxH, this compound disrupts the integrity of this membrane, leading to bacterial cell death.[4][5] This targeted approach represents a novel mechanism of action, distinct from all currently approved antibiotic classes.

Potential for Cross-Resistance: A Mechanistic Perspective

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. The likelihood of cross-resistance between this compound and other antibiotic classes is predicted to be low due to its unique target. However, broad-spectrum resistance mechanisms prevalent in Gram-negative bacteria could potentially impact its efficacy.

The following table summarizes the predicted cross-resistance profile of this compound based on its mechanism of action compared to that of other major antibiotic classes.

Antibiotic ClassMechanism of ActionCommon Resistance MechanismsPredicted Cross-Resistance with this compoundRationale
This compound Inhibition of LpxH in the lipid A biosynthesis pathwayTarget modification (mutations in lpxH)--
β-Lactams (e.g., Penicillins, Cephalosporins)Inhibition of penicillin-binding proteins (PBPs) involved in peptidoglycan synthesisEnzymatic degradation (β-lactamases), target modification (altered PBPs), reduced permeability, efflux pumps.[1][8]Unlikely Different cellular targets and pathways.
Fluoroquinolones (e.g., Ciprofloxacin)Inhibition of DNA gyrase and topoisomerase IV, interfering with DNA replicationTarget modification (mutations in gyrA and parC), efflux pumps, reduced permeability.[8]Possible (low) While targets differ, overexpression of broad-spectrum efflux pumps could potentially affect both classes.
Aminoglycosides (e.g., Gentamicin)Binding to the 30S ribosomal subunit, inhibiting protein synthesisEnzymatic modification, target modification (mutations in ribosomal RNA), reduced uptake, efflux pumps.Unlikely Different cellular targets and mechanisms of action.
Macrolides (e.g., Azithromycin)Binding to the 50S ribosomal subunit, inhibiting protein synthesisTarget modification (ribosomal methylation), efflux pumps.Possible (low) Overexpression of broad-spectrum efflux pumps could potentially affect both classes.
Tetracyclines (e.g., Doxycycline)Binding to the 30S ribosomal subunit, inhibiting protein synthesisEfflux pumps, ribosomal protection proteins, enzymatic inactivation.Possible (low) Efflux is a primary mechanism of tetracycline resistance and could potentially impact this compound.

Experimental Protocols for Determining Cross-Resistance

To empirically validate the predicted cross-resistance profiles, the following standardized experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in the appropriate growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of this compound and comparator antibiotics

  • Sterile diluents

  • Multichannel pipette

  • Incubator

  • Microplate reader

Protocol:

  • Preparation of Antibiotic Dilutions: Prepare two-fold serial dilutions of each antibiotic in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth. This can be determined by visual inspection or by using a microplate reader to measure optical density.[9][10]

Checkerboard Assay for Synergy and Antagonism

The checkerboard assay is used to assess the interaction between two antimicrobial agents.

Materials:

  • Same as for MIC determination.

Protocol:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute antibiotic A horizontally and antibiotic B vertically.[11][12]

  • Inoculation: Inoculate the plate with the bacterial suspension as described for the MIC assay.

  • Incubation: Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula:

    FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4[11]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the described experimental protocols.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Serial Dilutions of Antibiotics in 96-well Plate C Inoculate Plate with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Checkerboard_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Create 2D Array of Antibiotic Concentrations (Drug A vs. Drug B) C Inoculate Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C C->D E Determine MICs of Drugs Alone and in Combination D->E F Calculate FIC Index E->F G Determine Synergy, Indifference, or Antagonism F->G

Caption: Workflow for Checkerboard Assay to Determine Antibiotic Interactions.

Signaling Pathway of this compound Action

The following diagram illustrates the targeted signaling pathway of this compound.

LpxH_Inhibition_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA LpxC LpxC LpxA->LpxC LpxD LpxD LpxC->LpxD LpxH LpxH LpxD->LpxH Lipid_A_Pathway ... LpxH->Lipid_A_Pathway Lipid_A Lipid A Lipid_A_Pathway->Lipid_A Outer_Membrane Outer Membrane Integrity Lipid_A->Outer_Membrane JH_Lph_33 This compound JH_Lph_33->LpxH

Caption: Inhibition of the Lipid A Biosynthesis Pathway by this compound.

Conclusion

This compound, with its novel mechanism of action targeting LpxH, holds promise as a new therapeutic agent against Gram-negative pathogens. The likelihood of cross-resistance with existing antibiotic classes is predicted to be low, although the impact of broad-spectrum resistance mechanisms such as efflux pumps warrants further investigation. The experimental protocols outlined in this guide provide a framework for robustly assessing the cross-resistance and interaction profiles of this compound, which will be crucial for its continued development and potential clinical application.

References

JH-Lph-33: A Potent Sulfonyl Piperazine Inhibitor of LpxH in Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the binding affinity of JH-Lph-33 and other sulfonyl piperazine analogs targeting the essential bacterial enzyme LpxH reveals its significant potential in the development of novel antibiotics. This guide provides a detailed comparison of its performance with other alternatives, supported by experimental data and protocols.

This compound, a sulfonyl piperazine analog, has emerged as a powerful inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a critical enzyme in the lipopolysaccharide (LPS) biosynthesis pathway of many Gram-negative bacteria.[1] The inhibition of this enzyme disrupts the formation of the bacterial outer membrane, leading to cell death. This makes LpxH an attractive target for the development of new antibacterial agents.

Comparative Binding Affinity of Sulfonyl Piperazine LpxH Inhibitors

The inhibitory activity of this compound and other sulfonyl piperazine compounds against LpxH is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The table below summarizes the binding affinities of this compound and other notable sulfonyl piperazines against LpxH from various bacterial species. Lower values indicate higher potency.

CompoundTarget EnzymeIC50 (nM)Ki (nM)
This compound K. pneumoniae LpxH26[2]10[3]
E. coli LpxH46[1]-
AZ1 K. pneumoniae LpxH360[4]~145
E. coli LpxH140[2]-
JH-LPH-28 K. pneumoniae LpxH110[2]-
E. coli LpxH83[2]-
JH-LPH-45 K. pneumoniae LpxH18[3]7.3[3]
JH-LPH-50 K. pneumoniae LpxH7.7[3]3.1[3]
JH-LPH-86 K. pneumoniae LpxH85[4]-
JH-LPH-90 K. pneumoniae LpxH112[4]-
JH-LPH-92 K. pneumoniae LpxH4.6[4]-
JH-LPH-97 K. pneumoniae LpxH7.6[4]-
JH-LPH-106 K. pneumoniae LpxH0.044[4]-
E. coli LpxH0.058[4]-
JH-LPH-107 K. pneumoniae LpxH0.13[4]-
E. coli LpxH0.13[4]-

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound against LpxH is commonly performed using an LpxE-coupled malachite green assay. This assay measures the amount of inorganic phosphate released from the hydrolysis of the LpxH product by a coupling enzyme, LpxE.

LpxE-Coupled LpxH Activity Assay Protocol

Materials and Reagents:

  • 20 mM Tris-HCl, pH 8.0

  • 0.5 mg/mL Bovine Serum Albumin (BSA)

  • 0.02% Triton X-100

  • 1 mM MnCl2

  • 1 mM Dithiothreitol (DTT)

  • 10% Dimethyl sulfoxide (DMSO)

  • UDP-2,3-diacylglucosamine (UDP-DAGn) substrate

  • LpxH enzyme (e.g., from E. coli or K. pneumoniae)

  • LpxE enzyme

  • Malachite Green reagent

  • Test inhibitor compound

Procedure:

  • Reaction Mixture Preparation: Two primary reaction mixtures are prepared.

    • Mixture 1 (Substrate Mixture): Contains 20 mM Tris-HCl (pH 8.0), 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT, 10% DMSO, and 200 µM of the UDP-DAGn substrate.[3][5]

    • Mixture 2 (Enzyme/Inhibitor Mixture): Contains the same buffer components as Mixture 1, but instead of the substrate, it includes the LpxH enzyme (e.g., 20 ng/mL) and the test inhibitor at twice the desired final concentration.[3][5]

  • Pre-incubation: Both mixtures are pre-incubated separately at 37°C for 10 minutes.[3]

  • Reaction Initiation: To start the enzymatic reaction, equal volumes of Mixture 1 and Mixture 2 are combined. The final reaction solution will have a substrate concentration of 100 µM, an enzyme concentration of 10 ng/mL, and the inhibitor at its final desired concentration.[3]

  • LpxE Coupling and Phosphate Detection: The reaction is then treated with LpxE, which hydrolyzes the product of the LpxH reaction, releasing inorganic phosphate. The amount of released phosphate is quantified by adding Malachite Green reagent, which forms a colored complex with phosphate, and measuring the absorbance at a wavelength between 620 and 660 nm.[1][6]

  • Data Analysis: The IC50 values are determined by fitting the dose-response data to a suitable equation. To determine the inhibition constant (Ki) for competitive inhibitors, the IC50 values are measured at different substrate concentrations.[3][7]

Lipopolysaccharide Biosynthesis Pathway and LpxH Inhibition

The following diagram illustrates the initial steps of the lipopolysaccharide (LPS) biosynthesis pathway, also known as the Raetz pathway, highlighting the crucial role of LpxH and its inhibition by sulfonyl piperazines like this compound.

LPS_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_inhibition UDP-GlcNAc UDP-GlcNAc LpxA LpxA UDP-GlcNAc->LpxA Acyl-ACP UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc LpxA->UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc->LpxC UDP-3-O-((R)-3-hydroxymyristoyl)-GlcN UDP-3-O-((R)-3-hydroxymyristoyl)-GlcN LpxC->UDP-3-O-((R)-3-hydroxymyristoyl)-GlcN LpxD LpxD UDP-3-O-((R)-3-hydroxymyristoyl)-GlcN->LpxD Acyl-ACP UDP-2,3-diacyl-GlcN UDP-2,3-diacylglucosamine (UDP-DAGn) LpxD->UDP-2,3-diacyl-GlcN LpxH LpxH UDP-2,3-diacyl-GlcN->LpxH Lipid X 2,3-diacyl-GlcN-1-P (Lipid X) LpxH->Lipid X UMP LpxB LpxB Lipid X->LpxB UDP-DAGn Disaccharide-1-P Disaccharide-1-P LpxB->Disaccharide-1-P LpxK LpxK Disaccharide-1-P->LpxK ATP Lipid IVA Lipid IVA LpxK->Lipid IVA This compound This compound & other sulfonyl piperazines This compound->LpxH

Caption: The Raetz pathway of lipopolysaccharide biosynthesis.

References

Safety Operating Guide

Personal protective equipment for handling JH-Lph-33

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of JH-Lph-33, a potent LpxH inhibitor. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Given that this compound is a potent antibiotic research compound, a comprehensive approach to personal protection is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.

Standard Laboratory Attire:

  • Lab Coat: A clean, buttoned lab coat must be worn at all times.

  • Closed-toe Shoes: Footwear that fully covers the feet is required.

Specific PPE for Handling this compound:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves. Double-gloving is recommended when handling the pure compound or concentrated solutions.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or safety goggles.To protect eyes from splashes of solutions or airborne particles of the compound.
Respiratory Protection A properly fitted N95 respirator or higher is recommended when handling the powdered form of the compound to prevent inhalation.To avoid respiratory tract exposure to fine particles.
Gown A disposable gown made of a low-lint, impervious material should be worn over the lab coat when handling larger quantities or during procedures with a high risk of splashing.To provide an additional layer of protection against contamination.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling Procedures:

  • Designated Area: All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.

  • Weighing: When weighing the powdered compound, use a balance inside a ventilated enclosure.

  • Solution Preparation: Prepare solutions in a chemical fume hood. When dissolving the compound, add the solvent slowly to the powder to avoid generating dust.

  • Spill Management: In the event of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as chemical waste. The area should then be decontaminated. For larger spills, evacuate the area and follow institutional emergency procedures. All materials used for spill cleanup should be treated as hazardous waste.[1]

Storage:

  • Stock Solutions: Aliquot and store stock solutions at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.

  • Solid Compound: Store the solid form of this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

The disposal of this compound and associated waste must be carried out in accordance with institutional and local regulations for chemical waste.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
Liquid this compound Waste (Solutions) Collect in a labeled, leak-proof container for hazardous chemical waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated hazardous waste container. Sharps should be placed in a puncture-resistant sharps container.
Contaminated PPE (e.g., gloves, disposable gowns) Place in a designated hazardous waste bag and dispose of according to institutional guidelines.
Empty Containers Triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.[1]

It is crucial to segregate hazardous waste from non-hazardous waste to ensure proper disposal and to avoid unnecessary costs.[2] If there is any doubt about whether waste is hazardous, it should be treated as hazardous.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

Target/OrganismAssayValueReference
K. pneumoniae LpxHIC500.026 µM[3]
E. coli LpxHIC500.046 µM[3]
Antibiotic ActivityMIC0.66 µg/mL[3]
E. coli Growth InhibitionMIC>64 µg/mL[3]

Experimental Protocols and Methodologies

This compound is a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), a key enzyme in the lipid A biosynthetic pathway in many Gram-negative bacteria.

Mechanism of Action: this compound functions by binding to the LpxH enzyme, thereby inhibiting its activity. This disruption of the lipid A biosynthesis pathway is detrimental to the bacterial outer membrane, leading to antibacterial effects.[3][4]

Visualizations

Signaling Pathway: Inhibition of Lipid A Biosynthesis

LipidA_Pathway_Inhibition This compound Inhibition of the Lipid A Biosynthesis Pathway cluster_pathway Raetz Pathway of Lipid A Biosynthesis cluster_inhibition Inhibition Mechanism UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcNAc_deacetylase UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcNAc_deacetylase LpxD LpxD UDP_3_O_acyl_GlcNAc_deacetylase->LpxD UDP_2_N_3_O_diacyl_GlcN UDP-2,3-diacyl-GlcN LpxD->UDP_2_N_3_O_diacyl_GlcN LpxH LpxH UDP_2_N_3_O_diacyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK Lipid_IVA Lipid IVA LpxK->Lipid_IVA JH_Lph_33 This compound Inhibition Inhibition JH_Lph_33->Inhibition Inhibition->LpxH

Caption: Inhibition of the LpxH enzyme by this compound disrupts the lipid A biosynthesis pathway.

Experimental Workflow: Handling and Experimentation with this compound

JH_Lph_33_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal PPE Don Appropriate PPE Weigh Weigh Solid Compound in Vented Enclosure PPE->Weigh Dissolve Dissolve in Appropriate Solvent in Fume Hood Weigh->Dissolve Store Store Stock Solution at -20°C or -80°C Dissolve->Store Dilute Prepare Working Dilutions Store->Dilute Treat Treat Bacterial Cultures or Enzyme Assays Dilute->Treat Incubate Incubate as per Protocol Treat->Incubate Analyze Analyze Results (e.g., MIC, IC50) Incubate->Analyze Collect_Liquid Collect Liquid Waste in Hazardous Waste Container Analyze->Collect_Liquid Collect_Solid Collect Solid Waste and Contaminated Materials in Hazardous Waste Container Analyze->Collect_Solid Decontaminate Decontaminate Work Area Analyze->Decontaminate

Caption: A generalized workflow for the safe handling and use of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.